molecular formula C10H17N7O4 B10784126 Saxitoxin CAS No. 73603-72-2

Saxitoxin

Katalognummer: B10784126
CAS-Nummer: 73603-72-2
Molekulargewicht: 299.29 g/mol
InChI-Schlüssel: RPQXVSUAYFXFJA-HGRQIUPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Saxitoxin (STX) is a potent, naturally occurring neurotoxin that serves as a highly specific, reversible blocker of voltage-gated sodium channels (NaVs) . It is produced by marine dinoflagellates and freshwater cyanobacteria and is the primary causative agent of Paralytic Shellfish Poisoning (PSP) in humans . Its core research value lies in its ability to selectively inhibit sodium ion influx, thereby blocking the initiation and propagation of action potentials in nerve and muscle cells . This mechanism makes it an indispensable pharmacological tool for dissecting electrophysiological processes, studying channel subtypes and their distribution, and investigating the pathophysiology of conditions involving neuronal hyperexcitability . In the laboratory, this compound is critical for fundamental neuroscience research, including the study of neuronal signaling and axonal conduction . It is also used in toxicology for modeling axonal injury, where its channel-blocking activity has been shown to confer neuroprotective effects in experimental anoxia models . Furthermore, its potential applications in pharmaceutical research are being explored, particularly in the development of novel, non-opioid analgesics for chronic pain and in advanced anesthetic techniques . The toxin exhibits varying binding affinity across different sodium channel isoforms, showing high affinity for neuronal and skeletal muscle channels (K_D ~0.8-1.4 nM) and lower affinity for cardiac channels . This product is provided as a high-purity, stable compound that is soluble in water and dilute acidic solutions . It is presented For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. This compound is an extremely potent substance with an estimated human lethal dose of 0.5-1 mg . It is listed as a Schedule 1 chemical under the Chemical Weapons Convention , and all handling and experimental use must adhere to strict institutional safety protocols and applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
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InChI

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RPQXVSUAYFXFJA-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N
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Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
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Molecular Formula

C10H17N7O4
Source PubChem
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DSSTOX Substance ID

DTXSID3074313
Record name Saxitoxin
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Molecular Weight

299.29 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saxitoxin
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CAS No.

35523-89-8, 73603-72-2
Record name Saxitoxin
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Foundational & Exploratory

An In-depth Technical Guide to Saxitoxin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a non-proteinaceous, heterocyclic guanidinium (B1211019) compound that exerts its toxic effects by specifically targeting and blocking voltage-gated sodium channels (VGSCs) on the outer pore of excitable cell membranes.[1][3] This blockage prevents the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis and, in severe cases, respiratory failure and death.[1][4] The toxin is naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[2][5] Through the food chain, this compound can accumulate in filter-feeding shellfish, posing a significant threat to human health upon consumption, a condition known as paralytic shellfish poisoning (PSP).[1][6] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies relevant to the study of this compound.

Chemical Structure

This compound is a tricyclic perhydropurine derivative with a unique and complex structure.[2] Its IUPAC name is [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate.[7] The molecule possesses two guanidinium groups, which are largely responsible for its high polarity and biological activity.[2][8] The hydrated ketone at the C12 position is also crucial for its potent inhibitory effect on sodium channels.

Chemical structure of this compound

Caption: Chemical Structure of this compound.

Physicochemical and Biological Properties

The distinct chemical structure of this compound dictates its physical and biological characteristics. These properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate[7]
Molecular Formula C₁₀H₁₇N₇O₄[1][2][7]
Molecular Weight 299.29 g/mol [1][7][9]
pKa₁ 8.22 - 8.24[8][10]
pKa₂ 11.28 - 11.60[8][10]
Solubility Readily soluble in water; sparingly soluble in methanol (B129727) and ethanol; insoluble in non-polar organic solvents.[5][10][11]
Appearance White, hygroscopic solid.[1][10]
Biological Properties and Toxicity of this compound
PropertyValueReferences
Mechanism of Action Reversible blocker of voltage-gated sodium channels at site 1 of the channel's outer pore.[1][12]
Human Oral LD₅₀ 5.7 µg/kg[1]
Mouse Oral LD₅₀ 263 µg/kg[1][13]
Mouse Intraperitoneal LD₅₀ 10 µg/kg[1][14]
Mouse Intravenous LD₅₀ 3.4 µg/kg[1][14]
Primary Clinical Syndrome Paralytic Shellfish Poisoning (PSP)[1]
Key Symptoms Paresthesia, numbness, ataxia, muscle weakness, respiratory paralysis.[7]

Experimental Protocols

The study of this compound's interaction with voltage-gated sodium channels relies on specialized experimental techniques. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to voltage-gated sodium channels.

Methodology:

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from rat brain tissue through differential centrifugation.

    • Determine the protein concentration of the synaptosome preparation using a standard protein assay (e.g., Bradford or BCA assay).[1]

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: Incubate synaptosomes with a known concentration of radiolabeled this compound (e.g., [³H]-saxitoxin).

      • Non-specific Binding: Incubate synaptosomes with [³H]-saxitoxin in the presence of a saturating concentration of unlabeled this compound to block all specific binding sites.

      • Competition: Incubate synaptosomes with [³H]-saxitoxin and increasing concentrations of the unlabeled test compound (e.g., a this compound analog).

  • Incubation and Filtration:

    • Incubate the plates at a low temperature (e.g., 4°C) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.[1]

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [³H]-saxitoxin binding against the log concentration of the competing ligand to determine the IC₅₀ value.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of this compound on sodium currents.

Methodology:

  • Cell Preparation:

    • Use cultured neurons (e.g., dorsal root ganglion neurons) or a cell line stably expressing a specific voltage-gated sodium channel subtype.[1]

    • Plate the cells on coverslips suitable for microscopy and patch-clamp recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration on a selected cell using a patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.[1]

    • Use standard intracellular and extracellular recording solutions.

  • Baseline Recording:

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV).

    • Elicit sodium currents by applying a series of depolarizing voltage steps.

    • Record the baseline peak inward sodium current.[1]

  • Application of this compound:

    • Perfuse the cell with a solution containing a known concentration of this compound.

    • Record the sodium currents again after the application of the toxin.

  • Data Analysis:

    • Measure the peak inward sodium current before and after the application of this compound.

    • Calculate the percentage of current inhibition at different this compound concentrations.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The primary molecular target of this compound is the voltage-gated sodium channel. By blocking this channel, this compound disrupts the normal signaling cascade that leads to the generation and propagation of action potentials in excitable cells like neurons.

Saxitoxin_Signaling_Pathway cluster_0 Normal Neuronal Signaling cluster_1 Effect of this compound Stimulus Depolarizing Stimulus VGSC_Open Voltage-Gated Na+ Channel Opens Stimulus->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Blocked Voltage-Gated Na+ Channel Blocked Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Propagation Depolarization->AP NT_Release Neurotransmitter Release AP->NT_Release This compound This compound This compound->VGSC_Blocked binds to site 1 No_Na_Influx No Na+ Influx VGSC_Blocked->No_Na_Influx No_AP No Action Potential No_Na_Influx->No_AP Paralysis Paralysis No_AP->Paralysis

Caption: Disruption of neuronal signaling by this compound.

The diagram above illustrates the normal sequence of events leading to neurotransmitter release following a depolarizing stimulus. It then shows how this compound intervenes by blocking the voltage-gated sodium channel, thereby preventing sodium influx and the subsequent propagation of the action potential, ultimately leading to paralysis.

Experimental_Workflow cluster_0 Competitive Radioligand Binding Assay cluster_1 Whole-Cell Patch-Clamp Electrophysiology Prep_Synap Prepare Synaptosomes Incubate Incubate with [³H]-STX & Competitor Prep_Synap->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Quantify Quantify Radioactivity Filter_Wash->Quantify Analyze_Binding Analyze Binding Data (IC₅₀) Quantify->Analyze_Binding Prep_Cells Prepare Cultured Cells Establish_Patch Establish Whole-Cell Patch Prep_Cells->Establish_Patch Record_Baseline Record Baseline Na+ Current Establish_Patch->Record_Baseline Apply_STX Apply this compound Record_Baseline->Apply_STX Record_Post_STX Record Post-STX Na+ Current Apply_STX->Record_Post_STX Analyze_Current Analyze Current Inhibition (IC₅₀) Record_Post_STX->Analyze_Current

Caption: Workflow for key this compound experiments.

This workflow diagram outlines the major steps involved in the two primary experimental protocols used to characterize the interaction of this compound with its molecular target.

Conclusion

This compound remains a molecule of significant interest to researchers in toxicology, pharmacology, and drug development due to its high potency and specific mechanism of action. A thorough understanding of its chemical structure, properties, and the experimental methods used to study its effects is crucial for advancing research in these fields. This guide provides a foundational technical overview to support these endeavors. The detailed data and protocols presented herein are intended to facilitate further investigation into the complex biology of this compound and its interactions with voltage-gated sodium channels, which may ultimately lead to the development of novel therapeutics and improved management of paralytic shellfish poisoning.

References

Saxitoxin: A Technical Guide to Producing Organisms and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of saxitoxin (B1146349), a potent neurotoxin, and its analogues. It details the organisms responsible for its production, the intricate biosynthetic pathways, and the methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and marine biotechnology.

This compound (STX) and its more than 50 derivatives are a group of naturally occurring neurotoxins, collectively known as paralytic shellfish toxins (PSTs).[1][2] These toxins are notorious for causing paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[1][3] The primary mechanism of action of this compound is the blockage of voltage-gated sodium channels in nerve and muscle cells, thereby inhibiting nerve impulse transmission and leading to paralysis.[4][5][6]

This compound-Producing Organisms

The ability to produce this compound is surprisingly found in organisms from two different domains of life: bacteria and eukaryotes. This unusual distribution has led to significant research into the evolutionary origins of the this compound biosynthetic pathway.

Marine Dinoflagellates

Several species of marine dinoflagellates are the primary producers of this compound in marine environments.[1][5] These microscopic algae are often associated with harmful algal blooms (HABs), commonly known as "red tides."[3] During these blooms, filter-feeding shellfish, such as clams, mussels, and oysters, can accumulate high levels of saxitoxins, making them toxic to human consumers.[1][5]

The most well-known this compound-producing dinoflagellate genera include:

  • Alexandrium spp.: This genus is the most widespread and abundant producer of STX, with several species known to be toxic.[7]

  • Gymnodinium sp. [1]

  • Pyrodinium sp.: Pyrodinium bahamense is a major STX producer in tropical waters.[1][7]

Freshwater Cyanobacteria

In freshwater ecosystems, certain species of filamentous cyanobacteria are the main producers of this compound.[1][3] The presence of these toxin-producing cyanobacteria in drinking water sources poses a significant public health risk.[8]

Genera of freshwater cyanobacteria known to produce this compound include:

  • Anabaena (now Dolichospermum ) sp. [8]

  • Aphanizomenon sp. [1][8]

  • Cylindrospermopsis (now Raphidiopsis ) sp. [1][8][9]

  • Lyngbya sp. [1][4]

  • Planktothrix sp. [1][4]

  • Scytonema sp. [8][10]

This compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that has been primarily elucidated through studies of cyanobacteria. The genes responsible for this compound production are organized in a gene cluster known as the sxt gene cluster.[1][3] While the pathway in dinoflagellates is less well understood due to their complex genomes, evidence suggests a similar biosynthetic route involving homologous genes.[1][4]

The sxt Gene Cluster

In cyanobacteria, the sxt gene cluster is typically around 35 kb in length and contains approximately 26 to 31 open reading frames encoding the enzymes required for this compound biosynthesis and its regulation.[2][11][12][13] The genes within the cluster are categorized as core genes (directly involved in synthesis), tailoring genes (modify the core this compound molecule to produce different analogues), regulator genes, and transporter genes.[11] Comparative genomic analyses have revealed that some of the key sxt genes were likely acquired through horizontal gene transfer.[3]

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in cyanobacteria begins with three initial substrates: arginine, S-adenosylmethionine (SAM), and acetyl-CoA.[11][12] The process can be summarized in the following key steps:

  • Initiation and Claisen Condensation: The pathway is initiated by the enzyme SxtA, a unique polyketide synthase-like enzyme.[1][12][14] Acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain of SxtA and subsequently methylated by SAM to form propionyl-ACP.[1][14] SxtA then catalyzes a Claisen condensation between propionyl-ACP and arginine.[1][6][15]

  • Amidinotransfer: The enzyme SxtG, an amidinotransferase, transfers a second guanidino group from another molecule of arginine to the growing intermediate.[1][6][15]

  • Cyclization Reactions: A series of enzymatic reactions, including those catalyzed by SxtB and SxtC, lead to the formation of the characteristic tricyclic perhydropurine skeleton of this compound.[1][3]

  • Tailoring Reactions: A suite of "tailoring" enzymes modifies the core this compound molecule to produce a wide variety of this compound analogues. These modifications include hydroxylation, sulfation, and decarbamoylation, catalyzed by enzymes such as SxtH, SxtT, SxtN, and SxtL.[1][6][11][15]

Below is a diagram illustrating the proposed this compound biosynthetic pathway.

Saxitoxin_Biosynthesis sub Arginine + Acetyl-CoA + SAM sxtA SxtA sub->sxtA Claisen Condensation int1 Propionyl-ACP + Arginine int2 Intermediate 4 int1->int2 sxtG SxtG int2->sxtG Amidinotransfer int3 Intermediate 5 sxtBC SxtB/C int3->sxtBC Retroaldol-like condensation int4 Intermediate 6 (First cyclization) sxtS SxtS int4->sxtS Epoxidation & Opening int5 Intermediate 8 (Second cyclization) int6 Intermediate 9 int5->int6 sxtU SxtU int6->sxtU Reduction int7 Intermediate 10 sxtIJK SxtI/J/K int7->sxtIJK Carbamoyl transfer stx This compound tailoring Tailoring Enzymes (SxtN, SxtL, etc.) stx->tailoring Further modifications analogs This compound Analogs sxtA->int1 sxtG->int3 sxtBC->int4 sxtS->int5 sxtU->int7 sxtH_T SxtH/T sxtIJK->sxtH_T Hydroxylation sxtH_T->stx tailoring->analogs

Caption: Proposed biosynthetic pathway of this compound in cyanobacteria.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different species and even between different strains of the same species. Environmental factors such as temperature, salinity, light intensity, and nutrient availability can also influence toxin production.[6][16]

OrganismToxin ContentConditionsReference
Dolichospermum circinaleup to 120-450 fg/cellLaboratory culture[8]
Scytonema sp.up to 1300 fg/cell (119 µg/g dry weight)Laboratory culture[8][10]
Cyanobacterial biomassup to 4470 µg/g dry weightField samples[8]
Alexandrium spp.Varies significantly with temperature and salinityLaboratory culture[16]

Experimental Protocols

A variety of analytical methods are employed for the detection and quantification of this compound in environmental and biological samples. The choice of method often depends on the required sensitivity, specificity, and sample throughput.

Toxin Extraction and Purification from Shellfish

A common protocol for the extraction of this compound from shellfish tissue for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is as follows:

  • Homogenization: Weigh 5 g of shellfish tissue and homogenize it with 5 mL of 0.1 M hydrochloric acid (HCl).[17]

  • Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[17]

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[17]

    • Load 1 mL of the supernatant onto the cartridge.[17]

    • Wash the cartridge with 5 mL of deionized water.[17]

    • Elute the toxins with 2 mL of a methanol:water solution (80:20, v/v).[17]

  • Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.[17]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its analogues.

  • HPLC System: A high-performance liquid chromatography system.[17]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[17]

  • Mobile Phase A: 0.1% formic acid in water.[17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the toxins.[17]

  • Flow Rate: Approximately 0.3 mL/min.[17]

  • Injection Volume: 10 µL.[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[17]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for each this compound analogue.[17]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for this compound.[18][19] It is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-saxitoxin antibody binding sites.[19] The color intensity developed is inversely proportional to the concentration of this compound in the sample.[19] Commercial ELISA kits are available for the detection of this compound in various matrices.

The following diagram illustrates a general workflow for this compound detection and analysis.

Saxitoxin_Detection_Workflow sample Sample Collection (Shellfish, Water, etc.) extraction Toxin Extraction sample->extraction screening Screening (ELISA) extraction->screening negative Negative Result screening->negative Below threshold positive Positive Result screening->positive Above threshold confirmation Confirmation & Quantification (HPLC-MS/MS) positive->confirmation data Data Analysis & Reporting confirmation->data

Caption: General workflow for this compound detection and analysis.

Conclusion

This compound remains a significant area of research due to its potent neurotoxicity and its impact on public health and fisheries. A deeper understanding of the organisms that produce this compound, the intricate biosynthetic pathways, and the factors that regulate toxin production is crucial for developing effective monitoring and mitigation strategies. Furthermore, the unique structure and mechanism of action of this compound continue to make it a valuable tool in neuropharmacological research and a potential lead compound in drug discovery. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology and chemistry of this potent marine and freshwater toxin.

References

toxicological effects of saxitoxin in marine ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Effects of Saxitoxin (B1146349) in Marine Ecosystems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (STX) and its more than 50 analogues are potent neurotoxins that pose a significant threat to marine ecosystems and public health. Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, these toxins are the causative agents of Paralytic Shellfish Poisoning (PSP). This compound exerts its primary toxic effect by blocking voltage-gated sodium channels (NaV) in excitable cells, leading to paralysis and, in severe cases, death by respiratory failure. This technical guide provides a comprehensive overview of the toxicological effects of this compound, detailing its mechanism of action, bioaccumulation in marine food webs, and quantitative toxicity. Furthermore, it outlines the detailed experimental protocols used for its detection and quantification and presents key pathways and workflows in standardized diagrams.

Introduction

This compound is a naturally occurring neurotoxin primarily produced during harmful algal blooms (HABs), often referred to as "red tides," by dinoflagellates of the genera Alexandrium, Gymnodinium, and Pyrodinium.[1][2] As filter-feeding bivalve mollusks (e.g., mussels, clams, oysters, scallops) consume these toxic algae, they accumulate high concentrations of STX and its derivatives in their tissues.[2][3] These toxins then move up the food chain, impacting a wide range of organisms including crustaceans, gastropods, fish, seabirds, and marine mammals, ultimately posing a risk to human consumers.[4][5] The high potency of STX and its impact on both marine ecology and public health necessitate a thorough understanding of its toxicology and reliable methods for its detection.

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (NaV), which is crucial for the initiation and propagation of action potentials in neurons and muscle cells.[4]

  • Sodium Channel Blockade : STX is a highly selective and reversible pore blocker of NaV channels.[4] It binds with high affinity to receptor site 1 on the extracellular side of the channel, physically occluding the pore.[4] This blockage prevents the influx of sodium ions (Na+) into the cell, thereby inhibiting the depolarization phase of the action potential.

  • Paralysis : The inability to generate action potentials leads to a failure in nerve impulse transmission and muscle contraction, resulting in the characteristic flaccid paralysis associated with PSP.[1] Death in vertebrates, including humans, typically occurs due to paralysis of the respiratory muscles, leading to respiratory failure.[1][6]

  • Other Targets : While NaV channels are the primary target, some studies suggest that this compound can also interact with voltage-gated potassium (KV) and calcium (CaV) channels, although with different mechanisms and lower affinity.[3]

Signaling Pathway Diagram

Saxitoxin_Mechanism cluster_membrane Neuronal Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_in Na+ (Intracellular) ActionPotential Action Potential Propagation Blocked Nav->ActionPotential Prevents Na+ influx STX This compound (STX) STX->Nav Binds to Site 1 & Blocks Pore Na_out Na+ (Extracellular) Na_out->Nav Normal Influx (Depolarization) Paralysis Paralysis ActionPotential->Paralysis

Mechanism of this compound action on a voltage-gated sodium channel.

Toxicological Effects and Bioaccumulation

This compound affects a broad spectrum of marine life. While bivalves can accumulate the toxin without apparent harm, other organisms show varying degrees of sensitivity.

  • Zooplankton : As primary consumers of phytoplankton, zooplankton like copepods are a critical vector for STX transfer up the food web. Exposure can be lethal and cause behavioral changes.[7][8]

  • Bivalve Mollusks : Species such as mussels, clams, and oysters can accumulate STX to levels thousands of times higher than the surrounding water, becoming highly toxic to predators.[9] Toxin levels in bivalves can range from just detectable to over 10,000 µg STX eq/100 g of tissue.

  • Crustaceans and Gastropods : Crabs, lobsters, and carnivorous sea snails can accumulate toxins by feeding on contaminated bivalves.[10][11] The viscera (hepatopancreas), often called "crab butter," can concentrate STX to particularly high and dangerous levels.[2]

  • Fish : While many finfish are sensitive to STX, some, like pufferfish, can accumulate the toxin in their tissues (especially skin, viscera, and ovaries) to extremely high concentrations.[1] An oral LD50 of 400–1000 µg STX eq/kg has been reported for salmon.[11]

  • Marine Mammals and Seabirds : Mass mortality events in marine mammals and seabirds have been linked to the consumption of fish and shellfish contaminated with this compound.[4]

Quantitative Toxicological Data

Quantitative data on this compound's toxicity and bioaccumulation are crucial for risk assessment. The data are often expressed as this compound equivalents (STX eq.), which account for the varying potencies of different STX analogues.

Table 1: Acute Toxicity of this compound in Various Organisms
OrganismSpeciesRouteMetricValueReference(s)
CopepodTigriopus japonicusWater Exposure48h LC503.7 mg/L (3,700 µg/L)[7]
CopepodTigriopus japonicusWater ExposureLC5012.35 µM[7][10]
Brine ShrimpArtemia salinaWater Exposure48h LC500.9 mg/L (900 µg/L)[7]
Fish (Salmon)Salmo salarOralLD50400 - 1000 µg/kg[11]
MouseMus musculusIntraperitoneal (i.p.)LD50~10 µg/kg[12]
MouseMus musculusOral (gavage)LD50~263 µg/kg[12][13]
HumanHomo sapiensOralEstimated LD505.7 µg/kg[1]
Table 2: this compound Concentrations in Contaminated Marine Organisms
Organism GroupSpecies Example(s)TissueToxin Concentration Range (µg STX eq/100 g)Reference(s)
BivalvesMussels, ClamsWhole Tissue1,500 - 10,000[14]
GastropodsConcholepas concholepasWhole Tissue130 - 7,644[11]
CrustaceansCrabs (Homalaspis plana)Whole Tissue107 - 4,583[11]
CrustaceansXanthid Crabs (Atergatis floridus)Whole Tissue<80 - 6,227[10]
EchinodermsSea UrchinsWhole Tissue~82[7]
FishPufferfish (Sphoeroides spp.)Ovariesup to 22,104[1]

Key Experimental Protocols

The detection and quantification of this compound are critical for public health monitoring. Several methods are officially recognized and widely used.

Mouse Bioassay (MBA) - AOAC Official Method 959.08

This traditional method measures the total toxicity of a sample.

  • Sample Preparation : A homogenized shellfish sample (100 g) is extracted with 100 mL of 0.1 M hydrochloric acid (HCl) by boiling for 5 minutes. The mixture is cooled, pH adjusted to 2.0-4.0, and diluted to a final volume of 200 mL.

  • Injection : A 1.0 mL aliquot of the acid extract is injected intraperitoneally (i.p.) into a standardized mouse (19-21 g).

  • Observation : Three mice are observed, and the time from injection to the last gasp before death is recorded.

  • Quantification : The median time to death is converted to Mouse Units (MU) using the Sommer's Table. One MU is the amount of toxin that will kill a 20 g mouse in 15 minutes. The result is typically reported in µg STX eq/100 g tissue.[4]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - AOAC Official Method 2005.06

This chemical method separates and quantifies individual STX analogues.

  • Extraction : Homogenized shellfish tissue (5 g) is extracted with 5 mL of 0.1 M HCl or 1% acetic acid. The mixture is boiled for 5 minutes, centrifuged, and the supernatant is collected.

  • Cleanup : The acidic extract is passed through a C18 Solid Phase Extraction (SPE) cartridge to remove hydrophobic interferences.

  • Derivatization (Pre-column Oxidation) : The cleaned extract is mixed with an oxidizing agent (e.g., periodic acid or hydrogen peroxide) at an alkaline pH. This reaction converts the non-fluorescent STX analogues into highly fluorescent, planar purine (B94841) derivatives. The reaction is stopped by adding glacial acetic acid.[11][15]

  • HPLC-FLD Analysis : The derivatized sample is injected into a reverse-phase HPLC system. The fluorescent derivatives are separated on a C18 column and detected by a fluorescence detector.

  • Quantification : Toxin concentrations are determined by comparing peak areas to those of certified reference standards. Total toxicity is calculated by summing the concentrations of each analogue multiplied by its specific Toxicity Equivalency Factor (TEF).[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for toxin analysis.

  • Extraction : Sample homogenization (e.g., 5 g tissue) is typically performed with an acidified organic solvent, such as 80:20 acetonitrile/water with 0.1% formic acid.[16]

  • Cleanup : Cleanup can be performed using SPE (e.g., C18) or dispersive SPE (dSPE) with materials like C18 and alumina (B75360) to remove lipids and other matrix components.[16]

  • LC Separation : The purified extract is injected into an LC system. Due to the high polarity of STX, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation.[16]

  • MS/MS Detection : The separated compounds are ionized (typically using electrospray ionization, ESI+) and detected by a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each toxin analogue.[16]

  • Quantification : Quantification is achieved using matrix-matched calibration curves with certified reference standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on antibody-antigen recognition.

  • Principle : A competitive ELISA format is typically used. Microtiter plates are coated with antibodies specific to this compound.

  • Sample Preparation : Shellfish tissue is homogenized and extracted (e.g., with HCl or methanol/water). The extract is then diluted significantly with a sample dilution buffer to minimize matrix effects.

  • Assay : The sample extract, along with a known amount of STX conjugated to an enzyme (e.g., HRP), is added to the antibody-coated wells. The free STX in the sample competes with the enzyme-conjugated STX for antibody binding sites.

  • Detection : After washing, a substrate is added that produces a color signal in the presence of the enzyme. The color intensity is inversely proportional to the amount of STX in the sample.[13]

  • Quantification : The concentration is determined by comparing the signal to a standard curve generated with known concentrations of STX.[13]

Experimental Workflow Diagrams

Workflow for HPLC-FLD Analysis

HPLC_Workflow A 1. Sample Homogenization (Shellfish Tissue) B 2. Acidic Extraction (e.g., 0.1 M HCl, boil) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Solid Phase Extraction (SPE) (C18 Cleanup) C->D E 5. Pre-Column Oxidation (Periodate/Peroxide) D->E F 6. HPLC Separation (Reverse Phase) E->F G 7. Fluorescence Detection F->G H 8. Data Analysis (Quantification vs. Standards) G->H

General workflow for this compound analysis by HPLC-FLD.
Workflow for LC-MS/MS Analysis

LCMS_Workflow A 1. Sample Homogenization B 2. Extraction (e.g., Acetonitrile/Water/Acid) A->B C 3. Cleanup (SPE or dSPE) B->C D 4. LC Separation (HILIC Column) C->D E 5. Ionization (ESI+) D->E F 6. MS/MS Detection (MRM Mode) E->F G 7. Quantification (Matrix-Matched Calibration) F->G

General workflow for this compound analysis by LC-MS/MS.

Implications for Drug Development

The high specificity and potency of this compound make it a valuable pharmacological tool and a subject of interest in drug development:

  • Ion Channel Research : STX is widely used as a chemical probe to isolate and characterize NaV channels, helping to elucidate their structure and function.

  • Development of Analgesics : The role of specific NaV subtypes in pain signaling has made them a target for novel analgesics. Understanding the binding of STX to these channels can inform the rational design of new, non-addictive pain therapeutics.

  • Antidote and Therapeutic Development : Research into the toxic effects of STX drives the development of potential antidotes and supportive therapies for PSP, which can have broader applications in treating other forms of neurotoxicity.

Conclusion

This compound remains a significant concern for marine ecosystem health, seafood safety, and local economies dependent on fisheries. Its potent ability to block voltage-gated sodium channels leads to widespread toxicological effects across the food web. A thorough understanding of its mechanism, environmental fate, and the robust analytical methods available for its detection is essential for researchers, regulatory bodies, and professionals in drug development. Continued monitoring and research are critical to mitigate the risks associated with this powerful marine neurotoxin.

References

An In-depth Technical Guide to Saxitoxin and its Role in Paralytic Shellfish Poisoning (PSP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxitoxin (B1146349) (STX) is a potent neurotoxin and the primary causative agent of paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and the analytical methods used for its detection and quantification. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data on this compound analogues, their relative toxicities, and global regulatory limits. Furthermore, this document includes visualizations of the toxin's signaling pathway and experimental workflows to aid in the understanding of its biological effects and the methodologies for its analysis.

Introduction

This compound is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[2] Filter-feeding shellfish, such as clams, mussels, and oysters, can accumulate these toxins, which then enter the human food chain upon consumption of contaminated seafood, leading to paralytic shellfish poisoning (PSP).[3][4] The clinical presentation of PSP is characterized by neurological symptoms, including tingling, numbness, and in severe cases, muscular paralysis and respiratory failure, which can be fatal.[3][4] Given the significant public health and economic impacts of PSP, robust monitoring and research are essential. This guide is intended to serve as a technical resource for professionals involved in the study of this compound and the development of diagnostics and therapeutics.

Chemical and Physical Properties of this compound

This compound is a non-protein, heterocyclic guanidinium (B1211019) alkaloid with the molecular formula C₁₀H₁₇N₇O₄.[1][5] Its structure features a tricyclic core and two guanidinium groups that are positively charged at physiological pH, rendering the molecule highly polar and water-soluble.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate[1]
Molecular FormulaC₁₀H₁₇N₇O₄[1][5]
Molar Mass299.29 g/mol [1]
CAS Number35523-89-8[1]
SolubilityHighly soluble in water and dilute acids[6]
StabilityHeat stable at acidic pH, unstable under alkaline conditions[4]

Mechanism of Action

This compound exerts its neurotoxic effects by specifically targeting and blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[4] These channels are crucial for the initiation and propagation of action potentials.

Interaction with Voltage-Gated Sodium Channels

This compound binds with high affinity to site 1 of the alpha-subunit of the VGSC, which is located at the outer pore of the channel.[7] The two guanidinium groups of this compound are essential for this interaction, as they mimic the hydrated sodium ion that normally passes through the channel.[5] This binding physically occludes the channel pore, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials.[4] This leads to the characteristic flaccid paralysis observed in PSP.

Saxitoxin_Signaling_Pathway cluster_neuron Neuron Neuron_Membrane Extracellular Space Neuronal Membrane Intracellular Space This compound This compound (STX) VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 1 Na_ion Na+ VGSC->Na_ion Blocks Influx Action_Potential Action Potential Propagation Na_ion->Action_Potential Depolarization Paralysis Flaccid Paralysis Action_Potential->Paralysis Inhibition Leads to

Mechanism of this compound's neurotoxicity.

This compound Analogues and Relative Toxicity

Over 50 analogues of this compound have been identified, which are collectively known as paralytic shellfish toxins (PSTs).[8][9] These analogues differ in their chemical structure, primarily through substitutions at various positions on the this compound molecule, which in turn affects their toxicity.[5][9] The toxicity of PSTs is often expressed relative to this compound itself, using Toxicity Equivalence Factors (TEFs).

Table 2: Toxicity Equivalence Factors (TEFs) of Major this compound Analogues

Toxin AnalogueAbbreviationRelative Toxicity (TEF)Reference
This compoundSTX1.00[10]
Neothis compoundNEO0.92[11]
Gonyautoxin 1 & 4GTX1/40.99[11]
Gonyautoxin 2 & 3GTX2/30.36[11]
Gonyautoxin 5GTX50.06[6]
Decarbamoyl this compounddcSTX0.51[11]
N-sulfocarbamoyl-gonyautoxin 2 & 3C1/20.01[6]

Toxicology and Lethal Doses

The toxicity of this compound is high, with lethal doses varying depending on the route of administration and the species.

Table 3: Median Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 (µg/kg)Reference
MouseIntraperitoneal (i.p.)10[1]
MouseIntravenous (i.v.)3.4[1]
MouseOral (p.o.)263[1]
HumanOral (p.o.) (estimated)5.7[1]

Paralytic Shellfish Poisoning (PSP)

Clinical Presentation

The onset of PSP symptoms typically occurs within 30 minutes to 2 hours after ingesting contaminated shellfish.[12] Initial symptoms include paresthesia (tingling and numbness) of the lips, mouth, and face, which can spread to the extremities.[3][12] This may be followed by headache, dizziness, and gastrointestinal symptoms such as nausea and vomiting.[12] In severe cases, the paralysis progresses, leading to ataxia, dysphagia, and respiratory distress.[12] Death can occur from respiratory paralysis within 2 to 12 hours.[4]

Diagnosis and Management

Diagnosis of PSP is primarily based on clinical symptoms and a history of recent shellfish consumption.[12] Confirmation can be achieved by detecting this compound in the implicated shellfish or in the patient's urine.[12] There is no specific antidote for PSP; treatment is supportive and focuses on managing symptoms.[5] In severe cases, mechanical ventilation may be necessary to support respiration.[13]

Experimental Protocols for this compound Detection

Several methods are used for the detection and quantification of this compound and its analogues in shellfish.

Mouse Bioassay (AOAC Official Method 959.08)

The mouse bioassay has historically been the standard method for PSP toxin detection. It is a functional assay that measures the total toxicity of a sample.

Principle: A standardized extract of shellfish tissue is injected intraperitoneally into mice, and the time to death is recorded. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin that kills a 20g mouse in 15 minutes.

Detailed Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of shellfish tissue.

    • Weigh 100 g of the homogenate into a beaker and add 100 mL of 0.1 N HCl.

    • Adjust the pH to between 2.0 and 4.0.

    • Boil gently for 5 minutes.

    • Cool the mixture and adjust the volume to 200 mL with distilled water.

    • Centrifuge or filter the extract to obtain a clear supernatant.

  • Assay Procedure:

    • Select healthy mice weighing between 19 and 21 g.

    • Inject 1.0 mL of the shellfish extract intraperitoneally into each of three mice.

    • Observe the mice for symptoms of PSP (e.g., paralysis, gasping) and record the time of the last gasping breath as the time of death.

    • The median death time of the three mice is used for toxicity calculation.

  • Toxicity Calculation:

    • Convert the median death time to Mouse Units (MU) using a standardized conversion table (e.g., Sommer's Table).

    • Calculate the toxin concentration in µg STX equivalents per 100 g of shellfish tissue using a conversion factor (1 MU ≈ 0.2 µg STX).

Mouse_Bioassay_Workflow Start Start: Shellfish Sample Homogenization Homogenize Shellfish Tissue Start->Homogenization Extraction Acid Extraction (0.1 N HCl) Homogenization->Extraction Injection Intraperitoneal Injection into Mice (1 mL) Extraction->Injection Observation Observe Symptoms and Record Time to Death Injection->Observation Calculation Calculate Toxicity (Mouse Units & µg STX eq/100g) Observation->Calculation End End: Report Result Calculation->End RBA_Workflow Start Start: Shellfish Extract Incubation Incubate Extract/Standard with Rat Brain Membranes & ³H-STX Start->Incubation Filtration Separate Bound and Free ³H-STX via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Fraction Filtration->Measurement Analysis Construct Standard Curve and Determine Sample Concentration Measurement->Analysis End End: Report Result Analysis->End HPLC_Workflow Start Start: Shellfish Extract SPE Solid-Phase Extraction (SPE) Cleanup Start->SPE HPLC HPLC Separation of PST Analogues SPE->HPLC PCOX Post-Column Oxidation (Derivatization) HPLC->PCOX FLD Fluorescence Detection PCOX->FLD Quantification Quantify Individual Toxins and Calculate Total Toxicity FLD->Quantification End End: Report Result Quantification->End

References

Environmental Factors Influencing Saxitoxin Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Saxitoxin (B1146349) (STX) and its numerous derivatives, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3][4] The proliferation of these microorganisms, often leading to harmful algal blooms (HABs), poses a significant threat to public health and marine ecosystems.[1][3][5] The biosynthesis of this compound is a complex process governed by the sxt gene cluster and is intricately regulated by a variety of environmental factors.[3][6] Understanding these environmental controls is critical for predicting toxic events, managing water resources, and exploring the pharmacological potential of these molecules. This technical guide provides an in-depth overview of the key environmental factors—including temperature, nutrients, light intensity, salinity, and pH—that influence this compound production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex enzymatic process encoded by a dedicated gene cluster, first identified in cyanobacteria and designated as the sxt gene cluster.[6][7][8] While the pathway in dinoflagellates is less understood due to their complex genomic landscapes, it is believed to follow a similar mechanism involving homologous genes.[6][8]

The process begins with the loading of an acyl carrier protein (ACP) with acetate (B1210297) from acetyl-CoA.[7] The initial steps involve a Claisen condensation reaction between propionyl-ACP and arginine, catalyzed by the polyketide synthase-like enzyme SxtA.[6][7] A series of subsequent enzymatic reactions, including amidino-transfer, condensation, epoxidation, and hydroxylation, lead to the formation of the core this compound molecule.[7] The expression of key genes within the sxt cluster, such as sxtA and sxtG, is often modulated by environmental conditions, directly impacting the rate of toxin production.[3][9][10]

Caption: Simplified proposed biosynthetic pathway for this compound in cyanobacteria.

Key Environmental Factors Influencing STX Production

The production of this compound is not constant and is significantly influenced by the surrounding environmental conditions. These factors can affect the growth of the organism, its metabolic state, and the transcriptional regulation of the sxt genes.[1][3]

Temperature

Temperature is a critical factor affecting both the growth of STX-producing organisms and their toxin content.[1][11] However, the relationship is often complex and species-specific, with optimal temperatures for growth not always coinciding with maximum toxin production.[1][9] In some cases, temperature stress (either cold or heat) can lead to an increase in this compound quota per cell.

For the dinoflagellate Alexandrium pacificum, STX content increased significantly at 16°C compared to 20°C.[10][11] In the cyanobacterium Aphanizomenon gracile, maximum STX production was observed at 30°C, a temperature above its growth optimum of 23°C.[9][12] This increase in toxin at supra-optimal temperatures was correlated with a 4.3-fold increase in the expression of the sxtA gene.[9][12] Conversely, in some strains of Cylindrospermopsis raciborskii, the highest STX concentrations were found at 25°C under high light, with a significant decrease at 30°C.[13][14]

Caption: Logical diagram of temperature's influence on this compound production.

Nutrients (Nitrogen and Phosphorus)

Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a key driver of both algal growth and toxin production.[1][15][16] Since this compound is a nitrogen-rich molecule, its synthesis is fundamentally linked to nitrogen metabolism.[15]

Generally, nitrogen limitation tends to decrease STX production in dinoflagellates like Alexandrium minutum.[15][17] In contrast, phosphorus deficiency has been shown to increase the cellular STX content in several dinoflagellate species.[1][15][17] For example, under P-limiting conditions, A. minutum cells contained up to 7 times more toxin than under nutrient-balanced conditions.[17] In cyanobacteria, the response can be more varied. In Raphidiopsis raciborskii, lower nutrient conditions led to an upregulation of sxtA4 gene expression, though a significant decrease in total STX concentration was observed under phosphorus reduction, possibly due to hindered metabolic fitness.[18]

Light Intensity

Light is the primary energy source for photosynthetic STX producers, and its intensity and quality can modulate toxin synthesis.[3][19] For the cyanobacterium Cylindrospermopsis raciborskii, STX production is often highest at moderate to high light intensities. Studies have shown that the greatest concentrations of STX and neothis compound (NSTX) occurred at 100 µmol photons m⁻² s⁻¹, with lower production at both 50 and 150 µmol photons m⁻² s⁻¹.[13][19][20] This suggests an optimal light range for toxin synthesis that may be linked to the availability of energy and metabolic precursors from photosynthesis.[14] Furthermore, some studies have demonstrated a circadian rhythm in STX production, synchronized with the light-dark cycle.[19][20]

Salinity

Salinity is a significant environmental factor, especially for marine and estuarine species like those of the genus Alexandrium.[2] Optimal salinity for growth often aligns with the highest toxin production.[2] For Alexandrium pacificum, optimal growth and the highest STX content were observed at a salinity of 30 psu.[2][21] Extreme salinity conditions, either too high or too low, can suppress STX production.[2] This may be due to the metabolic cost of osmotic regulation, which could divert resources away from secondary metabolite synthesis.[2] Interestingly, while overall toxin content is affected, some studies show that the transcription of core biosynthesis genes like sxtA4 and sxtG is only minimally affected by salinity, suggesting that the regulation may occur at a post-transcriptional or metabolic level.[2][21]

pH

Changes in pH can influence cellular homeostasis and enzymatic functions, thereby affecting STX production.[22][23] In some cyanobacteria, elevated pH has been shown to stimulate a physiological response related to toxin production and transport.[22][24] For instance, a high pH of 9 stimulated the greatest physiological response in Anabaena circinalis and Cylindrospermopsis raciborskii, altering STX production and localization.[22] The production of STX under these conditions may be an adaptive mechanism to maintain homeostasis under ionic stress.[22][23] Additionally, increased partial pressure of CO₂, which can lower pH, has been found to reduce PST content in A. tamarense.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the impact of environmental factors on this compound production.

Table 1: Effect of Temperature on this compound Production

Species Temperature (°C) This compound Content Reference
Alexandrium pacificum 16 64.0 fmol/cell [11]
Alexandrium tamarense 15 42.3 fmol/cell [11]
Alexandrium tamarense 17 1.4 - 2.7 fmol/cell [11]
Aphanizomenon gracile 23 (Optimal Growth) 136.5 µg STX equiv. L⁻¹ [9]
Aphanizomenon gracile 30 Max. STX cell quota, 4.3-fold ↑ sxtA expression [9][12]
C. raciborskii 25 (+ high light) Highest STX concentration [13][14]

| C. raciborskii | 30 (+ high light) | Much lower STX concentration |[13][14] |

Table 2: Effect of Nutrients on this compound Production

Species Nutrient Condition This compound Content Reference
Alexandrium pacificum NO₃⁻ replete (1.76 mM) 53.6 fmol/cell [1]
Alexandrium minutum N-limiting ~3 times less toxin than balanced [17]
Alexandrium minutum P-limiting (N:P = 80) ~7 times more toxin than balanced [17]

| Raphidiopsis raciborskii | P-reduction | Upregulated sxtA4 transcription, but ↓ total STX |[18] |

Table 3: Effect of Light Intensity on this compound Production

Species Light Intensity (µmol photons m⁻² s⁻¹) Observation Reference
C. raciborskii T3 50 Lower STX/NSTX production [19][20]
C. raciborskii T3 100 Highest STX/NSTX concentration [13][19][20]

| C. raciborskii T3 | 150 | Lower STX/NSTX production |[19][20] |

Table 4: Effect of Salinity on this compound Production

Species Salinity (psu) Observation Reference
Alexandrium pacificum 20 Decreased cell growth and STX [2][21]
Alexandrium pacificum 30 Optimal growth, highest STX eq (35.8 fmol/cell) [2][21]

| Alexandrium pacificum | 40 | Irregular cell growth, lower STX |[2][21] |

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound and its analogues is crucial for research and monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a primary method for its sensitivity and selectivity.[25][26][27]

Detailed Protocol: STX Quantification in Shellfish Tissue via HPLC-MS/MS

This protocol provides a standard methodology for determining this compound concentrations in a biological matrix.[25]

1. Sample Preparation and Extraction:

  • Homogenization: Weigh approximately 5 g of shellfish tissue and homogenize with 5 mL of 0.1 M hydrochloric acid (HCl).[25]

  • Extraction: Vortex the homogenate vigorously for 2 minutes.[25]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.[25]

  • Supernatant Collection: Carefully collect the supernatant for purification.

2. Solid Phase Extraction (SPE) Clean-up:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[25]

  • Sample Loading: Load 1 mL of the acidic supernatant onto the conditioned cartridge.[25]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.[25]

  • Elution: Elute the toxins from the cartridge with 2 mL of a methanol:water solution (e.g., 80:20, v/v).[25]

3. Final Preparation:

  • Filtration: Filter the collected eluate through a 0.22 µm syringe filter (e.g., PTFE) directly into an HPLC vial.[25]

4. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.[25]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[25]

  • Mobile Phase A: 0.1% formic acid in water.[25]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[25]

  • Gradient: A typical gradient starts at 5% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.[25]

  • Flow Rate: 0.3 mL/min.[25]

  • Injection Volume: 10 µL.[25]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[25]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[25]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound and its analogues.[25]

5. Quantification:

  • Toxin concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference standards.[26][28]

Caption: Experimental workflow for this compound quantification in shellfish.

Conclusion

The synthesis of this compound by marine dinoflagellates and freshwater cyanobacteria is tightly regulated by a suite of environmental factors. Temperature, nutrient availability, light, salinity, and pH all play significant roles in modulating toxin production, often through complex interactions that affect cellular metabolism and the expression of the sxt gene cluster. The response to these environmental cues is frequently species- or even strain-specific, highlighting the need for detailed, controlled studies. For researchers and drug development professionals, a thorough understanding of these regulatory mechanisms is paramount for predicting toxic blooms, ensuring seafood safety, and potentially harnessing the biosynthetic machinery for novel applications. The continued application of advanced analytical techniques and molecular tools will further unravel the intricate relationship between the environment and this compound production.

References

An In-depth Technical Guide to Saxitoxin Analogs and Their Relative Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of saxitoxin (B1146349) (STX) and its analogs, focusing on their relative toxicities, mechanisms of action, and the experimental protocols used for their characterization. This compound and its numerous derivatives, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that pose a significant threat to public health and are of considerable interest in neurological research and drug development.

Introduction to this compound and its Analogs

This compound is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] It is a potent blocker of voltage-gated sodium channels in nerve and muscle cells, leading to the cessation of nerve impulse propagation and, consequently, paralysis.[2] This mechanism of action is the basis for the clinical syndrome known as paralytic shellfish poisoning (PSP) in humans, which can be fatal.

Over 50 analogs of this compound have been identified, all sharing a common tetrahydropurine backbone but differing in the substitutions at various positions on the molecule. These structural variations significantly influence the toxicity of each analog. The analogs are broadly classified into several groups based on their chemical structure, including:

  • Carbamate toxins: (e.g., this compound, Neothis compound, Gonyautoxins)

  • N-sulfocarbamoyl toxins: (e.g., C-toxins)

  • Decarbamoyl toxins: (e.g., decarbamoyl this compound)

  • Deoxydecarbamoyl toxins

The relative toxicity of these analogs is a critical factor in assessing the risk posed by contaminated shellfish and in the development of detection methods and potential therapeutic applications.

Quantitative Data on Relative Toxicity

The toxicity of this compound analogs is typically expressed relative to this compound itself, using Toxicity Equivalence Factors (TEFs).[3] A TEF is a measure of the toxicity of a congener relative to the parent toxin.[4] The European Food Safety Authority (EFSA) has established TEFs for a number of this compound analogs based on data from mouse bioassays.[5] The following table summarizes the TEFs for some of the most common this compound analogs.

Toxin Analog GroupToxin AnalogAbbreviationToxicity Equivalence Factor (TEF) - (EFSA)
Carbamate Toxins This compoundSTX1
Neothis compoundNEO1
Gonyautoxin 1 & 4GTX1,41
Gonyautoxin 2 & 3GTX2,30.4
Gonyautoxin 5GTX50.1
Gonyautoxin 6GTX6Not Established
N-sulfocarbamoyl Toxins C1 & C2C1,20.1
C3 & C4C3,4Not Established
Decarbamoyl Toxins Decarbamoyl this compounddcSTX1
Decarbamoyl Neothis compounddcNEO0.4
Decarbamoyl Gonyautoxin 2 & 3dcGTX2,30.5
Decarbamoyl Gonyautoxin 1 & 4dcGTX1,4Not Established

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary molecular target of this compound and its analogs is the voltage-gated sodium channel (VGSC), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells. This compound binds with high affinity to site 1 of the α-subunit of the VGSC, which is located at the outer pore of the channel. This binding physically obstructs the passage of sodium ions, thereby preventing the depolarization phase of the action potential. The result is a blockade of nerve conduction, leading to flaccid paralysis.

dot

VGSC Voltage-Gated Sodium Channel (VGSC) α-subunit β-subunit Na_in Na+ STX This compound (STX) STX->VGSC:p Binding to Site 1 (Pore Blockade) Na_out Na+ Na_out->VGSC:p Influx caption This compound blocks the voltage-gated sodium channel.

Caption: this compound blocks the voltage-gated sodium channel.

Experimental Protocols

The determination of the toxicity of this compound and its analogs relies on a variety of experimental methods. The following are detailed methodologies for key assays.

Mouse Bioassay (AOAC Official Method 2005.06)

The mouse bioassay is the traditional and officially recognized method for determining the total toxicity of paralytic shellfish poisons.[6][7]

Principle: This assay measures the time to death of mice after intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin that kills a 20g mouse in 15 minutes.[6]

Methodology:

  • Sample Preparation: A known weight of shellfish tissue is homogenized and extracted with acidified water (pH 2-4).[3] The extract is then clarified by centrifugation.

  • Injection: A standardized volume (typically 1 mL) of the extract is injected intraperitoneally into a mouse of a specific weight range (19-21 g).[6]

  • Observation: The time from injection to the last gasp of the mouse is recorded.

  • Calculation: The toxicity in MU is calculated from the median death time of a group of mice using a standardized conversion table. This value can be converted to micrograms of STX equivalents per 100g of shellfish tissue.

Receptor Binding Assay (RBA)

The RBA is a non-animal-based method that quantifies the total PSP toxicity by measuring the binding of toxins to their target receptor.[8]

Principle: This is a competitive binding assay where this compound and its analogs in a sample compete with a known amount of radiolabeled this compound ([³H]-STX) for binding to the voltage-gated sodium channels present in a rat brain membrane preparation.[9] The amount of bound radioactivity is inversely proportional to the concentration of toxins in the sample.

Methodology:

  • Reagent Preparation:

    • Rat Brain Homogenate: Rat brains are homogenized in a buffer to prepare a membrane fraction rich in VGSCs.[10]

    • [³H]-Saxitoxin: A stock solution of radiolabeled this compound is prepared.

    • Standards: A series of this compound standards of known concentrations are prepared.

  • Assay Procedure:

    • In a microplate, the rat brain membrane preparation, [³H]-STX, and either a standard or a sample extract are combined.[9]

    • The mixture is incubated to allow competitive binding to reach equilibrium.

    • The mixture is then filtered to separate the membrane-bound [³H]-STX from the unbound [³H]-STX.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound [³H]-STX against the concentration of the this compound standards. The toxin concentration in the samples is then determined by interpolating their percentage of binding on the standard curve.

Neuroblastoma Cell-Based Assay (CBA-N2a)

This in vitro assay utilizes a neuroblastoma cell line that is sensitive to toxins affecting voltage-gated sodium channels.[11][12]

Principle: The assay is based on the protective effect of this compound against the cytotoxic effects of veratridine (B1662332) and ouabain (B1677812). Veratridine opens VGSCs, leading to a massive influx of sodium and subsequent cell death. Ouabain inhibits the Na+/K+-ATPase pump, exacerbating the sodium overload. This compound, by blocking the VGSCs, prevents the veratridine-induced cytotoxicity.[11]

Methodology:

  • Cell Culture: Mouse neuroblastoma cells (Neuro-2a) are cultured in a 96-well plate to form a confluent monolayer.[11]

  • Toxin Exposure: The cells are pre-incubated with either this compound standards or sample extracts.

  • Induction of Cytotoxicity: A mixture of ouabain and veratridine is added to the wells.

  • Viability Assessment: After a specific incubation period, cell viability is measured using a colorimetric assay such as the MTT assay.[11]

  • Data Analysis: A dose-response curve is generated from the standards, and the concentration of this compound equivalents in the samples is calculated.

Experimental and Analytical Workflow

The assessment of this compound and its analogs in a sample typically follows a structured workflow, from initial screening to confirmatory analysis.

dot

start Sample Collection (e.g., Shellfish Tissue) extraction Extraction of Toxins (Acidified Homogenization) start->extraction screening Initial Screening (e.g., ELISA, Rapid Test Kits) extraction->screening positive Positive Result screening->positive Toxin Detected negative Negative Result (Reported as Below Limit of Detection) screening->negative No Toxin Detected quantification Quantitative Analysis positive->quantification end Final Report negative->end mba Mouse Bioassay (MBA) (Total Toxicity) quantification->mba In Vivo rba Receptor Binding Assay (RBA) (Total Toxicity) quantification->rba In Vitro cba Cell-Based Assay (CBA) (Total Toxicity) quantification->cba In Vitro hplc LC-MS/MS or HPLC-FLD (Analog Profile & Quantification) quantification->hplc Chemical data_analysis Data Analysis & Risk Assessment (Calculation of STX Equivalents) mba->data_analysis rba->data_analysis cba->data_analysis hplc->data_analysis data_analysis->end

References

The Genetic Underpinnings of Saxitoxin Synthesis in Dinoflagellates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins are responsible for paralytic shellfish poisoning (PSP), a severe and sometimes fatal human illness.[1][3] This technical guide provides an in-depth exploration of the genetic basis of this compound production in dinoflagellates, focusing on the core genes, biosynthetic pathways, regulatory mechanisms, and the experimental methodologies used for their investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, marine biology, and toxicology.

The this compound Gene Cluster (sxt) in Dinoflagellates

The biosynthesis of this compound is orchestrated by a suite of genes known as the sxt gene cluster.[1] While first characterized in cyanobacteria, homologs of these genes have been identified in this compound-producing dinoflagellates, primarily within the genera Alexandrium, Gymnodinium, and Pyrodinium.[4][5]

A key finding in the study of dinoflagellate toxicology is that the genes responsible for this compound synthesis are encoded within the nuclear genome of the dinoflagellates themselves, refuting earlier hypotheses that symbiotic bacteria were the producers.[6] Dinoflagellate sxt genes exhibit typical eukaryotic features, including polyadenylated tails (polyA-tails) at the 3' end and spliced-leader (SL) sequences at the 5' end of their messenger RNA (mRNA) transcripts.[6] Furthermore, these genes are present in multiple copies within the dinoflagellate genome.[6]

The origin of the sxt gene cluster in dinoflagellates is a subject of ongoing research, with compelling evidence suggesting its acquisition through one or more horizontal gene transfer (HGT) events from bacteria.[3] This hypothesis is supported by the phylogenetic analyses of key sxt genes, which show a closer relationship to bacterial homologs than would be expected from vertical inheritance.[7]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex enzymatic process that begins with the loading of an acyl carrier protein (ACP) domain with acetate (B1210297) from acetyl-CoA.[8] The pathway involves a series of enzymatic reactions including methylation, Claisen condensation, amidino group transfer, cyclization, desaturation, epoxidation, and carbamoylation.[9] The core pathway is believed to be largely conserved between cyanobacteria and dinoflagellates.[2]

// Nodes for substrates and intermediates sub [label="Arginine, Acetyl-CoA, SAM", fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="Intermediate A'", fillcolor="#FFFFFF", fontcolor="#202124"]; int2 [label="Intermediate C'2", fillcolor="#FFFFFF", fontcolor="#202124"]; int3 [label="Cyclic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; dcSTX [label="Decarbamoyl this compound (dcSTX)", fillcolor="#FFFFFF", fontcolor="#202124"]; STX [label="this compound (STX)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatives [label="STX Derivatives (GTX, NEO, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes (genes) sxtA [label="SxtA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sxtG [label="SxtG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sxtB [label="SxtB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sxtD [label="SxtD", fillcolor="#34A853", fontcolor="#FFFFFF"]; sxtH_T [label="SxtH/T", fillcolor="#34A853", fontcolor="#FFFFFF"]; sxtI [label="SxtI", fillcolor="#34A853", fontcolor="#FFFFFF"]; tailoring [label="Tailoring Enzymes (e.g., SxtN, SxtO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the pathway sub -> int1 [label="sxtA1-4", color="#5F6368"]; int1 -> int2 [label="sxtG", color="#5F6368"]; int2 -> int3 [label="sxtB", color="#5F6368"]; int3 -> dcSTX [label="sxtD, sxtH/T, etc.", color="#5F6368"]; dcSTX -> STX [label="sxtI", color="#5F6368"]; STX -> Derivatives [label="Tailoring Enzymes", color="#5F6368"];

// Invisible nodes for layout {rank=same; sub; sxtA;} {rank=same; int1; sxtG;} {rank=same; int2; sxtB;} {rank=same; int3; sxtD;} {rank=same; dcSTX; sxtI;} {rank=same; STX; tailoring;} {rank=same; Derivatives;}

// Enzyme to reaction connections sxtA -> sub [style=invis]; sxtG -> int1 [style=invis]; sxtB -> int2 [style=invis]; sxtD -> int3 [style=invis]; sxtI -> dcSTX [style=invis]; tailoring -> STX [style=invis]; } dot Caption: Proposed this compound biosynthesis pathway in dinoflagellates.

Quantitative Data

The production of this compound and the expression of sxt genes are influenced by various factors, including nutrient availability, temperature, and the growth phase of the dinoflagellate. The following tables summarize key quantitative data from the literature.

Table 1: this compound (STX) Content in Alexandrium Species under Different Conditions

SpeciesStrainConditionGrowth PhaseToxin Content (fmol/cell)Reference
Alexandrium minutumMultipleStandard f/2 mediumExponential10 - 60[10]
Alexandrium minutumMultipleStandard f/2 mediumStationaryLower than exponential[10]
Alexandrium minutumMultiplePhosphorus limitation-Increased[11]
Alexandrium minutumMultipleNitrogen limitation-Decreased[11]
Alexandrium catenellaACT0312-18 °C-C2 dominant[12]
Alexandrium catenellaACT0321-30 °C-GTX5 dominant[12]
Alexandrium tamarense-17 °CExponential1.4 - 2.7[12]
Alexandrium tamarense-15 °CExponential42.3[12]

Table 2: sxtA4 Gene Copy Number and Toxin Content in Alexandrium Species

SpeciesStrain(s)sxtA4 Gene Copy Number per CellToxin Content (fmol/cell)CorrelationReference
Alexandrium minutum18 toxic strains9 - 187VariedSignificant positive correlation[13]
Alexandrium minutum2 non-toxic strains1Not detected-[13]
Alexandrium pacificum-100 - 280--[14]
Alexandrium ostenfeldii-~6-Positive correlation[15]

Note on Enzyme Kinetics: To date, there is a notable lack of quantitative data on the enzyme kinetics (e.g., Kcat, Km) for the this compound biosynthesis pathway in dinoflagellates. This represents a significant knowledge gap in the field.

Regulation of this compound Production

The regulation of this compound production in dinoflagellates is a complex process that is not yet fully understood. While environmental factors such as nutrient concentrations and temperature clearly influence toxin levels, the intracellular signaling pathways that mediate these responses are still under investigation.[12]

Current evidence suggests that the regulation of this compound biosynthesis in dinoflagellates occurs predominantly at the post-transcriptional and/or post-translational levels.[3][14] Several studies have shown a poor correlation between the mRNA expression levels of key sxt genes (e.g., sxtA and sxtG) and the intracellular toxin content.[3][16] This indicates that the mere presence and transcription of these genes are not the sole determinants of toxin production.

Potential post-transcriptional regulatory mechanisms in dinoflagellates include:

  • mRNA editing: Alteration of the mRNA sequence after transcription.[1]

  • Small RNA-mediated gene silencing: Involvement of microRNAs (miRNAs) in regulating gene expression.[3]

  • Translational control: Regulation of the rate of protein synthesis from mRNA.[3]

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// Edges Env_Cues -> Signaling [color="#5F6368"]; Signaling -> Transcription [label="?", style=dashed, color="#5F6368"]; Signaling -> Post_Transcriptional [label="?", style=dashed, color="#5F6368"]; Signaling -> Post_Translational [label="?", style=dashed, color="#5F6368"]; sxt_genes -> Transcription [color="#5F6368"]; Transcription -> sxt_mRNA [color="#5F6368"]; sxt_mRNA -> Post_Transcriptional [color="#5F6368"]; Post_Transcriptional -> Translation [color="#5F6368"]; Translation -> Sxt_Enzymes [color="#5F6368"]; Sxt_Enzymes -> Post_Translational [color="#5F6368"]; Post_Translational -> Active_Enzymes [color="#5F6368"]; Active_Enzymes -> STX_Biosynthesis [color="#5F6368"]; } dot Caption: Putative regulatory points in this compound production.

Experimental Protocols

Transcriptomic Analysis of sxt Genes (RNA-Seq)

This protocol outlines a general workflow for analyzing the expression of sxt genes in dinoflagellates using RNA sequencing.

a. RNA Extraction:

  • Harvest dinoflagellate cells by centrifugation.

  • Immediately freeze the cell pellet in liquid nitrogen to preserve RNA integrity.

  • Lyse the cells using a suitable method, such as bead beating or a commercial kit like TRIzol, often in combination with mechanical disruption.[17]

  • Purify the total RNA using a column-based method (e.g., RNeasy kit) or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for library preparation.[18]

b. cDNA Library Preparation and Sequencing:

  • Prepare cDNA libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA enrichment, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.[19]

c. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

  • Assemble the high-quality reads into a de novo transcriptome assembly using software like Trinity, as a reference genome is often not available for dinoflagellates.[20]

  • Annotate the assembled transcripts by comparing them to public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) to identify sxt gene homologs and other genes of interest.

  • Quantify the expression levels of transcripts (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM) and perform differential gene expression analysis between different experimental conditions.[19]

Quantitative PCR (qPCR) for sxt Gene Copy Number and Expression

a. DNA/RNA Extraction:

  • For Gene Copy Number: Extract genomic DNA (gDNA) from a known number of dinoflagellate cells using a suitable kit or protocol.

  • For Gene Expression: Extract total RNA as described in the transcriptomics protocol and perform reverse transcription to synthesize complementary DNA (cDNA).

b. Primer and Probe Design:

  • Design specific primers and, if using a probe-based assay, a fluorescently labeled probe targeting a conserved region of the sxt gene of interest (e.g., sxtA4).

c. qPCR Reaction Setup:

  • Prepare a qPCR reaction mixture containing:

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers

    • (For TaqMan) Fluorescent probe

    • Template DNA (gDNA or cDNA)

    • Nuclease-free water

  • Run the reactions in a real-time PCR instrument.

d. qPCR Cycling Conditions (Example):

  • Initial denaturation: 95°C for 10 minutes.

  • 40 cycles of:

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Melt curve analysis (for SYBR Green assays) to verify product specificity.[21]

e. Data Analysis:

  • Gene Copy Number: Generate a standard curve using a serial dilution of a plasmid containing the target sxt gene fragment of known concentration. Calculate the absolute copy number of the sxt gene in the samples based on the standard curve and the initial cell count.

  • Gene Expression: Use the comparative CT (ΔΔCT) method to determine the relative expression of the target sxt gene, normalized to one or more stably expressed reference genes.

This compound Extraction and Quantification (HPLC-FLD)

a. Toxin Extraction:

  • Harvest a known number of dinoflagellate cells by centrifugation.

  • Extract the toxins from the cell pellet using an acidic solution, typically 0.1 M hydrochloric acid (HCl) or acetic acid.[22]

  • Heat the extract in a boiling water bath for 5 minutes to facilitate cell lysis and toxin release.[10]

  • Centrifuge the extract to pellet cellular debris and collect the supernatant containing the toxins.

b. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Pass the acidic extract through a C18 SPE cartridge to remove interfering compounds.

c. Pre-column Oxidation HPLC with Fluorescence Detection (HPLC-FLD):

  • This method is widely used for the analysis of PSTs.[23]

  • The extracted toxins are separated on a reversed-phase HPLC column.

  • Before detection, the non-fluorescent saxitoxins are oxidized post-column with a reagent like periodic acid to form fluorescent derivatives.

  • The fluorescent products are then detected by a fluorescence detector.

  • Quantification is achieved by comparing the peak areas of the samples to those of certified reference standards of this compound and its analogues.[24]

Experimental Workflow and Logical Relationships

// Nodes Culture [label="Dinoflagellate Culture\n(Controlled Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; DNA_RNA_Extraction [label="DNA/RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Toxin_Extraction [label="Toxin Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; gDNA [label="Genomic DNA", fillcolor="#FFFFFF", fontcolor="#202124"]; RNA [label="Total RNA", fillcolor="#FFFFFF", fontcolor="#202124"]; cDNA_synthesis [label="cDNA Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; qPCR_gDNA [label="qPCR (sxt Gene Copy Number)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Seq [label="RNA-Seq (Transcriptomics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR_cDNA [label="qPCR (sxt Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_FLD [label="HPLC-FLD (Toxin Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Integration and Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusions on Genetic Basis\nand Regulation", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Culture -> Harvest [color="#5F6368"]; Harvest -> DNA_RNA_Extraction [color="#5F6368"]; Harvest -> Toxin_Extraction [color="#5F6368"]; DNA_RNA_Extraction -> gDNA [color="#5F6368"]; DNA_RNA_Extraction -> RNA [color="#5F6368"]; RNA -> cDNA_synthesis [color="#5F6368"]; gDNA -> qPCR_gDNA [color="#5F6368"]; RNA -> RNA_Seq [color="#5F6368"]; cDNA_synthesis -> qPCR_cDNA [color="#5F6368"]; Toxin_Extraction -> HPLC_FLD [color="#5F6368"]; qPCR_gDNA -> Data_Analysis [color="#5F6368"]; RNA_Seq -> Data_Analysis [color="#5F6368"]; qPCR_cDNA -> Data_Analysis [color="#5F6368"]; HPLC_FLD -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Conclusion [color="#5F6368"]; } dot Caption: A generalized experimental workflow for investigating the genetic basis of this compound production in dinoflagellates.

Conclusion and Future Directions

The study of the genetic basis of this compound production in dinoflagellates has advanced significantly with the application of modern molecular techniques. The identification of the nuclear-encoded sxt gene cluster and the elucidation of the core biosynthetic pathway have provided a fundamental framework for understanding this critical aspect of dinoflagellate biology. However, significant knowledge gaps remain. The complex regulatory mechanisms, particularly the specific intracellular signaling pathways and the extensive role of post-transcriptional and post-translational modifications, require further investigation. Furthermore, the lack of data on the kinetic properties of the Sxt enzymes hinders the development of a complete quantitative model of this compound biosynthesis. Future research efforts, integrating multi-omics approaches with functional genetic studies, will be crucial for a comprehensive understanding of this compound production in these ecologically and economically important marine microorganisms. This knowledge will not only enhance our ability to predict and mitigate harmful algal blooms but also has the potential to inform the development of novel pharmaceuticals and research tools.

References

A Technical Guide to Saxitoxin Bioaccumulation in the Marine Food Web

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of saxitoxin (B1146349) (STX), a potent neurotoxin, and its bioaccumulation through marine ecosystems. It covers the toxin's mechanism of action, trophic transfer, quantitative data on its prevalence, and detailed experimental protocols for its detection. This document is intended to serve as a comprehensive resource for professionals engaged in marine biology, toxicology, and pharmacology.

Introduction to this compound

This compound (STX) and its more than 50 analogues are potent neurotoxins collectively known as paralytic shellfish toxins (PSTs).[1] These toxins are primarily produced by certain species of marine dinoflagellates (e.g., Alexandrium sp., Gymnodinium sp.) and freshwater cyanobacteria.[1][2] During harmful algal blooms (HABs), often called "red tides," these microorganisms proliferate, leading to high concentrations of STX in the water.[3]

Filter-feeding organisms, particularly bivalve mollusks like mussels, clams, oysters, and scallops, ingest these toxic cells and accumulate the toxins in their tissues to high concentrations, often without apparent harm to themselves.[3][4] This accumulation is the primary vector for paralytic shellfish poisoning (PSP) in humans, a potentially fatal illness that occurs upon consumption of contaminated seafood.[1][3] Due to its significant public health and economic impact, monitoring and understanding the dynamics of STX in the marine food web are critical.[1]

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a highly selective and reversible blocker of voltage-gated sodium channels (NaV) in nerve and muscle cells.[1][2][5] It binds with high affinity to site 1 of the channel, physically occluding the pore and preventing the influx of sodium ions.[3][6] This action inhibits the generation and propagation of action potentials, leading to a disruption of nerve signal transmission.[5] The result is a flaccid paralysis of the affected muscles. In severe cases of PSP, death occurs due to respiratory failure from paralysis of the diaphragm.[1][2]

This compound Mechanism of Action cluster_membrane Neuronal Membrane cluster_ions_ext cluster_ions_int Na_Channel {Voltage-Gated Na+ Channel | {Extracellular Space | Intracellular Space}} Result Action Potential Blocked (Paralysis) Na_Channel->Result Na1 Na+ Na1->Block Na+ Influx Prevented Na2 Na+ Na2->Block Na+ Influx Prevented Na3 Na+ Na3->Block Na+ Influx Prevented STX This compound (STX) STX->Na_Channel:port Binds & Blocks

Caption: this compound blocks the voltage-gated sodium channel, preventing nerve impulses.

Bioaccumulation in the Marine Food Web

This compound enters the marine food web at the producer level through toxic dinoflagellates. It then moves up through trophic levels via consumption, a process known as trophic transfer.[1][3]

  • Primary Producers: Dinoflagellates like Alexandrium catenella produce STX.[7]

  • Primary Consumers (Vectors): Filter-feeding organisms are the primary vectors. Bivalves can accumulate extremely high toxin loads. Zooplankton can also graze on toxic phytoplankton and transfer the toxins to higher trophic levels.[3][8]

  • Secondary Consumers: Carnivorous gastropods, crustaceans (crabs, lobsters), and echinoderms (starfish) consume contaminated primary consumers, further accumulating the toxin.[1][9]

  • Tertiary Consumers: Fish, marine mammals (seals, whales), and seabirds are exposed by consuming contaminated organisms from lower trophic levels.[5][7] This can lead to mass mortality events in wildlife populations.[5][7]

  • Humans: Humans are typically exposed by consuming contaminated bivalve shellfish.[1]

This compound Bioaccumulation in the Marine Food Web Producers Primary Producers (Dinoflagellates, e.g., Alexandrium sp.) Primary_Consumers Primary Consumers (Filter Feeders) - Bivalves (Mussels, Clams, Oysters) - Zooplankton Producers->Primary_Consumers Consumption Secondary_Consumers Secondary Consumers - Carnivorous Gastropods - Crustaceans (Crabs) - Echinoderms (Starfish) Primary_Consumers->Secondary_Consumers Trophic Transfer Tertiary_Consumers Tertiary Consumers - Fish - Marine Mammals (Seals, Whales) - Seabirds Primary_Consumers->Tertiary_Consumers Trophic Transfer Humans Humans Primary_Consumers->Humans Consumption (Paralytic Shellfish Poisoning) Secondary_Consumers->Tertiary_Consumers Trophic Transfer Secondary_Consumers->Humans Consumption Tertiary_Consumers->Humans Consumption

Caption: Trophic transfer of this compound through the marine food web.

Quantitative Data on this compound Accumulation

Toxin levels can vary significantly depending on the species, tissue type, geographic location, and the intensity of the algal bloom. The regulatory limit for human consumption in most countries, including the US and EU, is 80 µg STX equivalents per 100 g of shellfish tissue.[4][8][10]

Table 1: this compound Group Concentrations in Various Marine Invertebrates

Species Category Species Example Tissue Toxin Concentration (µg STX-eq/100 g) Reference
Bivalves (Rocky Strata) Mytilus chilensis Whole Tissue 1,500 - 10,000 [11]
Bivalves (Sandy Bottom) Venus antiqua Hepatopancreas 95 ± 0.1 [12]
Bivalves (Sandy Bottom) Tagelus dombeii Hepatopancreas 148 ± 1.4 [12]
Gastropods Concholepas concholepas Whole Tissue 129.8 - 7,644 [11]
Crustaceans Homalaspis plana (Crab) Whole Tissue 106.6 - 4,583 [11]

| Echinoderms | Starfish | Whole Tissue | 144 - 22,400 (µg/kg) |[9] |

Table 2: Distribution of this compound Analogues in Marine Invertebrates (% of total toxin profile)

Toxin Analogue Gastropods (%) Crustaceans (%) Echinoderms (%) Tunicates (%)
Gonyautoxin-4/1 (GTX4/1) 11.0 80.5 Not Detected Not Detected
Gonyautoxin-3/2 (GTX3/2) 17.5 2.2 6.3 36.0
Neothis compound (neoSTX) 7.1 11.6 44.9 21.2
Decarbamoylthis compound (dcSTX) 0.4 0.1 Not Detected 0.04
This compound (STX) 63.9 5.6 48.8 23.9

Data adapted from a study on various marine species in Chile, demonstrating species-specific biotransformation.[11]

Experimental Protocols for this compound Detection

Several methods are used for the detection and quantification of PSTs. The choice of method depends on factors like regulatory acceptance, required sensitivity, and available instrumentation.

Mouse Bioassay (MBA)

The traditional and historically official method for regulatory monitoring of PSP toxins.[4][13] It measures the total toxicity of a sample.

Protocol Outline:

  • Sample Preparation: A 100 g sample of shellfish meat is homogenized.

  • Extraction: The homogenate is boiled with an equal volume of 0.1 M hydrochloric acid (HCl).

  • Clarification: After cooling and pH adjustment, the mixture is centrifuged to obtain a clear acidic extract.

  • Injection: 1.0 mL of the extract is injected intraperitoneally into laboratory mice (typically 19-21 g).[14]

  • Observation: The mice are observed, and the time from injection to the last gasping breath is recorded.[14][15]

  • Quantification: The time of death is correlated to a standard table to determine the number of "mouse units" (MU), which is then converted to µg STX equivalents per 100 g of tissue.[15]

Mouse Bioassay Workflow A Homogenize 100g Shellfish Tissue B Extract with Boiling 0.1M HCl A->B C Centrifuge & Collect Supernatant B->C D Inject 1 mL Extract into Mouse (i.p.) C->D E Record Time to Death D->E F Calculate Toxin Conc. (µg STX-eq/100g) E->F

Caption: Workflow for the AOAC Mouse Bioassay for PSP toxin detection.
Enzyme-Linked Immunosorbent Assay (ELISA)

A rapid, sensitive, and high-throughput screening method based on the specific binding of antibodies to this compound.[16][17] The direct competitive ELISA is the most common format.

Protocol Outline:

  • Sample Preparation: Shellfish tissue is homogenized and extracted, often with an acidic buffer or methanol/water. The resulting extract is centrifuged, and the supernatant is diluted.[16][18]

  • Competitive Binding: Diluted sample extract, STX standards, and an STX-enzyme conjugate are added to microplate wells pre-coated with anti-STX antibodies. The free STX in the sample competes with the STX-enzyme conjugate for antibody binding sites.[17][18]

  • Incubation: The plate is incubated to allow binding to occur (e.g., 30 minutes at room temperature).[17]

  • Washing: The plate is washed to remove all unbound reagents.[16]

  • Substrate Addition: A chromogenic substrate is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.[17]

  • Detection: The reaction is stopped, and the absorbance (color intensity) is measured using a microplate reader. The color intensity is inversely proportional to the STX concentration in the sample.[17][19]

ELISA Workflow A Prepare Sample Extract & Dilute B Add Sample, Standards, & STX-Enzyme Conjugate to Antibody-Coated Plate A->B C Incubate (Competitive Binding) B->C D Wash to Remove Unbound Reagents C->D E Add Substrate & Incubate for Color Dev. D->E F Stop Reaction & Measure Absorbance E->F G Calculate STX Conc. (Inverse Relationship) F->G

Caption: Workflow for a direct competitive ELISA for this compound detection.
High-Performance Liquid Chromatography (HPLC)

HPLC methods, particularly when coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS), provide high specificity and can quantify individual STX analogues.[10][20]

Protocol Outline (LC-MS/MS):

  • Homogenization & Extraction: Weigh ~5 g of homogenized shellfish tissue and extract with a solvent like 0.1 M HCl or 1% acetic acid.[20][21]

  • Cleanup: The crude extract is often cleaned using solid-phase extraction (SPE) with a C18 or specialized carbon cartridge to remove interfering matrix components.[21]

  • Filtration: The cleaned extract is filtered through a 0.22 µm syringe filter into an HPLC vial.[21]

  • LC Separation: An aliquot is injected into the LC system. The toxins are separated on a reversed-phase (e.g., C18) or HILIC column using a gradient of mobile phases, typically water and acetonitrile (B52724) with formic acid.[20][21]

  • MS/MS Detection: As compounds elute from the column, they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of each STX analogue.[20]

HPLC-MS/MS Workflow A Homogenize Tissue & Extract with Acid B Centrifuge to Clarify Extract A->B C Solid-Phase Extraction (SPE) Cleanup B->C D Filter Extract (0.22 µm) C->D E Inject into LC-MS/MS System D->E F Separation by HPLC & Detection by MS/MS E->F G Identify & Quantify Individual STX Analogues F->G

Caption: Workflow for the analysis of this compound by HPLC-MS/MS.

References

Methodological & Application

Detecting Saxitoxin in Shellfish: A Guide to Modern Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Saxitoxin (B1146349) (STX) and its analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3] These toxins can accumulate in filter-feeding shellfish, posing a significant threat to public health and the seafood industry.[3] Consumption of contaminated shellfish can lead to paralytic shellfish poisoning (PSP), a serious and potentially fatal illness.[3] Consequently, rigorous monitoring of this compound levels in shellfish is crucial for consumer safety.[4] This document provides an overview and detailed protocols for the principal methods used for the detection and quantification of this compound in shellfish tissue.

Introduction to this compound and its Mechanism of Action

This compound is a small, water-soluble, non-protein neurotoxin.[1] Its primary mechanism of action involves the potent and specific blockage of voltage-gated sodium channels in nerve and muscle cells.[5] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, leading to paralysis.

Figure 1: Mechanism of action of this compound.

Overview of Detection Methods

Several analytical methods are employed for the detection of this compound in shellfish, ranging from traditional bioassays to sophisticated chromatographic and immunological techniques. The choice of method often depends on factors such as sensitivity, specificity, sample throughput, cost, and regulatory acceptance. Key methods include:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying individual this compound analogues.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on antigen-antibody recognition.[8][9]

  • Receptor Binding Assay (RBA): A functional assay that measures the total toxic potency of a sample by assessing the binding of toxins to sodium channel receptors.[10][11]

  • Lateral Flow Immunoassay (LFA): A rapid, user-friendly screening tool suitable for on-site or field testing.[12][13]

  • Mouse Bioassay (MBA): The traditional, historical method for determining shellfish toxicity, though it is being replaced by other methods due to ethical concerns and inherent variability.[14][15][16]

Comparative Performance of Detection Methods

The following table summarizes the key performance characteristics of the different this compound detection methods.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Dynamic RangeThroughputSpecificity
LC-MS/MS ~1 ng/mL[7]~3 ng/mL[7]WideModerateHigh (individual analogues)
ELISA 0.015 ng/mL[17]VariesNarrowHighModerate (class-specific)
Receptor Binding Assay (RBA) 1.2 nM (IC80)[18]2.57 µ g/100g [18]1.2 - 10 nM[18]HighHigh (total toxicity)
Lateral Flow Immunoassay (LFA) 20-50 µg STX eq/100g[12]N/A (Qualitative/Semi-quantitative)N/AVery HighModerate
Mouse Bioassay (MBA) ~40 µg STX/100g[16]N/AN/ALowLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the determination of this compound in shellfish tissue using hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC/MS/MS).[4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenize Homogenize 5g of shellfish tissue Extract Extract with 10 mL 1% acetic acid Homogenize->Extract Centrifuge Centrifuge and collect supernatant Extract->Centrifuge Dilute Dilute with LC-MS/MS eluent Centrifuge->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject sample into HILIC column Filter->Inject Separate Chromatographic separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Quantify Quantify using calibration curve Detect->Quantify Report Report concentration (µg STX eq/kg) Quantify->Report

Figure 2: Workflow for LC-MS/MS detection of this compound.

1.1. Sample Preparation [7]

  • Weigh 5.0 g of homogenized shellfish tissue into a centrifuge tube.

  • Add 10.0 mL of 1% acetic acid.

  • Vortex thoroughly for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Dilute the supernatant 1:10 with the LC-MS/MS mobile phase eluent.

  • Filter the diluted extract through a 0.45 µm syringe filter into an autosampler vial.

1.2. LC-MS/MS Conditions [4]

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating the polar this compound compounds.

  • Mobile Phase A: Water with 0.1% formic acid and 2mM ammonium (B1175870) formate.

  • Mobile Phase B: 95% Acetonitrile with 0.1% formic acid and 2mM ammonium formate.

  • Gradient: A suitable gradient to separate the toxins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each this compound analogue.

1.3. Data Analysis

  • Create a calibration curve using certified reference standards of this compound and its analogues.

  • Quantify the concentration of each toxin in the sample by comparing its peak area to the calibration curve.

  • Calculate the total toxicity in µg STX equivalents/kg using established toxicity equivalency factors (TEFs).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct competitive ELISA for the screening of this compound in shellfish samples.[8][17]

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Analysis Homogenize Homogenize 1g of shellfish tissue Extract Extract with 6 mL 80/20 Methanol/Water Homogenize->Extract Centrifuge Centrifuge and collect supernatant Extract->Centrifuge Dilute Dilute supernatant 1:100 in Sample Diluent Centrifuge->Dilute Add_Reagents Add standards/samples, STX-HRP conjugate, and anti-STX antibody to wells Dilute->Add_Reagents Incubate_1 Incubate for 30 minutes Add_Reagents->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Substrate Add TMB substrate Wash_1->Add_Substrate Incubate_2 Incubate for 30 minutes Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Generate_Curve Generate standard curve Read_Plate->Generate_Curve Calculate_Conc Calculate sample concentration Generate_Curve->Calculate_Conc

Figure 3: Workflow for ELISA detection of this compound.

2.1. Sample Preparation [8][17]

  • Homogenize 1.0 g of shellfish tissue with 6 mL of 80/20 methanol/deionized water.

  • Centrifuge the mixture for 10 minutes at 3000 g.

  • Collect the supernatant. For a more exhaustive extraction, the pellet can be re-extracted with 2mL of the methanol/water solution, centrifuged, and the supernatants pooled.

  • Bring the final volume of the collected supernatant to 10 mL with 80/20 methanol/deionized water.

  • Filter the extract through a 0.45 µm filter.

  • Dilute 10 µL of the filtered extract to 1.0 mL with the provided Sample Diluent (a 1:100 dilution).

2.2. ELISA Procedure [9][19][20]

  • Add 50 µL of standards or diluted samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 25 µL of the this compound-enzyme conjugate (e.g., STX-HRP) to each well.

  • Add 25 µL of the anti-saxitoxin antibody solution to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

2.3. Data Analysis

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.[9][17]

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve and multiplying by the dilution factor.

Receptor Binding Assay (RBA)

The RBA is a functional method that quantifies the total PSP toxicity based on the competitive binding of saxitoxins to voltage-gated sodium channel receptors.[11]

RBA_Workflow cluster_prep Sample Preparation cluster_assay RBA Procedure cluster_data Data Analysis Homogenize Homogenize shellfish tissue with 0.1 M HCl Boil Boil for 5 minutes Homogenize->Boil Centrifuge Centrifuge and collect supernatant Boil->Centrifuge Mix_Reagents Mix sample/standard, radiolabeled STX ([3H]-STX), and rat brain membrane homogenate Centrifuge->Mix_Reagents Incubate Incubate to allow competitive binding Mix_Reagents->Incubate Filter_Wash Filter to separate bound and free [3H]-STX, then wash Incubate->Filter_Wash Scintillation Add scintillation cocktail and count radioactivity Filter_Wash->Scintillation Generate_Curve Generate standard curve (displacement curve) Scintillation->Generate_Curve Calculate_Toxicity Calculate total toxicity in STX equivalents Generate_Curve->Calculate_Toxicity

Figure 4: Workflow for Receptor Binding Assay.

3.1. Sample Preparation

  • Prepare an acidic extract of the shellfish tissue, typically using 0.1 M HCl, followed by boiling and centrifugation, similar to the mouse bioassay preparation.[14]

3.2. RBA Procedure [11][21]

  • In a microplate or microcentrifuge tubes, add the shellfish extract or this compound standard.

  • Add a known amount of radiolabeled this compound (e.g., [³H]-STX).

  • Add the receptor source, which is typically a rat brain membrane homogenate containing the voltage-gated sodium channels.

  • Incubate the mixture to allow for competitive binding between the labeled and unlabeled (from the sample) this compound to the receptors.

  • Separate the receptor-bound from the free radiolabeled this compound by rapid filtration.

  • Measure the amount of radioactivity bound to the receptors using a scintillation counter.

3.3. Data Analysis

  • The amount of bound radioactivity is inversely proportional to the concentration of toxins in the sample.

  • A standard curve is generated using known concentrations of this compound.

  • The total toxicity of the sample is determined by comparing the displacement of the radiolabeled this compound by the sample to the standard curve, and is expressed in STX equivalents.

Conclusion

The detection of this compound in shellfish is a critical component of seafood safety monitoring programs. While the mouse bioassay has been the traditional method, a range of more sensitive, specific, and humane methods are now available. LC-MS/MS stands out as a reference method for its ability to provide detailed information on the toxin profile. ELISA and Lateral Flow Assays are excellent tools for rapid screening of a large number of samples, while the Receptor Binding Assay offers a functional measure of total toxicity. The selection of the appropriate method will depend on the specific needs of the laboratory, including regulatory requirements, desired throughput, and available resources.

References

Application Note: Quantification of Saxitoxin in Shellfish using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] These toxins can accumulate in filter-feeding bivalve mollusks, such as mussels, clams, oysters, and scallops.[2] Consumption of contaminated shellfish can lead to paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[3] Regulatory limits for PSTs in shellfish are established globally to protect public health, with a common action limit of 800 µg this compound equivalents per kg of shellfish tissue (µg STX eq/kg).[4][5] This application note describes a sensitive and selective method for the quantification of this compound in shellfish tissue using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Principle of the Method This method leverages the strengths of HILIC for the chromatographic separation of highly polar compounds like this compound, and the high selectivity and sensitivity of a triple quadrupole mass spectrometer for detection.[6][7] Samples are first extracted using an acidic solution to efficiently recover the toxins from the shellfish matrix. The extract is then cleaned up using Solid-Phase Extraction (SPE) to remove interfering substances.[1] The purified extract is injected into the LC-MS/MS system.

Chromatographic separation is achieved on a HILIC column, which is well-suited for retaining and separating polar analytes.[8] The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode and utilizes Multiple Reaction Monitoring (MRM) for detection.[4] In MRM mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[9] This process, creating a specific "transition," provides excellent specificity and minimizes matrix interference, allowing for accurate quantification by comparing the analyte's peak area to a calibration curve generated from certified reference standards.[1][9]

Detailed Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Reagents: Acetic acid (glacial), Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).

  • Standards: Certified reference standard of this compound (STX).

  • SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Cleanert PEP-2).[1][10]

  • Equipment: Laboratory homogenizer, centrifuge, SPE manifold, analytical balance, vortex mixer, autosampler vials.

2. Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acetic acid). From the stock solution, create a series of working standard solutions for the calibration curve by serial dilution. Matrix-matched calibration curves are recommended to compensate for matrix effects and can be prepared by spiking blank shellfish extract with the working standards.[10][11] A typical calibration range is 5-200 ng/mL.[3]

3. Sample Preparation

  • Homogenization: Weigh 5.0 g of homogenized shellfish tissue into a centrifuge tube.[1][10]

  • Extraction: Add 5 mL of 1% acetic acid in water.[10] Vortex vigorously for 2 minutes or sonicate, then centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.[1]

  • SPE Cleanup (if necessary):

    • Condition an SPE cartridge (e.g., C18 or polymeric) with methanol followed by deionized water.[1]

    • Load 1 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar interferences.

    • Elute the toxins with an appropriate solvent mixture (e.g., 2 mL of 20% acetonitrile with 0.25% acetic acid).[4]

  • Final Preparation: The eluted or directly extracted sample is then filtered through a 0.45 µm syringe filter prior to LC-MS/MS analysis.[12] In some protocols, the extract is diluted with acetonitrile before injection to match the initial mobile phase conditions.[12]

4. LC-MS/MS Analysis The following tables outline the typical instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column HILIC Column (e.g., TSK-gel Amide-80, 150 mm x 2.0 mm, 3 µm)[6][10]
Mobile Phase A Water with 2 mM Ammonium Formate and 0.05% Formic Acid[10]
Mobile Phase B Acetonitrile with 2 mM Ammonium Formate and 0.05% Formic Acid[10]
Flow Rate 0.4 mL/min[10]
Gradient Program See example gradient in reference[13] (Typically starts high organic, ramps to lower organic, then re-equilibrates)
Injection Volume 10 µL[1][10]
Column Temp. 40 °C

| Total Run Time | ~10-18 minutes[10][13] |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Ion Source Temp. 450 °C[10]
Ion Spray Voltage 5500 V[14]
MRM Transitions See Table 3
Collision Gas Argon

| Dwell Time | ~175 ms[14] |

Data Presentation and Performance

Quantitative analysis relies on monitoring specific MRM transitions for this compound. It is standard practice to monitor at least two transitions: one for quantification (quantifier) and a second for confirmation (qualifier).[9]

Table 3: this compound (STX) MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
This compound (STX) 300.1 204.1 179.1

Note: Collision energies must be optimized for the specific instrument being used.[10][15]

The performance of the LC-MS/MS method for this compound quantification is characterized by its linearity, sensitivity (LOD/LOQ), and recovery. The data below is a summary compiled from various validated methods.

Table 4: Method Performance Characteristics

Parameter Typical Value Reference
Linearity (R²) ≥ 0.98 [3]
Limit of Detection (LOD) 2.8 - 3.0 ng/mL [3][16]
Lower Limit of Quantification (LLOQ) 5.0 - 11.0 ng/mL [3][16]
Recovery 86 - 99% [3]

| Precision (%RSD) | ≤ 15% |[3] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Shellfish Sample Homogenize 1. Homogenization (5g Tissue) Sample->Homogenize Extract 2. Acidic Extraction (1% Acetic Acid) Homogenize->Extract Centrifuge 3. Centrifugation (4000 rpm, 10 min) Extract->Centrifuge Cleanup 4. SPE Cleanup (Optional but Recommended) Centrifuge->Cleanup Filter 5. Filtration (0.45 µm Syringe Filter) Cleanup->Filter LC_Separation 6. HILIC Separation Filter->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantify 8. Quantification (vs. Calibration Curve) MS_Detection->Quantify Report Final Report (µg STX eq/kg) Quantify->Report

Caption: Experimental workflow for this compound analysis.

References

Analysis of Saxitoxin using High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of saxitoxin (B1146349) (STX) and its analogues using high-performance liquid chromatography (HPLC). The methods described herein are essential for ensuring seafood safety, monitoring harmful algal blooms, and supporting toxicological research and drug development. The protocols cover sample preparation, chromatographic separation, and various detection techniques, including fluorescence and mass spectrometry.

Introduction

This compound and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] These toxins can accumulate in filter-feeding shellfish, posing a significant threat to human health upon consumption, leading to paralytic shellfish poisoning (PSP). Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of PSTs in seafood and environmental samples. High-performance liquid chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of these toxins.

Due to the weak chromophoric nature of this compound, direct UV detection is not sufficiently sensitive. Therefore, HPLC methods for STX analysis typically employ derivatization to enhance detection by fluorescence or use mass spectrometry for its high selectivity and sensitivity.[2] This document details three primary HPLC-based methods:

  • Pre-column Derivatization with Fluorescence Detection (HPLC-FLD)

  • Post-column Derivatization with Fluorescence Detection (HPLC-FLD)

  • Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

Methods and Protocols

Pre-column Oxidation HPLC with Fluorescence Detection (HPLC-FLD) - Based on AOAC Official Method 2005.06

This method involves the oxidation of this compound and its analogues into fluorescent derivatives before chromatographic separation.[3][4][5]

cluster_prep Sample Preparation cluster_deriv Pre-column Derivatization cluster_analysis HPLC-FLD Analysis s1 Homogenize Shellfish Tissue s2 Extract with Acetic Acid at 100°C s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 Solid Phase Extraction (SPE) Cleanup (C18) s3->s4 d1 Oxidize with Periodate Reagent s4->d1 d2 Stop Reaction with Acetic Acid d1->d2 a1 Inject Derivatized Sample d2->a1 a2 Reverse-Phase HPLC Separation a1->a2 a3 Fluorescence Detection (Ex: 340 nm, Em: 390 nm) a2->a3 a4 Data Analysis and Quantification a3->a4 cluster_prep Sample Preparation cluster_analysis HPLC Separation cluster_deriv Post-column Derivatization cluster_detection Fluorescence Detection s1 Homogenize Shellfish Tissue s2 Extract with 0.1 M HCl s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 SPE Cleanup (Optional) s3->s4 a1 Inject Extract s4->a1 a2 Ion-Pair HPLC Separation a1->a2 d1 Mix with Periodate Reagent a2->d1 d2 Pass Through Reaction Coil d1->d2 d3 Acidify with Nitric or Acetic Acid d2->d3 det1 Fluorescence Detector (Ex: 330 nm, Em: 390 nm) d3->det1 det2 Data Analysis det1->det2 cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis s1 Homogenize Sample s2 Extract with Acidified Acetonitrile/Water s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 dSPE Cleanup (e.g., C18 and Alumina) s3->s4 a1 Inject Extract s4->a1 a2 HILIC Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 a5 Data Analysis and Quantification a4->a5

References

Application Notes and Protocols for Saxitoxin Screening using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) and its analogs are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] These toxins can accumulate in shellfish, leading to paralytic shellfish poisoning (PSP) in humans, a serious and potentially fatal illness.[1][2] Regulatory bodies such as the EU and FDA have established maximum tolerance levels for this compound in shellfish, typically ranging from 40-80 µg per 100 g of edible portion.[2] Consequently, sensitive and reliable methods for the detection of this compound in various matrices are crucial for public health and safety.

The enzyme-linked immunosorbent assay (ELISA) offers a rapid, sensitive, and quantitative method for screening this compound in a variety of samples, including water and shellfish.[2][3][4][5][6] This application note provides a detailed protocol for the determination of this compound using a direct competitive ELISA format.

Principle of the Assay

The this compound ELISA is a competitive immunoassay.[1][7] In this assay, this compound present in a sample competes with a fixed amount of this compound-enzyme conjugate for binding to a limited number of anti-saxitoxin antibodies. The antibodies are immobilized on a microtiter plate, typically via a secondary antibody (e.g., sheep anti-rabbit antibody).[1][2][3][4][7] After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the this compound conjugate into a colored product.[1][7] The intensity of the color is inversely proportional to the concentration of this compound in the sample; a darker color indicates a lower concentration of this compound, and a lighter color indicates a higher concentration.[2][3][4][5] The concentration of this compound in the samples is determined by comparing the absorbance with a standard curve.[2][3]

ELISA_Principle cluster_well Microtiter Well Surface cluster_binding Competitive Binding cluster_detection Detection SecondaryAb Secondary Ab BindingComplex Anti-STX Ab This compound (Sample) STX-Enzyme Conjugate SecondaryAb->BindingComplex:f0 Binds AntiSTX_Ab Anti-STX Ab Saxitoxin_Sample This compound (Sample) Saxitoxin_Sample->BindingComplex:f1 Competes for binding STX_Enzyme_Conjugate STX-Enzyme Conjugate STX_Enzyme_Conjugate->BindingComplex:f2 Competes for binding Substrate Substrate BindingComplex:f2->Substrate Enzyme converts ColoredProduct Colored Product Substrate->ColoredProduct to

Caption: Principle of the direct competitive ELISA for this compound detection.

Performance Characteristics

The performance of the this compound ELISA is summarized in the tables below. These values are typical and may vary between different kit manufacturers.

Table 1: Assay Performance

ParameterValueReference
Detection Limit (LOD)0.015 ng/mL[2][3]
Quantitation Limit (LOQ)0.02 ng/mL in water; 20 ng/g in shellfish[8]
Working Range0.02 - 0.4 ng/mL[8]
Middle of Test (50% B/B0)Approximately 0.09 ng/mL[3]
Assay TimeApproximately 1 hour[2][3]

Table 2: Cross-Reactivity of this compound Analogs

AnalogCross-Reactivity (%)Reference
This compound (STX)100[8]
Decarbamoyl STX29[8]
Gonyautoxins 2 & 3 (GTX 2 & 3)23[8]
Gonyautoxin 5B (GTX-5B)23[8]
Sulfo GTX 1 & 22.0[8]
Decarbamoyl GTX 2 & 31.4[8]
Neothis compound1.3[8]
Decarbamoyl Neo STX0.6[8]
Gonyautoxins 1 & 4 (GTX 1 & 4)<0.2[8]

Experimental Protocols

Materials Required
  • This compound ELISA Kit (containing microtiter plate, this compound standards, this compound-enzyme conjugate, anti-saxitoxin antibody, wash buffer concentrate, sample diluent, substrate solution, and stop solution)

  • Distilled or deionized water

  • Pipettes and pipette tips

  • Microplate reader capable of reading absorbance at 450 nm

  • Vortex mixer

  • Centrifuge

  • Homogenizer (for shellfish samples)

  • Methanol (B129727) (for shellfish extraction)

  • 0.1 M HCl (for shellfish extraction)

Sample Preparation

Freshwater Samples [9]

  • Immediately upon collection, preserve freshwater samples by adding 100 µL of 10X Concentrated Sample Diluent to 900 µL of the sample.[9]

  • Mix thoroughly by inverting the container several times.[9]

  • For treated drinking water containing residual chlorine, quench the sample immediately upon collection with sodium thiosulfate (B1220275) or ascorbic acid at a concentration of 0.1 mg/mL.[9]

  • To measure total this compound (intracellular and extracellular), lyse the cells by subjecting the preserved sample to three freeze/thaw cycles.[9]

  • The preserved sample is now ready for analysis. Results must be multiplied by a factor of 1.1 to account for the initial dilution.[9]

Seawater Samples [10]

  • Use Seawater Matrix this compound Standards and Seawater Matrix Sample Diluent for the analysis of seawater samples.[10]

  • If samples require dilution, use the Seawater Matrix Sample Diluent. Do not use the standard sample diluent provided in the kit for freshwater or shellfish samples.[10]

Shellfish Samples (Mussels)

  • Method 1 (Methanol/Water Extraction) [2]

    • Homogenize the mussel tissue.

    • Mix 1.0 g of homogenized tissue with 6 mL of methanol/deionized water (80/20, v/v).

    • Centrifuge the mixture for 10 minutes at 3000 x g and collect the supernatant.

    • Re-extract the pellet with 2 mL of methanol/deionized water (80/20, v/v), centrifuge, and combine the supernatants.

    • Bring the final volume of the collected supernatant to 10 mL with methanol/deionized water (80/20, v/v).

    • Filter the extract through a 0.45 µm filter.

    • Dilute the filtered extract 1:100 with the provided Sample Dilution Buffer before analysis. The final result should be multiplied by the dilution factor (e.g., 1000).[3]

  • Method 2 (HCl Extraction) [3]

    • Homogenize the mussel tissue.

    • Mix 10 g of homogenized tissue with 10 mL of 0.1 M HCl and boil for 5 minutes with stirring.

    • Allow the mixture to cool and then centrifuge for 10 minutes at approximately 3500 x g.

    • Adjust the pH of the supernatant to < 4.0 with 5 N HCl.

    • Dilute the extract 1:1000 with the provided Sample Dilution Buffer before analysis. The final result should be multiplied by the dilution factor (e.g., 2000).

Assay Procedure
  • Allow all reagents and samples to reach room temperature (20-25°C) before use.[2][3]

  • Prepare the wash buffer by diluting the 5X Wash Buffer Concentrate 1:5 with deionized or distilled water.[2]

  • Add 50 µL of the standard solutions, control, or prepared samples into the wells of the microtiter plate according to a pre-determined scheme. It is recommended to run all standards and samples in duplicate or triplicate.[3][10]

  • Add 50 µL of the this compound-enzyme conjugate solution to each well.[3]

  • Add 50 µL of the anti-saxitoxin antibody solution to each well.[3]

  • Cover the plate and mix the contents by gently rotating the plate on the benchtop for 30 seconds. Be careful not to spill the contents.[3]

  • Incubate the plate for 30 minutes at room temperature.[3]

  • Wash the plate four times with 300 µL of diluted 1X washing buffer per well.[3]

  • Add 100 µL of the substrate/color solution to each well.[3]

  • Incubate the plate for 30 minutes at room temperature, away from direct sunlight.[3]

  • Add 100 µL of the stop solution to each well to stop the color development. The color will change from blue to yellow.[3][7]

  • Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the stop solution.[10]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis ReagentPrep Allow reagents to reach room temperature SamplePrep Prepare samples (water or shellfish) ReagentPrep->SamplePrep WashBufferPrep Dilute wash buffer SamplePrep->WashBufferPrep AddStandardsSamples Add 50 µL of standards/samples to wells WashBufferPrep->AddStandardsSamples AddEnzymeConjugate Add 50 µL of enzyme conjugate AddStandardsSamples->AddEnzymeConjugate AddAntibody Add 50 µL of antibody solution AddEnzymeConjugate->AddAntibody MixIncubate1 Mix and incubate for 30 minutes AddAntibody->MixIncubate1 Wash1 Wash plate 4 times MixIncubate1->Wash1 AddSubstrate Add 100 µL of substrate solution Wash1->AddSubstrate Incubate2 Incubate for 30 minutes AddSubstrate->Incubate2 AddStop Add 100 µL of stop solution Incubate2->AddStop ReadAbsorbance Read absorbance at 450 nm AddStop->ReadAbsorbance CalculateResults Calculate results using a standard curve ReadAbsorbance->CalculateResults

Caption: General experimental workflow for the this compound ELISA.

Data Analysis
  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Construct a standard curve by plotting the mean absorbance for each standard against its concentration on a semi-logarithmic graph.

  • Alternatively, use a four-parameter logistic curve fit to generate the standard curve.[11]

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the appropriate dilution factor used during sample preparation to obtain the final concentration in the original sample.

Limitations

  • The assay's cross-reactivity with different this compound analogs may lead to an underestimation of total toxicity in samples containing congeners with low cross-reactivity.[2]

  • Matrix effects from complex sample types can interfere with the assay.[2][3] Samples containing methanol must be diluted to a concentration of less than 20% to avoid such effects.[2]

  • This ELISA is a screening tool. Positive results should be confirmed by a confirmatory method such as HPLC or GC/MS.[2][3][7]

References

Application Notes and Protocols for Saxitoxin Extraction from Water and Shellfish Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of saxitoxin (B1146349) and its analogs, collectively known as paralytic shellfish toxins (PSTs), from water and shellfish matrices. These protocols are essential for researchers involved in marine biotoxin monitoring, food safety testing, and the development of analytical methods for toxin detection.

This compound is a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] It can accumulate in filter-feeding shellfish, posing a significant threat to public health.[3] Accurate and efficient extraction of these toxins from various sample types is a critical first step for reliable quantification. The methods described herein are based on established and validated procedures, including official methods and those published in peer-reviewed literature.

I. Extraction of this compound from Water Samples

The primary challenge in analyzing saxitoxins in water is their low concentration and highly polar nature.[1][4] Therefore, a concentration step, typically solid-phase extraction (SPE), is required.

Application Note: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of saxitoxins from aqueous matrices. The choice of SPE sorbent is critical due to the hydrophilic nature of this compound. Weak cation exchange cartridges are often employed to retain the positively charged toxin.

Key Considerations:

  • Sample Pre-treatment: For treated drinking water, it is crucial to quench any residual chlorine, which can degrade this compound. This is typically done by adding sodium thiosulfate (B1220275) or ascorbic acid.[5] For freshwater samples, preservation with a concentrated sample diluent may be necessary to prevent adsorptive losses.[5]

  • pH Adjustment: The pH of the water sample should be adjusted to optimize the retention of this compound on the SPE cartridge.

  • Interferences: Saline water samples can present a challenge due to the competition of sodium ions with the cationic this compound for binding sites on the SPE sorbent.[6]

Protocol: SPE for this compound in Freshwater using Weak Cation Exchange Cartridges

This protocol is adapted from methodologies developed for the detection of this compound in freshwater.[4]

Materials:

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in appropriate containers.

    • For treated water, add sodium thiosulfate or ascorbic acid (0.1 mg/mL) to quench residual chlorine.[5]

    • To prevent adsorptive loss in freshwater, add a 10X concentrated sample diluent (100 µL per 900 µL of sample).[5]

    • To measure total this compound (intracellular and extracellular), perform three freeze-thaw cycles to lyse the cyanobacterial cells.[5]

  • SPE Cartridge Conditioning:

    • Condition the weak cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to a suitable range if necessary.

    • Load a known volume of the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unbound impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the bound this compound from the cartridge by passing 5 mL of a solution of 5% ammonium hydroxide in 95% methanol through the cartridge.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical method (e.g., 0.1% formic acid in water/acetonitrile).

Workflow for this compound Extraction from Water Samples

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps A Water Sample Collection B Preservation/ Quenching A->B C Cell Lysis (Freeze-Thaw) B->C D SPE Cartridge Conditioning C->D E Sample Loading D->E F Washing E->F G Elution F->G H Evaporation G->H I Reconstitution H->I J Analysis (e.g., LC-MS/MS) I->J G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_final Final Steps A Shellfish Tissue Homogenization B Acidic Extraction (e.g., Acetic Acid) A->B C Centrifugation B->C D Supernatant Collection C->D E SPE Cartridge Conditioning D->E F Sample Loading E->F G Washing F->G H Elution G->H I Filtration H->I J Analysis (e.g., HPLC-FLD) I->J

References

Application Notes and Protocols for Receptor Binding Assay for Measuring Saxitoxin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] Ingestion of shellfish contaminated with these toxins can lead to paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[2] The primary molecular target of this compound is the voltage-gated sodium channel (VGSC) in nerve and muscle cells.[3] By binding to site 1 of the α-subunit of the VGSC, this compound physically blocks the channel pore, preventing the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis.[1][2][3]

The receptor binding assay (RBA) is a highly sensitive and specific method for the detection and quantification of this compound and its analogs.[4][5] This functional assay is based on the principle of competition between a radiolabeled toxin (typically tritiated this compound, [³H]-STX) and unlabeled toxins present in a sample for a finite number of receptor sites on the VGSC.[6][7] The source of the receptor is typically a rat brain membrane preparation.[6] The amount of radioactivity bound to the receptor is inversely proportional to the concentration of toxin in the sample. The RBA offers a valuable alternative to traditional mouse bioassays, providing a rapid, high-throughput, and more ethical means of assessing PSP toxicity.[4][5][8]

Signaling Pathway of this compound

This compound exerts its toxic effect by binding to and blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in excitable cells.

Saxitoxin_Signaling_Pathway cluster_process VGSC Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular Na_ion_in STX This compound (STX) STX->VGSC:p1 binds to Site 1 Na_ion_out Na_influx Sodium Influx Blocked Action_Potential Action Potential Propagation Paralysis Paralysis Action_Potential->Paralysis Depolarization Membrane Depolarization Inhibited Na_influx->Depolarization Signal_Block Nerve Signal Transmission Blocked Depolarization->Signal_Block Signal_Block->Action_Potential

Caption: this compound blocks the voltage-gated sodium channel, inhibiting nerve signal transmission.

Experimental Workflow for this compound Receptor Binding Assay

The following diagram outlines the key steps involved in performing the receptor binding assay for this compound.

RBA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample_Prep Sample Extraction (e.g., Shellfish Homogenate) Plate_Loading Load Plate: Standards, Samples, [3H]-STX, Membranes Sample_Prep->Plate_Loading Standard_Prep Preparation of STX Standards Standard_Prep->Plate_Loading Receptor_Prep Rat Brain Membrane Preparation Receptor_Prep->Plate_Loading Radioligand_Prep [3H]-STX Working Solution Radioligand_Prep->Plate_Loading Incubation Incubate at 4°C for 1 hour Plate_Loading->Incubation Filtration Filter and Wash to Separate Bound and Free [3H]-STX Incubation->Filtration Scintillation Add Scintillation Cocktail & Measure Radioactivity Filtration->Scintillation Data_Analysis Generate Standard Curve & Quantify Sample Toxicity Scintillation->Data_Analysis

Caption: Workflow for the this compound receptor binding assay from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • This compound (STX) di-hydrochloride certified reference material: For preparation of standards.

  • [³H]-Saxitoxin ([³H]-STX): Radiolabeled ligand.

  • Rat Brain Membrane Preparation: Source of voltage-gated sodium channels. Can be prepared in-house or sourced commercially.

  • Assay Buffer: 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4.[8]

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well microtiter filter plates: With glass fiber filters.

  • Microplate scintillation counter.

  • Multiscreen vacuum manifold.

  • Standard laboratory equipment: Pipettes, centrifuges, vortex mixer, etc.

Preparation of Solutions
  • Assay Buffer (100 mM MOPS/100 mM choline chloride, pH 7.4):

    • Dissolve 20.9 g of MOPS and 13.96 g of choline chloride in 900 mL of ultrapure water.

    • Adjust the pH to 7.4 with 0.1 N HCl or 0.1 N NaOH.

    • Bring the final volume to 1 L with ultrapure water.[8]

  • [³H]-STX Working Solution:

    • Prepare a fresh working solution of [³H]-STX at the desired concentration (e.g., 15 nM) by diluting the stock solution in assay buffer.[8]

    • The specific activity of the [³H]-STX stock may vary between lots, so recalculation of the required dilution volume is necessary for each new lot.[8]

  • STX Standard Curve:

    • Prepare a stock solution of unlabeled STX from a certified reference material.

    • Perform serial dilutions of the stock solution in the appropriate buffer (e.g., 3 mM HCl) to create a series of standards for the competition curve.[9] A typical concentration range for the final in-well concentrations would be from 10⁻¹⁰ M to 10⁻⁶ M.[9]

  • Rat Brain Membrane Preparation:

    • If preparing in-house, follow established protocols for homogenization and membrane isolation from rat brains.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).[8]

    • Dilute the membrane preparation in ice-cold assay buffer to the desired final protein concentration for the assay.[8]

Assay Procedure
  • Plate Setup:

    • Design the 96-well plate layout to include triplicate wells for each of the following: total binding (no unlabeled STX), non-specific binding (excess unlabeled STX), STX standards, quality control (QC) samples, and unknown samples.[7]

  • Reagent Addition:

    • Add the assay components to each well in the following order:

      • 35 µL of assay buffer (for total binding wells) or the appropriate STX standard, QC, or sample.[9]

      • 35 µL of [³H]-STX working solution.[9]

      • 105-140 µL of the diluted rat brain membrane preparation.[8][9]

  • Incubation:

    • Cover the plate and incubate at 4°C for 1 hour to allow the binding to reach equilibrium.[8][9]

  • Filtration and Washing:

    • Place the 96-well filter plate on a vacuum manifold.

    • Filter the contents of the wells under vacuum.

    • Wash the filters twice with ice-cold assay buffer to remove unbound [³H]-STX.[9]

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).[6]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Standard Curve:

    • Plot the percentage of specific binding ((B/B₀) x 100) as a function of the log of the unlabeled STX concentration for the standards, where B is the CPM for a given standard and B₀ is the total specific binding.

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal competition curve.[8]

  • Quantify Sample Toxicity:

    • Determine the concentration of STX equivalents in the unknown samples by interpolating their percentage of specific binding from the standard curve.[8]

    • Calculate the final toxin concentration in the original sample, taking into account all dilution factors.

Quantitative Data Summary

The following tables summarize key performance characteristics of the this compound receptor binding assay as reported in the literature.

Table 1: Assay Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.2 µg STX equiv/100 g shellfish tissue[4]
Limit of Detection (LOD)4.5 µg STX equiv/100 g tissue[6]
Half Maximal Inhibition (IC₅₀)3.1 ± 0.47 nM[8]
Dynamic Range1.2 - 10 nM[8]
Inter-assay RSD6 - 23%[8]
Recovery79 - 133%[8]

Table 2: Quality Control Acceptance Criteria

ParameterAcceptance RangeReference
Standard Curve Slope1.2 ± 0.26[8]
IC₅₀3.0 nM (within 30%)[6]
RSD of Triplicate CPMs< 30%[6]
QC Sample (3 nM STX)Within 30% of nominal value[6]
Sample Quantitation Range (B/B₀)0.2 - 0.7[6]

Conclusion

The receptor binding assay for this compound is a robust and reliable method for quantifying the toxicity of paralytic shellfish toxins. Its high throughput, sensitivity, and specificity make it an invaluable tool for seafood safety monitoring, toxicological research, and the development of potential therapeutics. By adhering to the detailed protocols and quality control measures outlined in these application notes, researchers can obtain accurate and reproducible results for the assessment of this compound toxicity.

References

Application of Saxitoxin as a Neurobiological Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin and a member of the paralytic shellfish toxin (PST) family.[1] It is a small, tricyclic, non-protein molecule that exerts its primary neurotoxic effect by specifically and reversibly blocking voltage-gated sodium channels (VGSCs).[2] This high affinity and selectivity for VGSCs make this compound an invaluable molecular probe for investigating the structure, function, and physiological roles of these essential ion channels in excitable cells.[3] By inhibiting the influx of sodium ions, this compound effectively blocks the generation and propagation of action potentials, leading to a reversible paralysis.[2] Its utility in neurobiology extends from characterizing the biophysical properties of sodium channels to elucidating their roles in neuronal signaling and excitability. This document provides detailed application notes and experimental protocols for the use of this compound as a neurobiological tool.

Mechanism of Action

This compound binds with high affinity to receptor site 1 on the α-subunit of VGSCs, which is located on the extracellular side of the channel pore.[4] This binding physically occludes the pore, preventing the passage of sodium ions and thereby inhibiting the generation of action potentials.[2] The interaction is reversible, and the toxin can be washed out to restore normal channel function. While VGSCs are its primary target, this compound has also been shown to interact with other ion channels, such as voltage-gated potassium (K+) and calcium (Ca2+) channels, albeit with different mechanisms and affinities.[5] Additionally, a soluble protein named saxiphilin, which is related to the transferrin family, has been identified as a high-affinity binding partner for this compound, although its physiological significance is still under investigation.[5]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The affinity of this compound for various VGSC subtypes varies. The following tables summarize key quantitative data for the interaction of this compound with different sodium channel isoforms.

VGSC Subtype Species Expressed in Parameter Value (nM)
Nav1.4RatCHO cellsIC502.8 ± 0.1
Nav1.7HumanCHO cellsIC50702 ± 53
Cardiac Nav ChannelsRat-KD12
Nav ChannelsSheep HeartSarcolemmal vesiclesKD (high affinity)0.22 ± 0.05
Nav ChannelsSheep HeartSarcolemmal vesiclesKD (low affinity)11 ± 4

Table 1: Inhibitory constants (IC50) and dissociation constants (KD) of this compound for various voltage-gated sodium channel subtypes.

This compound Congener Binding Partner Parameter Value (nM)
dcSTXNpSxphKd11.3 ± 4.0
GTX2/3NpSxphKd78.2 ± 18.1
dcGTX2/3NpSxphKd295 ± 74
GTX5NpSxphKd1.8 ± 0.8

Table 2: Dissociation constants (Kd) of this compound congeners for saxiphilin (NpSxph).

Signaling Pathways and Experimental Workflows

This compound Blockade of Voltage-Gated Sodium Channels

Saxitoxin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Block Blockade Na_Channel->Block STX This compound STX->Na_Channel Binds to Receptor Site 1 Na_ion_out Na+ Na_ion_out->Na_Channel Normal Influx Action_Potential Action Potential Propagation Block->Na_ion_in Block->Action_Potential Inhibits

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Determining IC50 of this compound

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture cells expressing target VGSC subtype Application Apply this compound dilutions to cells Cell_Culture->Application STX_Prep Prepare serial dilutions of this compound STX_Prep->Application Recording Perform whole-cell voltage-clamp recordings Application->Recording Measure_Current Measure peak sodium current at each concentration Recording->Measure_Current Normalization Normalize current to control (no STX) Measure_Current->Normalization Dose_Response Plot normalized current vs. log[this compound] Normalization->Dose_Response Fit_Curve Fit data to a Dose-Response curve Dose_Response->Fit_Curve Calculate_IC50 Determine IC50 value Fit_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound using electrophysiology.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • Cells stably or transiently expressing the VGSC subtype of interest.

  • Standard cell culture reagents.

  • External recording solution (e.g., Tyrode's solution).

  • Internal pipette solution.

  • This compound stock solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the target VGSC subtype to 50-80% confluency.

    • On the day of recording, detach cells using a gentle dissociation reagent and re-plate them onto glass coverslips at a low density.

    • Allow cells to adhere for at least 30 minutes before use.

  • Solution Preparation:

    • Prepare fresh external and internal recording solutions.

    • Prepare a stock solution of this compound in water or a suitable buffer. From this stock, prepare a series of dilutions in the external solution to cover a range of concentrations expected to span the IC50 value.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure all sodium channels are in the closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 10-20 ms) to elicit sodium currents. A P/4 protocol can be used to subtract leak currents.

    • Record baseline sodium currents in the absence of this compound.

  • This compound Application and Data Acquisition:

    • Perfuse the recording chamber with the lowest concentration of this compound until a steady-state block of the sodium current is achieved.

    • Record the peak sodium current in the presence of this this compound concentration.

    • Wash out the this compound with the external solution to ensure reversibility.

    • Repeat the application and recording for each this compound concentration, moving from the lowest to the highest concentration.

  • Data Analysis:

    • For each this compound concentration, normalize the peak sodium current (I) to the control current recorded in the absence of the toxin (I₀).

    • Plot the normalized current (I/I₀) as a function of the logarithm of the this compound concentration.

    • Fit the resulting dose-response data to a Langmuir isotherm (or similar sigmoidal dose-response function) to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for this compound Receptor Site Characterization

Objective: To characterize the binding of this compound to its receptor site on voltage-gated sodium channels using a competitive radioligand binding assay.

Materials:

  • Tissue preparation rich in VGSCs (e.g., rat brain membrane preparation).

  • Tritiated this compound ([³H]STX).

  • Unlabeled this compound or other competing ligands.

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., rat brain) in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.

    • To each tube, add a constant, low concentration of [³H]STX.

    • For the competition assay, add increasing concentrations of unlabeled this compound or the test compound. For saturation binding, add increasing concentrations of [³H]STX.

    • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled this compound.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial, add scintillation fluid, and vortex.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific [³H]STX binding as a function of the log concentration of the unlabeled ligand to determine the Ki or IC50 value.

    • For saturation binding assays, plot the specific binding as a function of the [³H]STX concentration to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

Protocol 3: In Vivo Assessment of this compound Neurotoxicity in Zebrafish Larvae

Objective: To assess the neurotoxic effects of this compound on the sensorimotor response of zebrafish larvae.

Materials:

  • Wild-type zebrafish embryos.

  • Embryo medium (e.g., E3 medium).

  • This compound stock solution.

  • Microinjection apparatus.

  • Stereomicroscope.

  • 96-well plates.

  • High-speed camera and tracking software.

Methodology:

  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult zebrafish according to standard protocols.

    • Collect freshly fertilized embryos and raise them in embryo medium at 28.5°C.

  • This compound Exposure:

    • Prepare a range of this compound concentrations in embryo medium.

    • At a specific developmental stage (e.g., 24 hours post-fertilization, hpf), transfer embryos to a 96-well plate, one embryo per well.

    • Replace the embryo medium in each well with the corresponding this compound solution or control medium.

    • Alternatively, for precise dosing, perform microinjection of a known amount of this compound into the yolk or blastoderm of early-stage embryos.

  • Behavioral Assay (Touch-Escape Response):

    • At a defined time point after exposure (e.g., 48 hpf), assess the touch-escape response.

    • Under a stereomicroscope, gently touch the tail of a larva with a fine probe.

    • Record the larval response using a high-speed camera.

    • Analyze the recordings to quantify parameters such as response latency, escape distance, and turning angle.

  • Data Analysis:

    • Compare the behavioral parameters of the this compound-exposed larvae to the control group.

    • Determine the concentration of this compound that causes a significant reduction in the touch-escape response.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between treatment groups.

References

Application Notes and Protocols for Rapid Detection of Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] As a highly specific blocker of voltage-gated sodium channels (NaVs), STX can lead to paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans who consume contaminated shellfish.[1][3] The increasing occurrence of harmful algal blooms (HABs) necessitates the development of rapid, sensitive, and reliable methods for this compound detection to ensure public health and safety.[4][5] These application notes provide an overview of common rapid detection methods, their performance characteristics, and detailed protocols for their implementation.

Mechanism of Action

This compound exerts its toxic effect by binding to site 1 of the alpha-subunit of voltage-gated sodium channels in nerve and muscle cells.[6][7][8] This binding physically occludes the channel pore, preventing the influx of sodium ions that is essential for the generation and propagation of action potentials.[3][6][8] The disruption of nerve impulses leads to the characteristic symptoms of PSP, including tingling, numbness, and in severe cases, muscular paralysis and respiratory failure.[3][7]

Saxitoxin_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Pore Na_ion_in Na+ Influx Na_Channel->Na_ion_in Blockage Blockage of Nerve Impulse Na_Channel->Blockage STX This compound STX->Na_Channel:p1 Binds to Channel Pore Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Na_ion_out Na+ Na_ion_out->Na_Channel:p1 Normal Function

Figure 1. Mechanism of action of this compound.

Rapid Detection Methods

Several methods have been developed for the rapid detection of this compound, offering alternatives to traditional, time-consuming techniques like the mouse bioassay and high-performance liquid chromatography (HPLC).[1][9] The most common rapid methods include Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Assays (LFA), and Electrochemical Biosensors.

Data Presentation: Comparison of Detection Methods

The following table summarizes the key performance characteristics of various rapid detection methods for this compound.

Detection MethodLimit of Detection (LOD)Assay TimeThroughputKey AdvantagesKey Disadvantages
ELISA (Direct Competitive) 0.015 ng/mL - 3 pg/mL[10][11]~1-2 hours[11]High (96-well plate)Cost-effective, sensitive, quantitative[4][5]Requires laboratory equipment and trained personnel
Lateral Flow Assay (LFA) 50 ppb (shellfish)[12]5-30 minutes[12][13]Low (single strip)Rapid, portable, user-friendly[13]Often semi-quantitative, potential for matrix effects
Electrochemical Biosensor (Aptasensor) 0.3 µg/L (0.3 ng/mL)[14][15]MinutesLow to ModerateHigh sensitivity, label-free, potential for miniaturization[14][16]May require surface functionalization, potential for electrode fouling
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) 4.29 ng/mL[17]~10 minutes[17]HighRapid, no-wash steps, sensitive[17]Requires a specific plate reader
Receptor Binding Assay (RBA) 5 ng/mL[18]~1 hour[19]HighHigh predictive value for toxicity[18]Uses radioactive materials, relies on animal-sourced receptors[9]

Experimental Protocols

Direct Competitive ELISA Protocol for this compound Detection

This protocol is a generalized procedure based on commercially available direct competitive ELISA kits.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Prepare Standards & Samples B Add Antibody Solution to Wells A->B C Add Standards/Samples & Enzyme Conjugate B->C D Incubate at Room Temperature C->D E Wash Plate D->E F Add Substrate/Color Solution E->F G Incubate in the Dark F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate Results I->J

Figure 2. Workflow for Direct Competitive ELISA.

Materials:

  • This compound ELISA kit (containing microtiter plate pre-coated with secondary antibody, this compound standards, anti-saxitoxin antibody, this compound-enzyme conjugate, wash buffer concentrate, substrate solution, and stop solution)

  • Distilled or deionized water

  • Micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Bring all reagents to room temperature before use. Prepare wash buffer by diluting the concentrate with distilled water as per the kit instructions.

  • Sample Preparation: For water samples, a dilution may be necessary. For shellfish samples, an extraction is required. A common method involves homogenizing 1 g of shellfish meat with 5 ml of a sodium acetate (B1210297) buffer, followed by centrifugation to collect the supernatant. The supernatant is then diluted in the assay's dilution buffer.[2]

  • Assay Procedure: a. Add 50 µL of the standard solutions, control, or prepared samples into the appropriate wells of the microtiter plate.[11] b. Add 50 µL of the antibody solution to each well.[11] Cover the plate and mix for 30 seconds by rotating on the benchtop. Incubate for 30 minutes at room temperature.[11] c. Add 50 µL of the enzyme conjugate to each well.[11] d. Wash the plates four times with 300 µL of diluted wash buffer per well.[11] e. Add 100 µL of the substrate/color solution to each well. Incubate for 30 minutes at room temperature, away from direct sunlight.[11] f. Add 100 µL of the stop solution to each well to terminate the reaction.[11]

  • Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader.[11] b. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[11] c. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. d. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Lateral Flow Assay (LFA) Protocol for this compound Screening

This protocol describes a typical competitive format LFA for the rapid screening of this compound.

LFA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Homogenize and Extract Sample B Add Sample Extract to Sample Pad A->B C Allow Migration Along the Strip B->C D Incubate for Specified Time C->D E Visually Inspect Test and Control Lines D->E F Interpret Results E->F

Figure 3. Workflow for Lateral Flow Assay.

Materials:

  • This compound lateral flow test strips and corresponding buffer

  • Extraction tubes and filters

  • Pipettes

Procedure:

  • Sample Preparation: a. Homogenize the shellfish sample. b. Perform a simple extraction, often with a provided buffer or water, to release the toxins.[13]

  • Test Procedure: a. Add a specified volume of the sample extract to the sample pad of the test strip.[20] b. Allow the liquid to migrate along the strip via capillary action. c. Incubate the strip at room temperature for the time specified in the kit instructions (typically 5-30 minutes).[12][13]

  • Result Interpretation: a. Negative Result: The appearance of both the control line and the test line indicates that the this compound concentration is below the detection limit. b. Positive Result: The appearance of the control line but not the test line (or a test line with significantly reduced intensity) indicates the presence of this compound at a concentration above the detection limit. c. Invalid Result: If the control line does not appear, the test is invalid and should be repeated.

Electrochemical Aptasensor Protocol for this compound Detection

This protocol outlines the general steps for using an electrochemical aptasensor for this compound detection.

Aptasensor_Workflow cluster_prep Sensor Preparation cluster_assay Assay Steps cluster_analysis Analysis A Electrode Cleaning and Modification B Aptamer Immobilization A->B C Incubate Sensor with Sample B->C D Measure Electrochemical Signal C->D E Correlate Signal Change to Concentration D->E

Figure 4. Workflow for Electrochemical Aptasensor.

Materials:

  • Working electrode (e.g., gold electrode), reference electrode, and counter electrode

  • Potentiostat for electrochemical measurements

  • Thiolated this compound-specific aptamer

  • Phosphate buffer solution (PBS)

  • This compound standards and samples

Procedure:

  • Electrode Preparation and Aptamer Immobilization: a. Clean the working electrode surface. b. Modify the electrode surface, for example, with gold nanoparticles to enhance the signal.[21] c. Immobilize the thiolated aptamer onto the electrode surface via self-assembly.[21]

  • Electrochemical Measurement: a. Record the baseline electrochemical signal (e.g., using electrochemical impedance spectroscopy or cyclic voltammetry) of the aptamer-modified electrode in a buffer solution.[21] b. Incubate the electrode with the sample containing this compound for a specific period.[21] The binding of this compound to the aptamer will induce a conformational change in the aptamer. c. After incubation, rinse the electrode and measure the electrochemical signal again. The change in the signal is proportional to the concentration of this compound.

  • Data Analysis: a. A calibration curve is constructed by plotting the change in the electrochemical signal against the concentration of this compound standards. b. The concentration of this compound in the unknown sample is determined from this calibration curve.

Conclusion

The development of rapid detection kits for this compound has significantly advanced the ability to monitor for this potent neurotoxin in environmental and food samples. ELISA, lateral flow assays, and electrochemical biosensors each offer distinct advantages in terms of sensitivity, speed, and portability. The choice of method will depend on the specific application, required throughput, and available resources. The protocols provided herein serve as a guide for the implementation of these important public health tools. Further advancements in multiplexing and miniaturization are expected to continue to improve the accessibility and efficiency of this compound detection.[22]

References

Application Notes and Protocols for Saxitoxin Analysis: A Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3] These toxins can accumulate in filter-feeding shellfish and pose a significant threat to human health upon consumption, leading to paralytic shellfish poisoning (PSP).[3] Furthermore, this compound is listed in Schedule 1 of the Chemical Weapons Convention, necessitating reliable and sensitive detection methods.[4] Accurate determination of this compound levels in various matrices, including shellfish, water, and biological fluids, is crucial for public health and safety, regulatory compliance, and research in drug development.

This document provides detailed application notes and experimental protocols for the sample preparation of this compound for analysis by various instrumental techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Choosing the Right Sample Preparation Technique

The selection of an appropriate sample preparation method is critical for accurate and reliable this compound analysis. The choice depends on several factors, including the sample matrix, the concentration of the toxin, and the analytical instrument used. The primary goals of sample preparation are to extract the toxins from the sample matrix, remove interfering substances that can cause matrix effects, and concentrate the analyte to a level suitable for detection.[5][6]

Commonly employed techniques for this compound sample preparation include:

  • Solid-Phase Extraction (SPE): A widely used and effective technique for cleaning up complex sample matrices.[1][2][7][8] SPE cartridges, such as C18 or cation exchange, are used to retain the toxins while allowing interfering compounds to pass through.[1][2][7]

  • Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single step, offering a faster alternative to traditional methods.[9]

  • Dilution: For less complex matrices or when using highly sensitive instruments, a simple dilution of the sample extract may be sufficient.[10]

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data for different sample preparation methods for this compound analysis in various matrices. This data is compiled from multiple studies and provides a comparative overview of key performance metrics.

Table 1: Performance of Sample Preparation Methods for this compound in Shellfish

Sample Preparation MethodExtraction SolventCleanup MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Acetic Acid Extraction & Dilution1% Acetic AcidAcetonitrile Precipitation & FiltrationLC-MS/MS95.2 - 104.8--[4][10]
Solid-Phase Extraction (SPE)0.1 M HClC18 SPEHPLC-MS/MS80 - 1200.1 - 5 ng/mL-[1]
Modified SPEAcetic AcidVolumetric C18 SPEHPLC-FLD78 - 85--[7][8]
QuEChERSAcetonitrile with Formic Acidd-SPE with PSA and C18HILIC-MS/MS-3 - 159 µg/kg7 - 436 µg/kg[9]
AOAC Official Method 2005.06Acetic AcidSPEHPLC-FLD---[11][12]

Table 2: Performance of Sample Preparation Methods for this compound in Water

Sample Preparation MethodPreservation/Pre-treatmentCleanup MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Reference
Dilution & Lysis10X Concentrated Sample Diluent, Freeze/Thaw CyclesNoneELISA-0.015 µg/L[2][13]
Solid-Phase Extraction (SPE)-Carbon-based SPEHILIC-MS53-[2]
Solid-Phase Extraction (SPE)-Cation Exchange SPELC-MS/MS--[2]

Table 3: Performance of Sample Preparation Methods for this compound in Biological Fluids (Urine)

Sample Preparation MethodCleanup MethodAnalytical MethodRecovery (%)Dynamic RangeReference
Immunomagnetic CaptureMonoclonal Antibodies on Magnetic BeadsLC-MS801.00 - 100 ng/mL[14]
Acidification & PrecipitationAcetonitrile PrecipitationLC-MS/MS--[15]

Experimental Protocols

This section provides detailed methodologies for key sample preparation techniques cited in the literature.

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Shellfish Tissue

This protocol is adapted from a method for the determination of this compound in shellfish tissue using HPLC-MS/MS.[1]

1. Materials and Reagents:

  • Homogenized shellfish tissue

  • 0.1 M Hydrochloric acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • C18 SPE cartridges

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

2. Procedure:

  • Homogenization: Weigh 5 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction:

    • Add 5 mL of 0.1 M HCl to the tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant.

  • SPE Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

    • Load 1 mL of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the toxins with 2 mL of a methanol:water (80:20, v/v) solution.[1]

  • Filtration: Filter the eluate through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[1]

Protocol 2: Sample Preparation for this compound in Freshwater

This protocol is designed for the preservation and preparation of freshwater samples prior to analysis, for example, by ELISA.[13]

1. Materials and Reagents:

  • Freshwater sample

  • 10X Concentrated Sample Diluent

  • Sodium thiosulfate (B1220275) or ascorbic acid (for treated drinking water)

  • Sample collection vials

2. Procedure:

  • Preservation (for all freshwater samples):

    • Immediately upon collection, add 100 µL of 10X Concentrated Sample Diluent per 900 µL of the freshwater sample.[13] This is necessary to prevent the adsorptive loss of this compound.[13]

    • Cap the container and invert several times to mix thoroughly.

  • Quenching (for treated drinking water only):

    • For chlorinated drinking water, add sodium thiosulfate or ascorbic acid to a final concentration of 0.1 mg/mL to remove residual chlorine.[13] This can be added to the sample container before collection.

  • Cell Lysis (to measure total this compound):

    • Since this compound can be both intracellular and extracellular, perform three freeze/thaw cycles on the preserved sample to lyse the cells and release intracellular toxins.[13]

  • Analysis: The sample is now ready for analysis. Remember to account for the 1.1x dilution factor from the preservation step in the final concentration calculation.[13]

Protocol 3: QuEChERS-based Sample Treatment for Saxitoxins in Mussels

This protocol outlines a rapid QuEChERS-based method for the determination of saxitoxins in mussel samples by HILIC-MS².[9]

1. Materials and Reagents:

  • Homogenized mussel tissue

  • Acetonitrile (ACN) with 1% formic acid (FA)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes

  • Centrifuge

2. Procedure:

  • Extraction:

    • Weigh 2 g of homogenized mussel tissue into a 50 mL centrifuge tube.

    • Add 10 mL of ACN with 1% FA.

    • Add MgSO₄ and NaCl.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the phases.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add d-SPE sorbents.

    • Vortex briefly.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Collect the supernatant and filter it for HILIC-MS² analysis.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described sample preparation protocols.

SPE_Workflow_Shellfish cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Step homogenate 5g Homogenized Shellfish Tissue add_hcl Add 5mL 0.1M HCl homogenate->add_hcl vortex Vortex 2 min add_hcl->vortex centrifuge1 Centrifuge 4000 rpm, 10 min vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition C18 Cartridge supernatant->condition load Load 1mL Supernatant condition->load wash Wash with 5mL Deionized Water load->wash elute Elute with 2mL Methanol:Water (80:20) wash->elute filter Filter (0.22 µm) elute->filter hplc_vial HPLC Vial for LC-MS/MS Analysis filter->hplc_vial

Caption: Workflow for Solid-Phase Extraction of this compound from Shellfish.

Freshwater_Prep_Workflow cluster_preservation Preservation & Quenching cluster_lysis Cell Lysis start Freshwater Sample Collection preserve Add 10X Sample Diluent (900µL sample + 100µL diluent) start->preserve quench_decision Treated Drinking Water? preserve->quench_decision quench Add Sodium Thiosulfate or Ascorbic Acid quench_decision->quench Yes no_quench No Quenching Needed quench_decision->no_quench No lysis Perform 3 Freeze/Thaw Cycles quench->lysis no_quench->lysis end Ready for Analysis (e.g., ELISA) lysis->end

Caption: Sample Preparation Workflow for this compound in Freshwater.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start 2g Homogenized Mussel Tissue add_solvent Add 10mL ACN + 1% FA start->add_solvent add_salts Add MgSO₄ + NaCl add_solvent->add_salts shake Shake 1 min add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 aliquot Take Aliquot of Supernatant centrifuge1->aliquot add_dspe Add d-SPE Sorbents (PSA, C18) aliquot->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 end Supernatant for HILIC-MS² Analysis centrifuge2->end

References

Application Notes and Protocols: The Use of Certified Reference Materials for Saxitoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Certified Reference Materials (CRMs) in the accurate quantification and analysis of Saxitoxin (B1146349) (STX) and its analogues. The protocols outlined are essential for method validation, calibration of analytical instruments, and ensuring the metrological traceability of results in research, drug development, and seafood safety monitoring.

Introduction

This compound (STX) is a potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] It is the primary causative agent of paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans who consume contaminated shellfish.[3] Accurate detection and quantification of STX and its numerous analogues are critical for public health and safety. Certified Reference Materials (CRMs) are indispensable tools for laboratories performing these analyses, providing a benchmark for accuracy and reliability.[4][5] CRMs are highly characterized materials with certified property values, uncertainties, and metrological traceability, making them essential for:

  • Calibration of analytical instruments: Ensuring the accuracy of measurements.[4]

  • Method validation: Demonstrating that an analytical method is fit for its intended purpose.[4]

  • Quality control: Monitoring the ongoing performance of analytical measurements.[4]

  • Establishing metrological traceability: Linking measurement results to a national or international standard.[4][5]

This compound's Mechanism of Action

This compound exerts its toxic effect by binding to voltage-gated sodium channels (Nav) in nerve and muscle cells, thereby blocking the influx of sodium ions required for the propagation of action potentials.[3] This blockade leads to paralysis of voluntary muscles, and in severe cases, respiratory failure and death.[6]

Saxitoxin_Signaling_Pathway Nav Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ (intracellular) Nav->Na_ion_in Block Blockade of Na+ influx STX This compound (STX) STX->Nav Binding Na_ion_out Na+ (extracellular) Na_ion_out->Nav Normal Influx Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Paralysis Muscle Paralysis

Figure 1: Simplified signaling pathway of this compound's neurotoxic effect.

Certified Reference Materials for this compound and Analogues

A variety of CRMs for this compound and its analogues are commercially available from different suppliers. These are typically provided as solutions with a certified concentration and associated uncertainty. It is crucial to select the appropriate CRM for the specific analytical method and target analytes.

Table 1: Examples of Commercially Available this compound Group CRMs

Certified Reference MaterialSupplierConcentration
This compound dihydrochloride (B599025) (CRM-STX-g)National Research Council Canada (NRC)(61.4 ± 2.4) µmol/L
Neothis compound (CRM-NEO-d)National Research Council Canada (NRC)(65.1 ± 2.1) µmol/L
Decarbamoylthis compound (CRM-dcSTX-c)National Research Council Canada (NRC)(65.3 ± 2.6) µmol/L
Gonyautoxin-1 & 4 (CRM-GTX1&4-e)National Research Council Canada (NRC)[GTX1] = (62.3 ± 3.4) µmol/L; [GTX4] = (14.7 ± 1.5) µmol/L
Gonyautoxin-2 & 3 (CRM-GTX2&3-d)National Research Council Canada (NRC)[GTX2] = (102.6 ± 4.0) µmol/L; [GTX3] = (43.5 ± 2.9) µmol/L
This compound dihydrochloride solutionMilliporeSigma20 µg/g in 3 mmol/L HCl
This compound dihydrochloride solutionCifga Laboratories20.3 ± 1.3 µg/mL
Pacific oyster PSP toxin matrix CRMCentre for Environment, Fisheries and Aquaculture Science (CEFAS)(668 ± 57) μg STX di-HCl equivalents/kg
Mussel Tissue (CRM-PSP-Mus)National Research Council Canada (NRC)Certified values for STX, GTX2, and GTX3

Note: This table is not exhaustive and concentrations may vary by lot. Always refer to the certificate of analysis provided with the CRM.[2][7][8][9][10]

Toxicity Equivalency Factors (TEFs)

Different this compound analogues exhibit varying levels of toxicity. To assess the total toxicity of a sample containing a mixture of these analogues, Toxicity Equivalency Factors (TEFs) are used.[11][12] The concentration of each analogue is multiplied by its TEF to express its toxicity in terms of this compound equivalents (STX eq.). The total toxicity is then the sum of the STX equivalents for all detected analogues.[12]

Table 2: Toxicity Equivalency Factors (TEFs) for Paralytic Shellfish Toxins

ToxinTEF
This compound (STX)1
Neothis compound (NEO)1
Gonyautoxin 1 & 4 (GTX1,4)1
Gonyautoxin 2 & 3 (GTX2,3)0.4
Gonyautoxin 5 (GTX5)0.1
Decarbamoylthis compound (dcSTX)0.6
N-sulfocarbamoyl-gonyautoxin-2 & 3 (C1,2)<0.1

Source: EFSA Journal 2009; 7(12):1393. Note that TEFs may be subject to revision by regulatory bodies.

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound using various analytical techniques. The use of CRMs is integral to each of these methods for calibration and quality control.

General Experimental Workflow

The general workflow for this compound analysis involves sample extraction, cleanup, and instrumental analysis. The specific steps may vary depending on the sample matrix and the analytical method employed.

Experimental_Workflow cluster_analysis Analytical Methods Start Sample Collection (e.g., Shellfish, Water) Extraction Extraction (e.g., Acetic Acid, HCl) Start->Extraction Cleanup Cleanup / Purification (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data HPLC HPLC-FLD LCMS LC-MS/MS ELISA ELISA RBA Receptor Binding Assay End Report Results (µg STX eq./kg) Data->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Saxitoxin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on saxitoxin (B1146349) (STX) extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction solvents for this compound, and which one should I choose?

A1: The choice of extraction solvent is critical and depends on the sample matrix and the analytical method. Acidified solvents are generally preferred due to the stability of this compound at a low pH.[1] Commonly used solvents include:

  • 1% Acetic Acid: Widely used for shellfish samples and is the recommended solvent for the AOAC Official Method 2005.06 (pre-column oxidation HPLC-FLD).[2][3] It generally provides good recoveries for a broad range of paralytic shellfish poisoning (PSP) toxins.[4][5]

  • 0.1 M Hydrochloric Acid (HCl): Another common choice, particularly for post-column oxidation HPLC-FLD methods and was traditionally used for the mouse bioassay.[4][5] However, it can cause significant ion suppression in LC-MS/MS analysis.[4][5]

  • 80% Acetonitrile with 0.1% Formic Acid: Often used for LC-MS/MS applications.[4]

  • 50% Methanol (B129727) or 80% Ethanol: These have been shown to be effective for extracting this compound from marine mammal fecal matter for analysis by ELISA, with no significant difference observed between the two.[6]

For initial extractions from shellfish for LC-MS/MS analysis, 1% acetic acid often yields higher recoveries compared to 0.1 M HCl.[4][5]

Q2: How should I store my samples and extracts to ensure this compound stability?

A2: Proper storage is crucial to prevent degradation of this compound. Here are some guidelines:

  • Shellfish Samples: For short-term storage (up to 2 days), refrigerate fresh shellfish at 2-8°C. For longer-term storage, homogenize the tissue and store it frozen at -20°C.[7]

  • Extracts: Acidified shellfish extracts (in 1% acetic acid) can be stored at 2-9°C for up to 10 days.[2] Methanolic extracts from fecal samples are stable for at least 8 weeks when stored in the dark at 1°C.[8]

  • General Stability: this compound is most stable at a low pH (around 3-4) and low temperatures (-20°C or -35°C).[1] Degradation increases with higher temperatures and pH levels above 8.[9] Exposure to light can also accelerate oxidative degradation.[9]

Q3: What is the purpose of the heating step in some extraction protocols?

A3: The heating step (e.g., boiling in a water bath) is included in methods like the AOAC 2005.06 to enhance the extraction efficiency of PSP toxins from shellfish tissue.[2][4] However, it's important to be aware that heating can also lead to the conversion of some less toxic N-sulfocarbamoyl toxins into their more toxic carbamate (B1207046) counterparts, which could alter the toxin profile and overall toxicity assessment.[10]

Troubleshooting Guide

Low Toxin Recovery

Q4: I'm experiencing low recovery of this compound from my shellfish samples. What are the possible causes and how can I troubleshoot this?

A4: Low recovery can stem from several factors throughout the extraction and analysis process. Here’s a systematic approach to troubleshooting:

  • Suboptimal Extraction:

    • Solvent Choice: Ensure your extraction solvent is appropriate for your sample matrix and analytical method (see Q1). For LC-MS/MS, 1% acetic acid is often a good starting point for shellfish.[4]

    • Incomplete Extraction: For solid samples like shellfish tissue, ensure thorough homogenization. The AOAC 2005.06 method involves two sequential extractions with 1% acetic acid to maximize recovery.[2]

    • pH of Extraction: The pH of the extraction solvent should be acidic to ensure this compound stability.[1]

  • Issues with Solid-Phase Extraction (SPE) Cleanup:

    • Analyte Breakthrough: The toxin may not be retained on the SPE cartridge during loading or may be washed off prematurely. This can happen if the conditioning or equilibration steps are incorrect.

    • Incomplete Elution: The elution solvent may not be strong enough to release the toxin from the SPE sorbent.

    • Irreversible Binding: this compound might be irreversibly binding to the sorbent material.

  • Analyte Degradation:

    • Temperature and pH: As mentioned in Q2, high temperatures and non-acidic pH can lead to this compound degradation.[1][9] Ensure samples and extracts are kept cool and at an appropriate pH.

  • Matrix Effects in LC-MS/MS:

    • Ion Suppression: Co-eluting compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to a lower signal and the appearance of low recovery.[4][5] See the "Matrix Effects" section below for more details.

A logical workflow for troubleshooting low recovery is presented below.

low_recovery_troubleshooting start Low this compound Recovery Detected check_extraction Verify Extraction Protocol start->check_extraction solvent Is the extraction solvent optimal? check_extraction->solvent check_spe Evaluate SPE Cleanup spe_protocol Is SPE protocol followed correctly? (Conditioning, Loading, Washing, Elution) check_spe->spe_protocol check_stability Assess Analyte Stability storage Are samples/extracts stored properly? (Low Temp, Acidic pH, Dark) check_stability->storage check_ms Investigate Matrix Effects (LC-MS) ion_suppression Is ion suppression suspected? check_ms->ion_suppression homogenization Is sample homogenization complete? solvent->homogenization Yes optimize_solvent Optimize solvent (e.g., 1% Acetic Acid) solvent->optimize_solvent No homogenization->check_spe Yes improve_homogenization Improve homogenization technique homogenization->improve_homogenization No spe_protocol->check_stability Yes optimize_spe Optimize SPE steps (e.g., solvent strength) spe_protocol->optimize_spe No storage->check_ms Yes correct_storage Implement correct storage conditions storage->correct_storage No mitigate_matrix_effects Implement matrix effect mitigation strategies ion_suppression->mitigate_matrix_effects Yes end Recovery Improved ion_suppression->end No optimize_solvent->end improve_homogenization->end optimize_spe->end correct_storage->end mitigate_matrix_effects->end

Troubleshooting workflow for low this compound recovery.
Matrix Effects in LC-MS/MS

Q5: My results are inconsistent and I suspect matrix effects in my LC-MS/MS analysis. How can I confirm and mitigate this?

A5: Matrix effects, where co-eluting substances from the sample enhance or suppress the ionization of the analyte, are a common problem in LC-MS/MS analysis of complex samples.

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of a this compound standard into the mass spectrometer after the analytical column. Inject a blank matrix extract. Dips in the baseline signal indicate ion suppression at those retention times.

    • Matrix-Matched Calibration Curves: Prepare two sets of calibration standards: one in a pure solvent and another in a blank matrix extract. A significant difference in the slopes of the calibration curves indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective approach is to remove the interfering compounds before they enter the LC-MS system.

      • Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the extract. C18 cartridges are commonly used for this purpose.[11][12] Immunoaffinity columns (IAC) offer very high selectivity and can effectively eliminate matrix effects.[13]

    • Dilution: Diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of this compound.[4][5] A 1:10 dilution of an acetic acid extract has been shown to be effective.[4][5]

    • Chromatographic Separation: Modify the LC method to separate the this compound peak from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for these polar toxins).

    • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹⁵N₇-STX) that co-elutes with the analyte can compensate for matrix effects, as it will be affected in the same way as the native toxin.

The following diagram illustrates the workflow for addressing matrix effects.

matrix_effects_workflow start Inconsistent LC-MS/MS Results confirm_me Confirm Matrix Effects start->confirm_me post_column Post-Column Infusion confirm_me->post_column matrix_matched Matrix-Matched Calibrants confirm_me->matrix_matched mitigate_me Mitigate Matrix Effects improve_cleanup Enhance Sample Cleanup mitigate_me->improve_cleanup dilute_sample Dilute Sample Extract mitigate_me->dilute_sample optimize_lc Optimize Chromatography mitigate_me->optimize_lc use_is Use Isotope-Labeled Internal Standard mitigate_me->use_is post_column->mitigate_me matrix_matched->mitigate_me spe SPE (C18, IAC) improve_cleanup->spe end Accurate & Reproducible Results dilute_sample->end gradient Adjust Gradient/Mobile Phase optimize_lc->gradient use_is->end spe->end gradient->end

Workflow for diagnosing and mitigating matrix effects.

Data Presentation

Table 1: Comparison of this compound Recovery with Different Extraction Solvents from Mussel Samples for LC-MS/MS Analysis

Extraction SolventSPE PurificationRelative Recovery/Concentration FoundReference
1% Acetic AcidNoneHighest initial recovery[4][5]
0.1 M Hydrochloric AcidNone20-50% of acetic acid recovery[4][5]
1% Acetic AcidC18 SPE119 ng/g[4][5]
0.1 M Hydrochloric AcidC18 SPE26 ng/g (ion suppression noted)[4][5]
80% AcetonitrileHILIC SPESimilar to 1% Acetic Acid with C18 SPE[4]
Phosphate Buffer SolutionImmunoaffinity Column79.3% - 102.9%[13]

Table 2: Recovery of PSP Toxins using a Volumetric C18 SPE Cleanup Procedure

ToxinRecovery RateReference
This compound (STX)78% - 85%[11]
Neothis compound (NEO)78% - 85%[11]
Gonyautoxins 1-4 (GTX1-4)78% - 85%[11]

Table 3: Stability of this compound in Raw Fecal Matter and Methanol Extracts over 8 Weeks

Storage ConditionMatrixMean Stability (% of Initial Concentration)Reference
Frozen (-20°C)Raw Feces94%[6]
Refrigerated (1°C)Raw Feces93%[6]
Room Temp - DarkRaw Feces48%[8]
Room Temp - LightRaw Feces38%[8]
Warm (38°C)Raw Feces20%[8]
Refrigerated (1°C) - Dark50% Methanol Extract99%[6][8]

Experimental Protocols

Protocol 1: Acetic Acid Extraction of this compound from Shellfish (Based on AOAC 2005.06)

This protocol is a summarized version of the AOAC Official Method 2005.06 for the extraction of PSP toxins from shellfish.[2][3]

  • Sample Preparation:

    • Weigh 5.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • First Extraction:

    • Add 3.0 mL of 1% (v/v) acetic acid to the tube.

    • Vortex mix thoroughly for 2 minutes.

    • Cap the tube and place it in a boiling water bath for 5 minutes.

    • Remove the tube and cool to room temperature.

    • Vortex mix again for 2 minutes.

    • Centrifuge at ≥ 4000 x g for 10 minutes.

    • Carefully transfer the supernatant to a 15 mL graduated tube.

  • Second Extraction:

    • Add another 3.0 mL of 1% (v/v) acetic acid to the pellet in the original centrifuge tube.

    • Repeat the vortexing and centrifugation steps (heating is not required for the second extraction).

    • Combine the second supernatant with the first.

  • Final Volume Adjustment:

    • Adjust the final volume of the combined supernatants to 10.0 mL with deionized water.

  • Cleanup (if necessary):

    • The resulting extract can be further purified using C18 SPE cartridges before analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup using C18 Cartridges

This is a general protocol for cleaning up acidic extracts of shellfish.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 6 mL of methanol followed by 6 mL of deionized water through it. Do not let the cartridge go dry.

  • Sample Loading:

    • Load 1.0 mL of the acidic shellfish extract (from Protocol 1) onto the conditioned cartridge.

  • Elution:

    • Elute the PSP toxins with two 2 mL aliquots of deionized water, collecting the eluate.

  • Volume Adjustment:

    • Adjust the final volume of the eluate to 5.0 mL with deionized water. The sample is now ready for derivatization and HPLC analysis or for dilution and LC-MS/MS analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of saxitoxin (B1146349).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis, and why are they a concern?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical method.[2][3] Given the high potency of this compound and the low regulatory limits in various matrices like shellfish, even minor inaccuracies can have significant consequences for public health and research outcomes.

Q2: What are the primary causes of matrix effects when analyzing this compound?

A2: The primary causes of matrix effects in this compound analysis stem from the complexity of the sample matrices, which can include shellfish tissue, urine, and freshwater.[4][5][6] These matrices contain a high concentration of endogenous components such as salts, proteins, lipids, and pigments.[7] During LC-MS/MS analysis, these components can co-elute with this compound and interfere with the electrospray ionization (ESI) process, which is commonly used for this compound analysis.[1]

Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A3: The most effective and widely recognized strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called isotope dilution mass spectrometry (IDMS).[5][8][9][10] A SIL-IS, such as ¹³C,¹⁵N₂-labeled this compound, is chemically identical to the analyte and will be affected by matrix effects in the same way.[8] By measuring the ratio of the native this compound to the labeled internal standard, any signal suppression or enhancement can be effectively normalized, leading to highly accurate and precise quantification.[5][8]

Q4: How can sample preparation be optimized to minimize matrix effects for this compound analysis?

A4: Optimizing sample preparation is a critical step in minimizing matrix effects. Several techniques can be employed:

  • Solid-Phase Extraction (SPE): SPE is a widely used cleanup method to remove interfering matrix components.[11][12] For this compound, which is a polar compound, various SPE sorbents can be effective, including C18 and graphitized carbon.[11][13] Weak-cation-exchange SPE has also been successfully used for urine samples.[5][9]

  • Sample Dilution: A simple yet effective approach is to dilute the sample extract.[1][14] This reduces the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, dilution must be carefully balanced to ensure the analyte concentration remains above the method's limit of quantification.[1]

  • Protein Precipitation: For biological matrices with high protein content, such as plasma or tissue homogenates, protein precipitation using agents like acetonitrile (B52724) can be an effective initial cleanup step.[15]

Q5: What is the role of chromatography in mitigating matrix effects for this compound analysis?

A5: Chromatographic separation plays a crucial role in separating this compound from matrix components before they enter the mass spectrometer. For the highly polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic technique.[5][6][7][16] HILIC columns can effectively retain and separate polar analytes like this compound from less polar matrix interferences that are not well-retained on traditional reversed-phase columns.[6] Optimizing the chromatographic conditions, such as the mobile phase composition and gradient, can further enhance the separation and reduce the co-elution of interfering compounds.[3]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for this compound - Strong interaction of the highly polar this compound with the analytical column.[5] - Inappropriate mobile phase composition.- Utilize a HILIC column for better retention and peak shape of polar analytes.[5][6] - Optimize the mobile phase by adjusting the buffer strength and organic solvent content to improve peak symmetry.[5]
Significant Signal Suppression (Ion Suppression) - High concentration of co-eluting matrix components in the sample extract.[1][2] - Inefficient sample cleanup.- Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, graphitized carbon).[11][12][13] - Dilute the sample extract to reduce the concentration of interfering matrix components.[1][14] - Optimize the chromatographic method to achieve better separation of this compound from the matrix interferences.[3]
Inconsistent or Non-Reproducible Quantification Results - Variable matrix effects between different samples. - Lack of an appropriate internal standard.- Employ a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry to compensate for variations in matrix effects.[5][8][9][10] - If a SIL-IS is unavailable, use matrix-matched calibration standards to correct for consistent matrix effects.[7]
Retention Time Shifts - Changes in the stationary phase of the column due to matrix buildup.[14] - Insufficient column equilibration between injections.- Implement a robust sample cleanup protocol to minimize the injection of matrix components onto the column. - Ensure adequate column re-equilibration time in the chromatographic method.[13] - Use a guard column to protect the analytical column from strongly retained matrix components.
Signal Enhancement (Ion Enhancement) - Co-eluting matrix components that improve the ionization efficiency of this compound.[1]- The same strategies for mitigating ion suppression apply here: improve sample cleanup, dilute the sample, and optimize chromatography to separate the enhancing compounds from this compound. - The use of a SIL-IS is the most effective way to correct for ion enhancement.[5][8]

Experimental Protocols

Protocol 1: Sample Preparation of Shellfish Tissue for this compound Analysis by LC-MS/MS

This protocol is a general guideline and may require optimization based on the specific shellfish matrix.

  • Homogenization: Weigh 5 g of shellfish tissue and homogenize it with 5 mL of 0.1 M hydrochloric acid (HCl) or 1% acetic acid.[11][17]

  • Extraction: Vortex the homogenate for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[11]

    • Load 1 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the this compound with 2 mL of a methanol:water solution (e.g., 80:20, v/v).[11]

  • Final Preparation: Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

Protocol 2: Isotope Dilution Mass Spectrometry (IDMS) for Accurate this compound Quantification
  • Internal Standard Spiking: Prior to homogenization (Step 1 of Protocol 1), add a known amount of stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₂-labeled this compound) to the sample.[8]

  • Sample Preparation: Follow the sample preparation protocol as described above. The SIL-IS will undergo the same extraction and cleanup process as the native this compound.

  • LC-MS/MS Analysis: Develop a multiple reaction monitoring (MRM) method to monitor at least one transition for the native this compound and one for the SIL-IS.[7]

  • Quantification: Calculate the concentration of native this compound by determining the ratio of the peak area of the native this compound to the peak area of the SIL-IS and comparing this ratio to a calibration curve prepared with known concentrations of native this compound and a constant concentration of the SIL-IS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (Shellfish Tissue + Acid) extraction 2. Extraction (Vortex & Centrifuge) homogenization->extraction Homogenate cleanup 3. SPE Cleanup (C18 or Graphitized Carbon) extraction->cleanup Supernatant filtration 4. Filtration (0.22 µm) cleanup->filtration Eluate lcms 5. LC-MS/MS Analysis (HILIC Column) filtration->lcms Filtered Sample data 6. Data Processing (Quantification) lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS for Isotope Dilution MS check_is->implement_is No check_cleanup Is Sample Cleanup Adequate? check_is->check_cleanup Yes end Accurate & Reproducible Results implement_is->end optimize_cleanup Optimize Sample Cleanup (e.g., SPE, Dilution) check_cleanup->optimize_cleanup No check_chromatography Is Chromatographic Separation Optimal? check_cleanup->check_chromatography Yes optimize_cleanup->end optimize_chromatography Optimize LC Conditions (e.g., HILIC, Gradient) check_chromatography->optimize_chromatography No check_chromatography->end Yes optimize_chromatography->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing Saxitoxin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of saxitoxin (B1146349) (STX) detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for saitoxin detection, and how do they compare in terms of sensitivity?

A1: The primary methods for this compound detection are the Mouse Bioassay (MBA), Enzyme-Linked Immunosorbent Assay (ELISA), and instrumental analyses such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally considered the gold standard, offering high sensitivity and specificity.[1] ELISA is a cost-effective and rapid screening tool, while HPLC-FLD provides a balance between sensitivity and equipment cost.[2][3] The MBA is a traditional method but is limited by low sensitivity, ethical concerns, and lack of specificity.[4]

Q2: My ELISA results show high variability. What are the potential causes and solutions?

A2: High variability in ELISA can stem from several factors:

  • Inadequate Washing: Insufficient washing between steps can lead to high background signals. Ensure a consistent and thorough washing protocol.

  • Temperature Fluctuations: Reagents and plates should be brought to room temperature before use to ensure uniform reaction rates.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, antibodies, or substrates can introduce significant variability. Calibrate pipettes regularly and use proper pipetting techniques.

  • Reagent Preparation: Ensure all reagents, including wash buffers and substrate solutions, are prepared correctly and are not expired.

Q3: I am observing poor peak shape and retention time shifts in my HPLC-FLD analysis of this compound. What should I check?

A3: Poor chromatography in HPLC-FLD can be due to:

  • Column Issues: The analytical column may be degraded or contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate pH adjustment.

  • Sample Matrix Effects: The sample matrix can interfere with the chromatography. Optimize your sample preparation procedure, for instance, by using Solid Phase Extraction (SPE) for cleanup.[6]

  • Derivatization Reaction: For pre-column derivatization, ensure the reaction conditions (temperature, time, and reagent concentrations) are optimal and consistent.

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound detection?

A4: To enhance LC-MS/MS sensitivity:

  • Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of this compound and its analogs.

  • Select Appropriate MRM Transitions: Choose the most intense and specific multiple reaction monitoring (MRM) transitions for each analyte.

  • Improve Sample Cleanup: A cleaner sample reduces matrix effects and ion suppression.[7] Techniques like dispersive solid-phase extraction (dSPE) or the use of specific SPE cartridges can be effective.[7]

  • Use a Labeled Internal Standard: An isotope-labeled internal standard can compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[8]

Q5: What are the key considerations for sample preparation when analyzing this compound in different matrices?

A5: Sample preparation is critical for accurate this compound detection. Key considerations include:

  • Shellfish Tissue: Homogenization followed by extraction with an acidic solution (e.g., 0.1 M HCl or 1% acetic acid) is a common approach.[3][6] A heating step may be included to improve extraction efficiency.

  • Water Samples: For freshwater samples, preservation with a sample diluent is necessary to prevent adsorptive loss of this compound.[9] Pre-concentration using SPE may be required for trace-level detection.

  • Plasma/Urine: Protein precipitation with acetonitrile (B52724) is a common first step for biological fluids, followed by SPE for cleanup.[10]

Troubleshooting Guides

ELISA Troubleshooting
ProblemPossible CauseRecommended Solution
Weak or No Signal Reagent omission or incorrect addition order.Verify that all reagents were added in the correct sequence.
Inactive enzyme conjugate or substrate.Test the activity of the conjugate and substrate independently. Prepare fresh substrate solution.
Insufficient incubation times or incorrect temperature.Ensure incubation times and temperatures align with the protocol. Allow reagents to reach room temperature before use.
High Background Insufficient washing.Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.
High concentration of detection antibody.Titrate the detection antibody to determine the optimal concentration.
Cross-reactivity or non-specific binding.Use a different blocking buffer or increase the blocking time. Run appropriate controls to check for cross-reactivity.
High Coefficient of Variation (CV) Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Temperature gradients across the plate.Ensure the plate is incubated in a temperature-controlled environment and that all wells reach a uniform temperature.
Improper mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
HPLC-FLD Troubleshooting
ProblemPossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Wash the column with a strong solvent or replace it.
Mismatched pH between sample and mobile phase.Adjust the pH of the sample to be similar to the mobile phase.
Column overload.Dilute the sample or inject a smaller volume.
Retention Time Drifting Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Leaks in the HPLC system.Check for leaks at all fittings and connections.
Low Sensitivity Inefficient derivatization.Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Detector issue (lamp aging).Check the fluorescence detector's lamp and replace it if necessary.
Suboptimal mobile phase pH.Adjust the mobile phase pH to maximize the fluorescence of the derivatives.
LC-MS/MS Troubleshooting
ProblemPossible CauseRecommended Solution
Low Signal Intensity Ion suppression from matrix components.Improve sample cleanup using SPE or dSPE.[7] Dilute the sample. Use a matrix-matched calibration curve.
Suboptimal ionization source parameters.Optimize spray voltage, gas flows, and temperature for this compound.
Inefficient chromatographic separation.Optimize the mobile phase gradient and column chemistry to improve peak shape and reduce co-elution with interfering compounds.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation protocol and use an internal standard.
Fluctuations in instrument performance.Perform regular system suitability checks and calibrations.
Carryover from previous injections.Implement a robust needle and injection port wash protocol.
Inaccurate Quantification Matrix effects.Use a stable isotope-labeled internal standard or the method of standard additions.
Non-linear detector response.Ensure the calibration curve covers the expected sample concentration range and use an appropriate regression model.
Degradation of standards.Prepare fresh stock and working standard solutions regularly and store them properly.

Quantitative Data Summary

The following tables summarize the performance of various this compound detection methods.

Table 1: Comparison of this compound Detection Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Mouse Bioassay (MBA) ~40 µg STX eq/100 g-Measures total toxicityLow sensitivity, poor specificity, ethical concerns[4]
ELISA 0.015 µg/L-Rapid, cost-effective, high-throughput[2][3]Cross-reactivity with STX analogs can vary
HPLC-FLD 0.9 - 127 µg STX eq/kg3 - 409 µg STX eq/kgGood sensitivity and specificityRequires derivatization, can be complex[1]
LC-MS/MS 0.33 - 5.52 µg/kg1.32 - 11.29 µg/kgHigh sensitivity, high specificity, can analyze multiple toxins simultaneously[7]High equipment cost, potential for matrix effects[7]
SERS Aptasensor 13 nmol/L-High sensitivity, rapid detectionStill an emerging technology, may require specialized equipment[11]

Note: LOD and LOQ values can vary depending on the specific protocol, matrix, and instrumentation.

Experimental Protocols

Optimized Competitive ELISA Protocol

This protocol is a general guideline for a competitive ELISA for this compound detection.

  • Reagent Preparation: Prepare all reagents, including standards, samples, enzyme conjugate, and antibody solution, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Plate Loading: Add 50 µL of standards, control, and samples to the appropriate wells of the microtiter plate.

  • Competitive Binding: Add 25 µL of the this compound-enzyme conjugate and 25 µL of the anti-saxitoxin antibody to each well (except for the blank wells).

  • Incubation: Gently shake the plate for 1 minute and incubate for 30 minutes at room temperature.

  • Washing: Decant the contents of the wells and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent binding (%B/B0) for each standard and sample and plot a standard curve. Determine the concentration of this compound in the samples by interpolating from the standard curve.

Sample Preparation for LC-MS/MS (Shellfish)

This protocol describes a general procedure for extracting this compound from shellfish tissue.

  • Homogenization: Weigh 5 g of homogenized shellfish tissue into a centrifuge tube.

  • Extraction: Add 5 mL of 0.1 M hydrochloric acid (HCl) to the tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar interferences.

    • Elute the toxins with an appropriate solvent mixture (e.g., methanol/water).

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_ELISA prep Reagent and Sample Preparation load Add Standards and Samples to Plate prep->load bind Add Enzyme Conjugate and Antibody load->bind incubate1 Incubate (e.g., 30 min) bind->incubate1 wash Wash Plate (3-5x) incubate1->wash substrate Add Substrate Solution wash->substrate incubate2 Incubate (e.g., 15-30 min) substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis read->analyze

Caption: Workflow for a competitive ELISA for this compound detection.

Experimental_Workflow_LCMSMS_Sample_Prep cluster_cleanup Cleanup cluster_spe Solid Phase Extraction homogenize Homogenize Shellfish Tissue (5g) extract Extract with 0.1 M HCl homogenize->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cleanup (Optional) supernatant->spe filter Filter (0.22 µm) supernatant->filter Without SPE analyze LC-MS/MS Analysis filter->analyze condition Condition Cartridge load_sample Load Supernatant condition->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute Elute Toxins wash_cartridge->elute elute->filter

Caption: Sample preparation workflow for LC-MS/MS analysis of this compound in shellfish.

Signaling_Pathway_this compound cluster_cellular Cellular Level cluster_physiological Physiological Level stx This compound (STX) nav_channel Voltage-Gated Sodium Channel (Nav) stx->nav_channel Blocks na_influx Sodium Ion (Na+) Influx nav_channel->na_influx Prevents depolarization Membrane Depolarization na_influx->depolarization Leads to action_potential Action Potential Propagation depolarization->action_potential Initiates nerve_impulse Nerve Impulse Transmission action_potential->nerve_impulse Enables paralysis Paralysis nerve_impulse->paralysis Inhibition leads to

Caption: Mechanism of this compound toxicity via blockage of voltage-gated sodium channels.

References

Saxitoxin Analysis by HPLC-FLD: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the analysis of Saxitoxin (B1146349) (STX) and its analogues.

General Experimental Workflow

The analysis of saxitoxins by HPLC-FLD typically involves several key stages, from sample preparation to data acquisition and analysis. The following diagram outlines a standard workflow for this process.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_data Data Handling extraction Extraction from Shellfish Tissue cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract derivatization Pre-column or Post-column Derivatization cleanup->derivatization Purified Extract injection Sample Injection derivatization->injection Derivatized Sample separation Chromatographic Separation injection->separation detection Fluorescence Detection separation->detection acquisition Data Acquisition detection->acquisition analysis Data Analysis & Quantification acquisition->analysis

Caption: A generalized workflow for the analysis of this compound using HPLC-FLD.

Frequently Asked Questions (FAQs)

Q1: What are the common derivatization methods for this compound analysis by HPLC-FLD?

A1: The two primary derivatization methods are pre-column and post-column oxidation.

  • Pre-column oxidation involves converting the saxitoxins into fluorescent derivatives before they are introduced into the HPLC system.[1] This method is recognized by AOAC Official Method 2005.06.[2][3] One drawback can be the formation of multiple stereoisomers, which may result in separate peaks for a single analyte.[4][5]

  • Post-column oxidation (PCOX) derivatizes the saxitoxins after they have been separated by the HPLC column and before they reach the fluorescence detector.[6][7] This is covered under AOAC Official Method 2011.02.[2] PCOX can be advantageous for easier peak identification of individual congeners.[8]

Q2: What type of HPLC columns are suitable for this compound analysis?

A2: Due to the high polarity of saxitoxins, reversed-phase C8 and C18 columns are commonly used with ion-pair reagents.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a viable option and can provide good separation for these polar compounds.[6][10]

Q3: What are typical excitation and emission wavelengths for detecting derivatized this compound?

A3: The fluorescent derivatives of this compound are typically monitored at an excitation wavelength of around 330-334 nm and an emission wavelength of approximately 390 nm.[1][11]

Q4: Why is sample cleanup important for this compound analysis?

A4: Sample cleanup, often performed using Solid-Phase Extraction (SPE), is crucial to remove matrix components from the sample extract that can interfere with the analysis.[12] These interferences can cause issues such as fluorescence enhancement or suppression, leading to inaccurate quantification.[12]

Troubleshooting Guides

Problem 1: No or Low Peak Response

Q: I am injecting my derivatized this compound standard/sample, but I am seeing no peaks or very small peaks on my chromatogram. What could be the cause?

A: This issue can stem from several factors related to the derivatization process, the HPLC system, or the detector settings. Follow this logical troubleshooting flow to identify the problem.

Troubleshooting Low Peak Response start Start: No/Low Peak Response check_deriv Verify Derivatization Reagent Integrity start->check_deriv check_ph Check pH of Reaction Mixture check_deriv->check_ph Reagents OK solution Problem Resolved check_deriv->solution Re-prepare Reagents check_hplc Inspect HPLC System for Leaks check_ph->check_hplc pH Correct check_ph->solution Adjust pH check_detector Confirm Detector Wavelengths & Lamp Status check_hplc->check_detector No Leaks check_hplc->solution Fix Leaks check_sample_prep Review Sample Preparation & Cleanup check_detector->check_sample_prep Settings OK check_detector->solution Correct Settings/Replace Lamp check_sample_prep->solution Prep OK check_sample_prep->solution Optimize Cleanup

Caption: A decision tree for troubleshooting no or low peak response.

Troubleshooting Steps:

  • Verify Derivatization Reagents: Ensure that your oxidizing and acidifying reagents are freshly prepared and have been stored correctly. For post-column oxidation, a common oxidizing reagent is periodic acid in a potassium phosphate (B84403) buffer, and the acidifier is often acetic acid.[1]

  • Check Reaction Conditions: The pH of the reaction is critical for successful derivatization. For post-column oxidation, a pH of around 9.0 for the oxidizing reagent is often used.[1]

  • Inspect the HPLC System: Check for any leaks in the system, particularly between the pump, injector, column, and detector.[13] Leaks can lead to a loss of sample and a decrease in peak area.

  • Confirm Detector Settings: Double-check that the excitation and emission wavelengths on your fluorescence detector are set correctly for the this compound derivatives (e.g., Ex: 330 nm, Em: 390 nm).[1] Also, ensure the detector lamp is functioning correctly.

  • Review Sample Preparation: Inadequate sample cleanup can lead to matrix effects that suppress the fluorescent signal.[12] Consider if your SPE cleanup was effective.

Problem 2: Poor Peak Shape (Broad or Tailing Peaks)

Q: My this compound peaks are broad and/or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by a variety of issues, including problems with the mobile phase, column, or injection solvent.

Troubleshooting Poor Peak Shape start Start: Broad/Tailing Peaks check_mobile_phase Check Mobile Phase Composition & pH start->check_mobile_phase check_injection_solvent Injection Solvent Mismatch? check_mobile_phase->check_injection_solvent Mobile Phase OK solution Problem Resolved check_mobile_phase->solution Prepare Fresh/Adjust pH check_column Column Contamination or Degradation? check_injection_solvent->check_column Solvent Compatible check_injection_solvent->solution Inject in Mobile Phase check_flow_rate Verify Flow Rate check_column->check_flow_rate Column OK check_column->solution Wash or Replace Column check_flow_rate->solution Flow Rate Correct check_flow_rate->solution Adjust Flow Rate

Caption: A logical flow for addressing poor peak shape in HPLC analysis.

Troubleshooting Steps:

  • Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. For this compound analysis, mobile phases often contain an ion-pairing reagent like 1-heptanesulfonate.[14]

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[13] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Health: The column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Flow Rate: An incorrect or fluctuating flow rate can lead to broad peaks.[13] Ensure the pump is delivering a consistent flow rate.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Problem 3: Shifting Retention Times

Q: The retention times for my this compound peaks are not consistent between runs. What could be the cause?

A: Fluctuating retention times can compromise peak identification and quantification. This is often related to the stability of the mobile phase or the HPLC system itself.

Troubleshooting Shifting Retention Times start Start: Shifting Retention Times check_temp Is Column Temperature Stable? start->check_temp check_mobile_phase_prep Consistent Mobile Phase Preparation? check_temp->check_mobile_phase_prep Temp Stable solution Problem Resolved check_temp->solution Use Column Oven check_pump Check Pump for Leaks & Consistent Flow check_mobile_phase_prep->check_pump Prep Consistent check_mobile_phase_prep->solution Improve Prep Consistency check_column_equilibration Sufficient Column Equilibration Time? check_pump->check_column_equilibration Pump OK check_pump->solution Service Pump check_column_equilibration->solution Equilibration Sufficient check_column_equilibration->solution Increase Equilibration Time

Caption: A troubleshooting guide for inconsistent retention times.

Troubleshooting Steps:

  • Temperature Control: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[13]

  • Mobile Phase Consistency: Ensure that the mobile phase is prepared consistently for each run, especially the concentration of the ion-pair reagent and the pH.

  • Pump Performance: Inconsistent flow from the pump will cause retention times to shift. Check for leaks and listen for unusual noises from the pump.[13] The pump seals may need to be replaced.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important when using gradient elution or after changing mobile phases.

Quantitative Data Summary

The limits of detection (LOD) and quantification (LOQ) for this compound and its analogues can vary depending on the specific HPLC-FLD method and instrumentation used. The following table summarizes typical ranges found in the literature.

ToxinLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
STX0.03 µM0.09 µM[15]
C1,20.003 µM0.01 µM[15]
dcGTX2,3-0.01 µM[15]
GTX2,3-0.01 µM[15]
GTX5-0.01 µM[15]
C3,46 nM (~5 µg STX.2HCl eqv./kg)19 nM (~17 µg STX.2HCl eqv./kg)[15][16]
Various Analogues1.6 nM to 135.6 nM5.4 nM to 451.5 nM[1]

Note: These values are provided as a general guide. Actual LOD and LOQ values should be determined experimentally for your specific method and instrument.

Experimental Protocol: Post-Column Derivatization HPLC-FLD for this compound

This protocol is a generalized procedure based on common practices for the analysis of saxitoxins using HPLC with post-column oxidation and fluorescence detection.

1. Sample Preparation

  • Extraction: Homogenize shellfish tissue and extract with an acidic solution, such as 0.1 M HCl or 1% acetic acid.[17]

  • Cleanup:

    • Centrifuge the extract to pellet solids.

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar interferences.

    • Collect the eluate containing the polar saxitoxins.

2. HPLC-FLD System and Conditions

  • HPLC System: A binary or quaternary pump HPLC system equipped with a post-column reaction module, a fluorescence detector, and a column oven.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mobile phase containing an ion-pair reagent. For example, for different toxin groups, mobile phases could include:

    • Gonyautoxin group: Ammonium phosphate and 1-heptanesulfonate in water/acetonitrile.

    • This compound group: Ammonium phosphate and 1-heptanesulfonate in water.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: 35 °C.

3. Post-Column Derivatization

  • Oxidizing Reagent: 7 mM periodic acid in 50 mM potassium phosphate buffer, pH 9.0.[1]

  • Acidifying Reagent: 0.5 M acetic acid.[1]

  • Delivery: Deliver both reagents at a flow rate of approximately 0.2 - 0.4 mL/min each.

  • Reaction Coil: A reaction coil (e.g., 10 m length) is used to allow sufficient time for the derivatization reaction to occur before the analytes reach the detector.[1]

4. Fluorescence Detection

  • Excitation Wavelength: 330 nm.[1]

  • Emission Wavelength: 390 nm.[1]

5. Calibration and Quantification

  • Prepare a series of calibration standards of known concentrations for each this compound analogue being analyzed.

  • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples and quantify the amount of each toxin by comparing its peak area to the calibration curve.

  • Calculate the total toxicity in this compound equivalents (STX eq.) using established toxicity equivalency factors (TEFs).[15]

References

Technical Support Center: Saxitoxin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in saxitoxin (B1146349) bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound bioassays?

Variability in this compound bioassays can arise from multiple factors, including the intrinsic properties of the assay, the sample matrix, experimental procedure, and data analysis. For instance, in the mouse bioassay, factors such as mouse strain, sex, and weight can introduce significant variability. In immunoassays like ELISA, variability can be due to antibody cross-reactivity with different this compound analogs, matrix effects, and inconsistencies in incubation times or temperatures.[1][2] Receptor binding assays are sensitive to the preparation of the receptor membrane and the specific activity of the radiolabeled this compound.

Q2: How can I minimize inter-laboratory variation?

Minimizing inter-laboratory variation requires strict adherence to standardized protocols, the use of certified reference materials (CRMs) for calibration, and participation in proficiency testing programs.[3] Ensuring that all analysts are properly trained on the experimental procedures and data analysis methods is also crucial. Utilizing well-characterized reagents and instrumentation that meet specified performance criteria will further contribute to reducing variability between different laboratories.

Q3: What are certified reference materials (CRMs) and why are they important?

Certified reference materials are highly characterized and homogenous materials with a certified concentration of this compound or its analogs.[4][5] They are essential for calibrating instruments, validating new methods, and as quality control samples to ensure the accuracy and comparability of results over time and between different laboratories.[6] Using CRMs helps to establish metrological traceability and reduces measurement uncertainty.

Troubleshooting Guides

Mouse Bioassay
ProblemPossible CauseRecommended Solution
High variability in death times between mice in the same dose group. Inconsistent injection volume or technique.Ensure a consistent intraperitoneal (i.p.) injection volume, ideally between 0.2-0.5 mL.[7] Standardize the injection procedure and ensure all personnel are adequately trained.
Differences in mouse body weight.Use mice within a narrow weight range (e.g., 19-21g). While studies have shown toxicity can be consistent across a wider range, a narrower range can help reduce variability.[7]
Variability in food consumption prior to dosing.While fasting can introduce other stressors, ad libitum feeding can lead to variability in stomach content. Consider a standardized feeding protocol, such as providing a small, fixed amount of food before dosing.[7]
Inconsistent LD50 values across different experiments. Variation in the this compound standard preparation.Use a certified reference material for this compound to prepare standards.[6] Ensure accurate and consistent dilutions.
Differences in mouse strain or sex.Use the same strain and sex of mice for all experiments. Different strains and sexes can have varying sensitivities to this compound.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPossible CauseRecommended Solution
High coefficient of variation (%CV) between replicate wells. Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Ensure consistent timing when adding reagents to all wells.
Inadequate plate washing.Ensure thorough washing of all wells to remove unbound reagents. Use an automated plate washer if available for better consistency.
Temperature gradients across the plate.Allow all reagents and the microplate to reach room temperature before starting the assay.[9] Incubate the plate in a temperature-controlled environment.
Low signal or poor standard curve. Degraded enzyme conjugate or substrate.Store all kit components at the recommended temperature (typically 2-8°C) and protect from light.[9] Do not use expired reagents.
Incorrect antibody or conjugate dilution.Prepare fresh dilutions of antibodies and conjugates for each assay according to the manufacturer's instructions.
Inaccurate quantification of this compound in samples. Matrix effects from the sample.Dilute the sample extract further in the assay buffer to minimize matrix interference.[10] Confirm results with a different method if significant matrix effects are suspected.
Cross-reactivity with other this compound analogs.Be aware of the antibody's cross-reactivity profile.[11] Some ELISAs are designed to detect a broad range of analogs, while others are more specific.[12] Consider using an optimized ELISA that can convert gonyautoxins to this compound and neothis compound for more accurate toxicity assessment.[12][13]
Receptor Binding Assay (RBA)
ProblemPossible CauseRecommended Solution
Low counts per minute (CPM) or poor binding. Degraded radiolabeled this compound.Store the 3H-STX stock solution at the recommended temperature (e.g., -80°C) and prepare fresh working solutions for each assay.[14]
Inactive receptor preparation.Prepare fresh rat brain membrane homogenate or use a commercially available, quality-controlled receptor preparation. Ensure proper storage conditions are maintained.[15]
High non-specific binding. Inadequate washing.Ensure thorough and consistent washing of the filter plate to remove unbound radioligand.
Problems with the filter plate.Inspect the filter plate for any defects. Ensure a good seal with the vacuum manifold during filtration.
Variability in the IC50 values. Inconsistent standard dilutions.Prepare fresh serial dilutions of the this compound standard for each assay using calibrated equipment.[14]
Pipetting inaccuracies.Use precise pipetting techniques, especially for the small volumes often used in this assay.
Cell-Based Assays
ProblemPossible CauseRecommended Solution
High background cell death. Poor cell health or contamination.Maintain a healthy, actively growing cell culture. Regularly test for mycoplasma contamination. Use fresh culture media and sterile techniques.
Toxicity of ouabain (B1677812)/veratridine (B1662332).Optimize the concentrations of ouabain and veratridine to induce cell death in the absence of this compound without causing excessive non-specific toxicity.[16]
Inconsistent dose-response curves. Variation in cell density.Ensure a consistent number of cells are seeded in each well. Use a cell counter to accurately determine cell density before plating.
Edge effects on the microplate.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or buffer.

Quantitative Data Summary

ELISA Performance Characteristics
ParameterValueReference
Detection Limit (LOD) 0.015 ng/mL[11]
Limit of Quantitation (LOQ) ~0.05 ng/mL[11]
Intra-assay %CV < 10%[11]
Inter-assay %CV < 15%[11]
Receptor Binding Assay Performance
ParameterValueReference
IC50 3.1 ± 0.47 nM[14]
Dynamic Range 1.2 - 10 nM[14]
Limit of Detection (IC80) 1.2 nM[14]
Inter-assay %CV 1.4 - 15.2%[14]
Cross-Reactivity of a Commercially Available this compound ELISA Kit
Toxin AnalogCross-Reactivity (%)Reference
This compound (STX) 100[11]
Decarbamoyl STX 29[11]
Gonyautoxin (GTX) 2 & 3 23[11]
Neothis compound 1.3[11]
Gonyautoxin (GTX) 1 & 4 < 0.2[11]

Experimental Protocols

Competitive ELISA for this compound
  • Preparation: Allow all reagents and samples to reach room temperature. Prepare 1X wash buffer by diluting the 10X concentrate with deionized water.

  • Standard/Sample Addition: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate to each well.

  • Antibody Addition: Add 50 µL of the anti-saxitoxin antibody solution to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate for 30 minutes at room temperature.

  • Washing: Decant the contents of the wells and wash the plate 4-5 times with 1X wash buffer.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating from the standard curve.[10][11]

Receptor Binding Assay Protocol
  • Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of the this compound standard and the shellfish extracts.

  • Reaction Setup: In a 96-well filter plate, add in the following order:

    • 35 µL of assay buffer

    • 35 µL of standard or sample

    • 35 µL of 3H-STX working solution

    • 105 µL of the rat brain membrane preparation

  • Incubation: Incubate the plate for 1 hour at 4°C.

  • Filtration: Place the filter plate on a vacuum manifold and apply a vacuum to aspirate the contents.

  • Washing: Wash the wells three times with 250 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of bound radioactivity against the concentration of the this compound standard to generate a competition curve. Calculate the IC50 and determine the concentration of this compound equivalents in the samples.[14]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis SampleCollection Sample Collection (e.g., Shellfish) Homogenization Homogenization SampleCollection->Homogenization Extraction Toxin Extraction (e.g., Acetic Acid) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup MouseBioassay Mouse Bioassay Cleanup->MouseBioassay ELISA ELISA Cleanup->ELISA RBA Receptor Binding Assay Cleanup->RBA CellBased Cell-Based Assay Cleanup->CellBased Quantification Quantification MouseBioassay->Quantification ELISA->Quantification RBA->Quantification CellBased->Quantification Interpretation Interpretation & Reporting Quantification->Interpretation

Caption: General experimental workflow for this compound bioassays.

troubleshooting_elisa node_action node_action start High %CV between replicate wells? check_pipetting Pipetting Technique Consistent? start->check_pipetting Yes check_washing Plate Washing Thorough? check_pipetting->check_washing Yes action_pipetting Recalibrate pipettes. Review pipetting technique. check_pipetting->action_pipetting No check_temp Temperature Uniform? check_washing->check_temp Yes action_washing Increase wash steps. Check washer performance. check_washing->action_washing No action_temp Equilibrate reagents. Use incubator. check_temp->action_temp No end_node Problem Resolved check_temp->end_node Yes action_pipetting->check_pipetting action_washing->check_washing action_temp->check_temp

Caption: Troubleshooting decision tree for high variability in ELISA.

rba_principle cluster_receptor Sodium Channel Receptor cluster_ligands node_text node_text receptor STX This compound (Sample) node_text_compete STX->node_text_compete H3_STX 3H-Saxitoxin (Labeled) H3_STX->node_text_compete node_text_compete->receptor Binding Site

Caption: Principle of the competitive receptor binding assay.

saxitoxin_pathway STX This compound (STX) NaChannel Voltage-Gated Sodium Channel (Nav) STX->NaChannel binds & blocks NaInflux Sodium Ion (Na+) Influx NaChannel->NaInflux prevents Depolarization Membrane Depolarization NaInflux->Depolarization inhibits ActionPotential Action Potential Propagation Depolarization->ActionPotential inhibits Paralysis Nerve Impulse Blocked (Paralysis) ActionPotential->Paralysis leads to

Caption: this compound's mechanism of action on sodium channels.

References

stability of saxitoxin in samples during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for saxitoxin (B1146349) stability in samples during storage and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in various samples and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ensuring this compound stability in shellfish samples?

A1: For short-term storage (up to 2 days), unprocessed shellfish should be refrigerated at 2-8°C.[1] For long-term storage, shellfish tissue should be homogenized and frozen at -20°C or lower.[1] Studies have shown that this compound and its analogues are most stable at -35°C and at a pH of 3-4.[2] All paralytic shellfish poisoning (PSP) analytes in mussel samples have demonstrated excellent stability at -20°C and 4°C for at least 32 days.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in slightly acidic environments (pH 3-4).[2][4] It can be kept in dilute acidic solutions for as long as 18 months without a loss of potency.[5] As the pH increases above 7, this compound becomes increasingly unstable and is prone to oxidation and inactivation, leading to a rapid decrease in toxicity.[6] This is because the deprotonated C8 guanidino group is susceptible to oxidation at a pH greater than 8.[6][7]

Q3: What precautions should I take when collecting and storing freshwater samples for this compound analysis?

A3: Freshwater samples must be preserved immediately upon collection to prevent the adsorptive loss of this compound.[8] This is typically done by adding a concentrated sample diluent.[8] If the water has been treated with chlorine, it must be quenched immediately with sodium thiosulfate (B1220275) or ascorbic acid to remove residual chlorine.[8] To measure total this compound (intracellular and extracellular), cells need to be lysed, which can be achieved through methods like three freeze/thaw cycles.[8]

Q4: Can this compound degrade during sample extraction? What are the best extraction solvents?

A4: Yes, this compound and its analogues can undergo inter-conversion (e.g., epimerization, desulfation, decarbamoylization) due to the conditions used during extraction, such as acidity and heat.[9] Commonly used and effective extraction solvents for shellfish tissues include 0.1 M hydrochloric acid and 1% acetic acid.[9][10] The choice of solvent can depend on the subsequent analytical method. For instance, 0.1 M HCl is often used for post-column HPLC-FLD methods, while 1% acetic acid is common for pre-column oxidation HPLC-FLD.[10]

Q5: Is this compound sensitive to light?

A5: Yes, light exposure can accelerate the oxidative degradation of this compound.[6][7] Therefore, it is recommended to store this compound standards and samples in light-proof containers.[6][7] Photochemical degradation has been identified as a significant pathway in the environmental fate of saxitoxins, particularly in the presence of dissolved organic matter.[11][12]

Troubleshooting Guides

Issue 1: Low or No this compound Recovery in Shellfish Homogenates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inadequate Storage Ensure homogenized shellfish samples were consistently stored at -20°C or below.[1] Avoid repeated freeze-thaw cycles.
Incorrect pH of Homogenate Verify the pH of the sample extract. This compound is most stable in acidic conditions (pH 3-4).[2] Adjusting the pH of the extraction solvent may be necessary.
Degradation During Extraction Minimize heating during the extraction process.[9] If using heat, ensure it is controlled and consistent across all samples. Consider alternative extraction methods like microwave digestion or matrix solid phase dispersion.[9]
Toxin Inter-conversion Be aware that extraction conditions can cause inter-conversion between this compound analogues, potentially leading to an underestimation of the parent compound.[9]
Issue 2: Inconsistent Results in HPLC-FLD Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation of Standards This compound standards should be stored in acidic solution, protected from light, and at low temperatures.[5][6] Neothis compound is known to be less stable than this compound.[5]
Pre- or Post-Column Oxidation Issues Ensure the reagents for the oxidation step are fresh and properly prepared. The efficiency of the derivatization to fluorescent products is critical for detection.[6]
Retention Time Shifts This can be caused by changes in the mobile phase composition, column temperature, or column degradation. Ensure consistent mobile phase preparation and operating conditions.
Matrix Effects Shellfish extracts can contain interfering compounds. Optimize the clean-up procedure (e.g., solid-phase extraction) to remove matrix components.[10]
Issue 3: Poor Sensitivity or Signal in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up or adjust chromatographic conditions to separate this compound from interfering compounds. The use of an isotope-labeled internal standard can help compensate for matrix effects.[13]
Inappropriate Mobile Phase Ensure the mobile phase pH and composition are optimized for this compound ionization in the mass spectrometer source.
Suboptimal MS Parameters Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy for this compound and its fragments.
Retention Time Drifts In hydrophilic interaction liquid chromatography (HILIC), retention times can be sensitive to the sample solvent. A solvent exchange step after solid-phase extraction may be necessary to ensure reproducibility.[10]

Quantitative Data Summary

Table 1: Stability of this compound in Raw Bowhead Whale Feces Under Different Storage Conditions over 8 Weeks

Storage ConditionTemperatureAverage % of Initial STX Concentration Remaining
Freezer-20°C94%[14][15]
Refrigerator1°C93%[14][15]
Room Temperature (Dark)19°C48%[14][15]
Room Temperature (Light)19°C38%[14][15]
Incubator38°C20%[14][15]

Table 2: Stability of PSP Toxins in Scallop Digestive Glands at Different Temperatures and pH

ToxinTemperaturepHStability Notes
All PSP Toxins-35°C3-7No significant change.[2]
C toxins25°C3-7Rapid decrease, significant after 2 months.[2]
GTX 2/325°C6-7Decreased.[2]
GTX 2/35°C3-4Initially unchanged.[2]
GTX 1/425°C3-7Significant decrease after 4 months.[2]
Neothis compound25°C6-7Decreased.[2]
This compound (STX)All temps3Remained unchanged.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Shellfish Tissue (Acidic Extraction)

This protocol is a generalized procedure based on common acidic extraction methods.

  • Homogenization: Weigh 100 g of shellfish tissue into a blender. Add 100 mL of 0.1 M hydrochloric acid (HCl).

  • Extraction: Blend at high speed for 5 minutes.

  • pH Adjustment: Check the pH of the homogenate and adjust to < 4.0 with 5 M HCl if necessary.

  • Heat Treatment (Optional but common): Transfer the homogenate to a boiling water bath and heat for 5 minutes.

  • Cooling and Centrifugation: Cool the mixture to room temperature and centrifuge at 4000 x g for 10 minutes.

  • Collection: Collect the supernatant (the extract). If necessary, filter the supernatant to remove any remaining particulates.

  • Storage: Store the extract at 4°C for short-term analysis or at -20°C for long-term storage.

Protocol 2: Sample Preparation for HPLC-FLD with Pre-Column Oxidation (AOAC 2005.06)

This is a simplified overview of the principles involved. Refer to the official AOAC method for detailed procedures.

  • Extraction: Extract saxitoxins from shellfish homogenate using 1% acetic acid.[10]

  • Clean-up: Pass the acidic extract through a C18 solid-phase extraction (SPE) cartridge to remove hydrophobic interferences.

  • Oxidation: Mix a portion of the cleaned extract with an oxidizing agent (e.g., hydrogen peroxide or periodic acid) under alkaline conditions to convert the non-fluorescent saxitoxins into fluorescent derivatives.

  • Neutralization: Neutralize the reaction with an acid (e.g., acetic acid).

  • Analysis: Inject the derivatized sample into the HPLC-FLD system for separation and detection.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_preparation Sample Preparation cluster_analysis Analysis sample_collection Shellfish, Water, or Algal Sample Collection short_term Short-term Storage (e.g., 2-8°C) sample_collection->short_term < 2 days long_term Long-term Storage (e.g., -20°C or lower) sample_collection->long_term > 2 days homogenization Homogenization (for tissues) short_term->homogenization long_term->homogenization extraction Acidic Extraction (e.g., 0.1M HCl or 1% Acetic Acid) homogenization->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc_fld HPLC-FLD Analysis cleanup->hplc_fld lc_ms LC-MS/MS Analysis cleanup->lc_ms

Caption: General workflow for this compound sample handling and analysis.

troubleshooting_logic cluster_storage Check Storage Conditions cluster_prep Review Sample Preparation cluster_analysis Evaluate Analytical Method start Inconsistent or Low This compound Results storage_temp Was sample stored at appropriate temperature? start->storage_temp extraction_method Was extraction method validated? start->extraction_method standards Are analytical standards stable and valid? start->standards storage_ph Was sample stored at acidic pH? storage_temp->storage_ph storage_light Was sample protected from light? storage_ph->storage_light heating Was excessive heat used during extraction? extraction_method->heating reagents Were extraction reagents correctly prepared? heating->reagents matrix_effects Is there evidence of matrix effects? standards->matrix_effects instrument_params Are instrument parameters optimized? matrix_effects->instrument_params

Caption: Troubleshooting decision tree for this compound analysis issues.

References

Technical Support Center: Method Development for Separating Saxitoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of saxitoxin (B1146349) (STX) and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound analogs.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

Question: Why am I observing peak tailing for my this compound analogs?

Answer: Peak tailing in the analysis of this compound analogs by HPLC is a common issue that can compromise resolution and quantification. Several factors can contribute to this problem:

  • Secondary Silanol (B1196071) Interactions: The basic nature of this compound and its analogs can lead to strong interactions with acidic silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing. This is particularly true for basic compounds like saxitoxins.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound analogs. If the pH is not optimal, it can lead to mixed-mode interactions with the stationary phase, resulting in tailing peaks.

  • Column Contamination or Degradation: Accumulation of matrix components from the sample on the column frit or stationary phase can create active sites that cause peak tailing. Over time, the stationary phase itself can degrade, exposing more silanol groups.

  • Excessive Dead Volume: Large internal diameter or excessive lengths of connecting tubing can contribute to extra-column band broadening, which can manifest as peak tailing, especially for early eluting peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled with a suitable buffer to maintain a consistent ionization state for the analytes.

  • Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize the availability of free silanol groups.

  • Incorporate Ion-Pairing Reagents: The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) or sodium 1-heptanesulfonate in the mobile phase can help to mask silanol interactions and improve peak shape.

  • Reduce Sample Concentration: Dilute the sample to check for mass overload. If peak shape improves, optimize the sample concentration.

  • Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause peak tailing.

  • Check for System Dead Volume: Ensure all fittings and tubing are appropriate for the column dimensions and are properly connected to minimize dead volume.

Question: What causes poor resolution between this compound analogs?

Answer: Achieving baseline separation of all this compound analogs can be challenging due to their structural similarities. Poor resolution can stem from several factors:

  • Suboptimal Mobile Phase Composition: The organic modifier, buffer concentration, and ion-pair reagent concentration in the mobile phase are critical for achieving selectivity between closely related analogs.

  • Inadequate Column Chemistry: Not all C18 columns are the same. The choice of stationary phase, particle size, and column dimensions significantly impacts separation efficiency.

  • Steep Gradient Elution: A rapid gradient may not provide sufficient time for the separation of isomers and closely related analogs.

  • High Flow Rate: An excessively high flow rate can reduce the time available for analytes to interact with the stationary phase, leading to co-elution.

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention times, leading to variable resolution.

Troubleshooting Steps:

  • Optimize the Gradient: Employ a shallower gradient to increase the separation window for critical pairs of analogs.

  • Adjust Mobile Phase Strength: Modify the concentration of the organic solvent and ion-pair reagent to fine-tune selectivity.

  • Evaluate Different Column Chemistries: Test columns with different stationary phases (e.g., C18, amide, phenyl-hexyl) to find the one that provides the best selectivity for your specific set of analogs.

  • Reduce the Flow Rate: Lowering the flow rate can improve separation efficiency, although it will increase the analysis time.

  • Use a Column Oven: Maintaining a constant and optimized column temperature will ensure reproducible retention times and resolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant ion suppression and matrix effects in my LC-MS/MS analysis of this compound analogs. How can I mitigate this?

Answer: Ion suppression is a common challenge in LC-MS/MS analysis of complex matrices like shellfish extracts, leading to reduced sensitivity and inaccurate quantification.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges, such as graphitized carbon or mixed-mode cation exchange, to effectively remove salts and other interfering matrix components.[3]

    • Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on ionization.[4]

  • Optimize Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like this compound analogs and can provide good separation from many matrix components.[5]

    • Gradient Optimization: Adjust the gradient to ensure that the this compound analogs elute in a region with minimal co-eluting matrix components.

  • Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards for each analog are the gold standard for compensating for matrix effects. They co-elute with the target analyte and experience similar ionization suppression, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.

Capillary Electrophoresis (CE)

Question: My migration times are shifting, and I am getting poor separation of this compound analogs in my CE method. What are the likely causes?

Answer: In capillary electrophoresis, consistent migration times and good resolution depend on the stability of the electroosmotic flow (EOF) and the effective electrophoretic mobility of the analytes.

  • Changes in Buffer Composition: The pH, ionic strength, and concentration of additives in the background electrolyte (BGE) are critical. Small variations can significantly alter the EOF and analyte mobility.

  • Capillary Wall Interactions: Adsorption of analytes or matrix components to the inner wall of the capillary can alter the surface charge and affect the EOF, leading to migration time shifts and peak broadening.

  • Temperature Fluctuations: Temperature affects the viscosity of the BGE and, consequently, the EOF and analyte mobility. Inadequate temperature control can lead to poor reproducibility.

  • Sample Matrix Effects: High salt concentrations or other charged molecules in the sample can affect the local electric field and the separation efficiency.

Troubleshooting Steps:

  • Prepare Fresh Buffer: Always use freshly prepared and filtered BGE for each run or series of runs to ensure consistency.

  • Implement Capillary Conditioning: A proper capillary conditioning and rinsing protocol between runs is essential to maintain a consistent capillary surface. This typically involves flushing with a base (e.g., NaOH), acid (e.g., HCl), and then the BGE.

  • Control the Temperature: Use a CE system with effective temperature control to maintain a constant capillary temperature.

  • Sample Pre-treatment: Desalt or dilute samples with high ionic strength to minimize their impact on the separation.

  • Use an Internal Standard: An internal standard with a known migration time can be used to correct for minor shifts in migration times.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for the routine monitoring of a large number of this compound analogs?

A1: For routine monitoring of a broad range of this compound analogs, LC-MS/MS is generally considered the most powerful and versatile technique.[6] It offers high sensitivity, selectivity, and the ability to identify and quantify multiple analogs in a single run. While HPLC-FLD is a robust and widely used method, it may require different analytical conditions for different subgroups of toxins and can be less specific than LC-MS/MS.[7] Capillary electrophoresis is a high-resolution technique but may have lower sensitivity for some applications.

Q2: Where can I obtain certified reference materials (CRMs) for this compound analogs?

A2: Certified reference materials are crucial for accurate quantification. A primary source for this compound and its analogs is the National Research Council (NRC) of Canada. Other suppliers of analytical standards for marine biotoxins may also have a selection of this compound analogs.

Q3: What are the key differences between pre-column and post-column derivatization in HPLC-FLD analysis of saxitoxins?

A3: Both pre-column and post-column oxidation methods are used to convert the non-fluorescent this compound analogs into fluorescent derivatives for detection.

  • Pre-column oxidation: The derivatization reaction occurs before the sample is injected into the HPLC system. This can sometimes lead to the formation of multiple derivative products for a single analog, complicating the chromatogram.[8]

  • Post-column oxidation: The derivatization reaction takes place after the analytes have been separated on the HPLC column and before they reach the fluorescence detector. This approach generally results in simpler chromatograms as the separation of the underivatized analogs is performed first.

Q4: How do I choose the appropriate MRM transitions for my LC-MS/MS method?

A4: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of an LC-MS/MS method.[9] Typically, for each analog, you will need to:

  • Infuse a standard of the analog into the mass spectrometer to determine the precursor ion (usually [M+H]+ or [M+2H]2+).

  • Perform a product ion scan (or fragmentation scan) on the precursor ion to identify the most abundant and specific fragment ions.

  • Select at least two MRM transitions for each analog. The most intense transition is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

Quantitative Data Summary

Table 1: HPLC-FLD and LC-MS/MS Method Parameters for this compound Analog Separation

ParameterHPLC-FLDLC-MS/MS
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)HILIC (e.g., TSK-GEL Amide-80, 150 mm x 2.0 mm, 3.0 µm)[10] or Reversed-phase C18
Mobile Phase A Aqueous buffer with ion-pairing reagent (e.g., 10 mM ammonium (B1175870) formate (B1220265), pH 6)[11]Water with 2 mM ammonium formate and 0.05% formic acid[10]
Mobile Phase B Acetonitrile (B52724)/water mixture with ion-pairing reagent[11]Acetonitrile with 2 mM ammonium formate and 0.05% formic acid[10]
Detection Fluorescence (Excitation: ~340 nm, Emission: ~395 nm)[11]Tandem Mass Spectrometry (ESI+, MRM mode)
Typical Analytes STX, NEO, GTXs, dcSTX, C-toxins[12]Comprehensive profile of STX analogs

Table 2: Example MRM Transitions for Selected this compound Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound (STX)300.1204.1179.1
Neothis compound (NEO)316.1126.1220.1
Gonyautoxin 2 (GTX2)396.1316.1298.1
Gonyautoxin 3 (GTX3)396.1316.1298.1
Decarbamoylthis compound (dcSTX)257.1195.1177.1

Note: Optimal MRM transitions should be determined empirically on the specific instrument being used.

Table 3: Reported Limits of Detection (LODs) for this compound Analogs by Different Methods

AnalyteHPLC-FLD (nM)LC-MS/MS (ng/mL)Capillary Electrophoresis (ng/mL)
This compound (STX)3 - 28[13]4.80[14]-
Neothis compound (NEO)3 - 28[13]10.1[14]-
Gonyautoxins (GTX1-4)3 - 28[13]1 - 50[10]-
C-Toxins (C1-4)3 - 28[13]1 - 50[10]-

Experimental Protocols

Protocol 1: HPLC-FLD with Pre-column Oxidation for this compound Analogs in Shellfish

This protocol is based on the AOAC Official Method 2005.06.[12]

  • Sample Extraction:

    • Homogenize 5 g of shellfish tissue with 5 mL of 0.1 M HCl.

    • Adjust the pH to 3.5 with 1 M NaOH or 1 M HCl.

    • Centrifuge at 4500 x g for 10 minutes.

    • Collect the supernatant for cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 10 mL of methanol (B129727) followed by 10 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the toxins with 2 mL of methanol:water (1:1).

    • Filter the eluate through a 0.45 µm syringe filter.

  • Pre-column Oxidation:

    • To 100 µL of the cleaned extract, add 100 µL of 1 M NaOH.

    • Vortex and let stand for 1 minute.

    • Add 50 µL of 1 M acetic acid to neutralize the solution.

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 column and a gradient elution with a mobile phase containing an ion-pairing reagent.

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 395 nm.

Protocol 2: LC-MS/MS Analysis of this compound Analogs in Shellfish using HILIC
  • Sample Extraction:

    • Extract 5 g of homogenized shellfish tissue with 5 mL of 1% acetic acid.[15]

    • Vortex and heat in a boiling water bath for 5 minutes.

    • Cool and centrifuge at 4500 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (Graphitized Carbon):

    • Condition a graphitized carbon SPE cartridge with 3 mL of 20% acetonitrile + 0.25% acetic acid, followed by 3 mL of 0.025% ammonia.

    • Load the extract and wash with 700 µL of deionized water.

    • Elute with 2 mL of 20% acetonitrile + 0.25% acetic acid.

  • LC-MS/MS Analysis:

    • Inject the cleaned extract onto a HILIC column (e.g., TSK-GEL Amide-80).

    • Use a gradient elution with mobile phase A (water with 2 mM ammonium formate and 0.05% formic acid) and mobile phase B (acetonitrile with 2 mM ammonium formate and 0.05% formic acid).[10]

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the pre-determined MRM transitions for each analog.

Visualizations

Experimental_Workflow_HPLC_FLD cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_derivatization Pre-column Oxidation cluster_analysis Analysis homogenize Homogenize Shellfish (5g tissue + 5mL 0.1M HCl) centrifuge1 Centrifuge (4500 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 condition Condition C18 SPE (Methanol, Water) supernatant1->condition load Load Extract condition->load wash Wash Cartridge (Water) load->wash elute Elute Toxins (Methanol/Water) wash->elute add_naoh Add 1M NaOH elute->add_naoh neutralize Neutralize with 1M Acetic Acid add_naoh->neutralize inject Inject into HPLC neutralize->inject detect Fluorescence Detection (Ex: 340nm, Em: 395nm) inject->detect Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph optimize_ph Adjust pH with Buffer check_ph->optimize_ph No check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes optimize_ph->check_column use_new_column Switch to a Suitable End-Capped Column check_column->use_new_column No check_overload Is Sample Concentrated? check_column->check_overload Yes use_new_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_ip Using Ion-Pairing Reagent? check_overload->check_ip No dilute_sample->check_ip add_ip Add Ion-Pairing Reagent to Mobile Phase check_ip->add_ip No resolved Peak Shape Improved check_ip->resolved Yes add_ip->resolved LCMS_Matrix_Effect_Mitigation start Ion Suppression / Matrix Effects Observed sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography calibration Refine Calibration Strategy start->calibration spe Use Solid-Phase Extraction (SPE) sample_prep->spe dilution Dilute Sample Extract sample_prep->dilution hilic Use HILIC Column chromatography->hilic gradient Optimize Gradient Profile chromatography->gradient internal_std Use Isotope-Labeled Internal Standards calibration->internal_std matrix_matched Use Matrix-Matched Calibration Curve calibration->matrix_matched end Reduced Matrix Effects spe->end dilution->end hilic->end gradient->end internal_std->end matrix_matched->end

References

Technical Support Center: Solid-Phase Extraction for Saxitoxin Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of solid-phase extraction (SPE) techniques used in saxitoxin (B1146349) (STX) cleanup. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the solid-phase extraction of this compound and its analogs.

ProblemPotential Cause(s)Suggested Solution(s)
Low this compound Recovery Inappropriate SPE Sorbent: The chosen sorbent may not have the optimal retention mechanism for the highly polar nature of this compound.- For aqueous samples, consider hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges (e.g., ZIC-HILIC), which have shown superior recovery (70-112%) compared to others.[1][2]- Weak cation exchange (WCX) SPE has been frequently used for this compound extraction from concentrated solutions.[3]- For complex matrices like shellfish extracts, C18 SPE can be effective, with recoveries reported between 78% and 85%.[4]
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.- For HILIC SPE, a dilute solution of 0.01% acetic acid has been shown to provide optimum recovery.[1][2]- For C18 SPE, a common elution solvent is a mixture of methanol (B129727) and water (e.g., 80:20, v/v).[5]- For strong cation exchange (SCX) SPE, stronger solvents like dichloromethane (B109758) might be necessary.[3]
Sample pH Out of Optimal Range: The charge state of this compound is pH-dependent, which affects its retention on ion-exchange sorbents. This compound has two pKa values at 8.24 and 11.28.[3]- For cation exchange SPE, ensure the sample pH is below 8.22 to maintain the positive charge of this compound, enhancing its retention.[3]- The optimal pH for SPE using a Carbowax templated resin (CW/TPR) coating was found to be 8.1.[6]
Matrix Effects: Co-extracted interfering substances from the sample matrix (e.g., salts, proteins) can suppress the analytical signal or compete with this compound for binding sites on the SPE sorbent.- Incorporate a wash step after sample loading. For C18 SPE, washing with deionized water can help remove polar interferences.[5]- For high-salt matrices like saline water, be aware of potential competition from ions like sodium, which can interfere with this compound absorption on the SPE stationary phase.[6]- Immunoaffinity column (IAC) SPE can be highly selective and effectively eliminates matrix effects.[7][8]
Poor Reproducibility Inconsistent SPE Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to variable retention and elution.- Always pre-condition the SPE cartridge according to the manufacturer's instructions. For C18 cartridges, this typically involves washing with methanol followed by deionized water.[5]
Variable Sample Loading Flow Rate: Inconsistent flow rates can affect the interaction time between the analyte and the sorbent, leading to variable retention.- Maintain a consistent and slow flow rate during sample loading to ensure adequate retention of this compound.
Instrumental Interference Co-elution of Interfering Compounds: Compounds from the matrix may co-elute with this compound, causing signal suppression or enhancement in the mass spectrometer or interfering with detection in other methods.- An improved C18 SPE procedure has been shown to efficiently remove a compound that interferes with the determination of gonyautoxin 4.[4]- The use of hydrochloric acid in extraction can lead to chlorine-related suppression effects in MS analyses.[9] Consider using acetic acid as an alternative extraction solvent.[9][10]

Frequently Asked Questions (FAQs)

1. What is the most suitable SPE sorbent for this compound cleanup?

The choice of SPE sorbent largely depends on the sample matrix and the analytical method. For aqueous samples, ZIC-HILIC SPE cartridges have demonstrated high recovery rates for a range of paralytic shellfish poisoning (PSP) toxins, including this compound.[1][2] For shellfish extracts, C18 SPE is a commonly used and effective option.[4] Weak cation exchange (WCX) and graphitized carbon have also been employed for this compound extraction.[3] For highly selective cleanup and elimination of matrix effects, immunoaffinity columns (IAC) are an excellent choice.[7][8]

2. What are the key parameters to optimize for an SPE method for this compound?

The critical parameters to optimize include:

  • Sorbent Type: As discussed above, the choice of sorbent is crucial.

  • Sample pH: The pH should be controlled to ensure this compound is in the appropriate charge state for retention on ion-exchange sorbents.[3]

  • Wash Solvent: An effective wash step is necessary to remove interferences without eluting the target analyte.

  • Elution Solvent: The elution solvent must be strong enough to desorb this compound from the sorbent.

  • Flow Rate: Consistent and appropriate flow rates during conditioning, loading, washing, and elution are important for reproducibility.

3. How can I minimize matrix effects when analyzing complex samples like shellfish?

Matrix effects can be a significant challenge. Here are some strategies to minimize them:

  • Optimize the SPE Cleanup: A well-developed SPE protocol with appropriate wash steps is the first line of defense.

  • Use a Selective Sorbent: Immunoaffinity columns (IAC) offer high selectivity for this compound and can significantly reduce matrix interferences.[7][8]

  • Dilute the Sample: Diluting the extract after SPE can sometimes mitigate matrix effects, but be mindful of the potential to fall below the limit of detection.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same SPE procedure to compensate for signal suppression or enhancement.

4. What are typical recovery rates for this compound using SPE?

Recovery rates can vary depending on the method and matrix. Reported recovery rates for this compound and related toxins are:

  • ZIC-HILIC SPE: 70% to 112%[1][2]

  • C18 SPE: 78% to 85%[4]

  • Immunoaffinity Column (IAC) SPE: 79.3% to 102.9%[8]

5. Can SPE be used for all this compound analogs?

Yes, SPE methods are often developed to recover a range of PSP toxins. For instance, the ZIC-HILIC method showed good recoveries for multiple PSP toxins, including this compound (STX), neothis compound (NEO), decarbamoyl this compound (dcSTX), and gonyautoxins (GTX1-5).[1][2] Similarly, a modified C18 method recovered this compound, neothis compound, and gonyautoxins 1-4.[4]

Experimental Protocols

General C18 SPE Protocol for Shellfish Extracts

This protocol is a general guideline based on commonly cited methodologies.[4][5]

  • Sample Preparation: Homogenize 5 g of shellfish tissue with 5 mL of 0.1 M HCl.[5] Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[5]

  • Sample Loading: Load 1 mL of the supernatant from the sample preparation step onto the conditioned C18 cartridge.[5]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[5]

  • Elution: Elute the toxins with 2 mL of a methanol:water (80:20, v/v) solution.[5]

  • Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial for analysis.[5]

HILIC SPE Protocol for Aqueous Samples

This protocol is based on the principles described for HILIC-based extraction of PSP toxins.[1][2]

  • Sample Preparation: Ensure the aqueous sample is free of particulates by centrifugation or filtration.

  • SPE Cartridge Conditioning: Condition the ZIC-HILIC SPE cartridge according to the manufacturer's instructions, typically involving a wash with an organic solvent followed by equilibration with a high organic content mobile phase.

  • Sample Loading: Load the aqueous sample onto the conditioned HILIC cartridge.

  • Washing: Wash the cartridge with a solvent mixture of high organic content to remove non-polar and weakly polar interferences.

  • Elution: Elute the retained PSP toxins with a more polar solvent, such as dilute 0.01% acetic acid.[1][2]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenization (e.g., Shellfish Tissue in Acid) Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Load Extract Conditioning 1. Conditioning (e.g., Methanol then Water) Conditioning->Loading Washing 3. Washing (e.g., Deionized Water) Loading->Washing Elution 4. Elution (e.g., Methanol/Water) Washing->Elution Filtration Filtration (0.22 µm) Elution->Filtration Collect Eluate Analysis LC-MS/MS or HPLC-FLD Analysis Filtration->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Troubleshooting_Logic Start Low this compound Recovery? CheckSorbent Is SPE Sorbent Appropriate? (e.g., HILIC for aqueous) Start->CheckSorbent Yes GoodRecovery Recovery is Good Start->GoodRecovery No CheckElution Is Elution Solvent Strong Enough? CheckSorbent->CheckElution Yes OptimizeSorbent Optimize Sorbent Choice (C18, HILIC, WCX, IAC) CheckSorbent->OptimizeSorbent No CheckpH Is Sample pH Optimal? CheckElution->CheckpH Yes OptimizeElution Strengthen Elution Solvent CheckElution->OptimizeElution No CheckMatrix Are Matrix Effects Suspected? CheckpH->CheckMatrix Yes AdjustpH Adjust Sample pH CheckpH->AdjustpH No ImproveCleanup Improve Cleanup (e.g., IAC, Dilution) CheckMatrix->ImproveCleanup Yes CheckMatrix->GoodRecovery No OptimizeSorbent->CheckElution OptimizeElution->CheckpH AdjustpH->CheckMatrix ImproveCleanup->GoodRecovery

Caption: Troubleshooting logic for low this compound recovery in SPE.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Saxitoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of saxitoxin (B1146349) (STX) and its analogs, collectively known as paralytic shellfish toxins (PSTs), is critical for public health and safety. This guide provides a detailed comparison of the most widely used analytical methods for this compound detection, offering insights into their performance characteristics and experimental protocols to aid in method selection and implementation.

Performance Characteristics of this compound Detection Methods

The selection of an appropriate analytical method for this compound detection is often dictated by factors such as the required sensitivity, sample matrix, desired throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of four major methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Receptor Binding Assay (RBA).

MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Throughput
HPLC-FLD (Pre-column Oxidation) Chromatographic separation of fluorescent derivatives~0.9 - 127 µg STX.2HCl eqv./kg[1]~3 - 409 µg STX.2HCl eqv./kg[1]50 - 120[2]<11[3]Medium
HPLC-FLD (Post-column Oxidation) Chromatographic separation followed by online derivatization and fluorescence detection1.6 - 135.6 nM[4]5.4 - 451.5 nM[4]95 - 104[5]1.6 - 7[5]Medium
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection0.33 - 5.52 µg·kg⁻¹[6]1.32 - 11.29 µg·kg⁻¹[6]81.5 - 116.5[6]≤ 19.1[6]High
ELISA Immunoassay based on antibody-antigen recognition0.015 ng/mL[7]Not consistently reportedNot typically reportedNot typically reportedHigh
RBA Competition assay for binding to the voltage-gated sodium channel45 µg STX eq kg⁻¹[4]126 µg STX eq kg⁻¹[4]Not typically reported<30[8]High

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods for this compound detection.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Shellfish Tissue Homogenization Homogenization Sample->Homogenization Extraction Acid Extraction (e.g., 0.1 M HCl) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup PreColumn Pre-column Oxidation (e.g., H₂O₂/NaOH) Cleanup->PreColumn HPLC HPLC Separation (C18 column) PreColumn->HPLC FLD Fluorescence Detection (Ex: 340 nm, Em: 400 nm) HPLC->FLD Quantification Quantification (vs. Standards) FLD->Quantification

Figure 1. Experimental workflow for HPLC-FLD with pre-column oxidation.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Shellfish Tissue Homogenization Homogenization Sample->Homogenization Extraction Acid Extraction (e.g., Acetic Acid) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC LC Separation (HILIC column) Cleanup->LC MSMS Tandem MS Detection (MRM mode) LC->MSMS Quantification Quantification (vs. Standards) MSMS->Quantification

Figure 2. Experimental workflow for LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol cluster_analysis Analysis cluster_data Data Processing Sample Shellfish Extract or Water Dilution Dilution Sample->Dilution AddSample Add Sample/Standard to Antibody-Coated Plate Dilution->AddSample AddConjugate Add Enzyme-Conjugated This compound AddSample->AddConjugate Incubate Incubate AddConjugate->Incubate Wash Wash Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction ReadAbsorbance Read Absorbance (450 nm) StopReaction->ReadAbsorbance Quantification Quantification (vs. Standard Curve) ReadAbsorbance->Quantification RBA_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection cluster_data Data Processing Sample Shellfish Extract Dilution Dilution Sample->Dilution Mix Mix Sample/Standard, ³H-STX, and Rat Brain Membrane Preparation Dilution->Mix Incubate Incubate (e.g., 4°C for 1h) Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Quantification Quantification (vs. Standard Curve) Scintillation->Quantification

References

Unraveling the Intricacies of Neurotoxin Interactions: A Comparative Analysis of Saxitoxin and its Analogs' Binding Affinities to Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between neurotoxins and their targets is paramount. This guide provides a comprehensive comparison of the binding affinities of saxitoxin (B1146349) (STX) and its diverse analogs to voltage-gated sodium channels, supported by experimental data and detailed methodologies.

This compound and its congeners, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that block the pore of voltage-gated sodium channels (NaVs), thereby inhibiting the propagation of action potentials in nerve and muscle cells.[1][2][3] The affinity with which these toxins bind to the sodium channel is a critical determinant of their toxicity. Subtle structural modifications among the various analogs can lead to significant differences in binding affinity, providing valuable insights for the development of novel therapeutics and detection methods.

Comparative Binding Affinities: A Quantitative Overview

The binding affinities of this compound and its analogs to various sodium channel isoforms have been quantified using several experimental techniques, including electrophysiology (voltage clamp), radioligand binding assays, and fluorescence polarization competition assays. The data, presented in terms of the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), reveal a wide range of potencies among the different analogs.

Toxin AnalogSodium Channel IsoformBinding Affinity (IC50/Kd, nM)Experimental MethodReference
This compound (STX)rNaV1.42.8 ± 0.1 (IC50)Whole-cell voltage clamp[4][5]
This compound (STX)hNaV1.7702 ± 53 (IC50)Whole-cell voltage clamp[4][5]
This compound (STX)HsNaV1.43.0 ± 1.6 (IC50)Planar whole-cell patch clamp[6][7]
This compound (STX)RcSxph8.9 ± 1.6 (Kd)Fluorescence Polarization Competition[6]
Neothis compound (neo-STX)Frog Sciatic Nerve4.5 (relative potency to STX)Impulse Blockade[8]
Gonyautoxin II (GTXII)Frog Sciatic Nerve0.22 (relative potency to STX)Impulse Blockade[8]
Gonyautoxin III (GTXIII)Frog Sciatic Nerve1.4 (relative potency to STX)Impulse Blockade[8]
Gonyautoxin III (GTXIII)rNaV1.414.9 ± 2.1 (IC50)Whole-cell voltage clamp[4]
Gonyautoxin III (GTXIII)hNaV1.71,513 ± 55 (IC50)Whole-cell voltage clamp[4]
Decarbamoyl this compound (dcSTX)HsNaV1.414.7 ± 8.7 (IC50)Planar whole-cell patch clamp[6][7]
Decarbamoyl gonyautoxin 2/3 (dcGTX2/3)HsNaV1.431.8 ± 10.6 (IC50)Planar whole-cell patch clamp[6][7]
Gonyautoxin 5 (GTX5)RcSxphSimilar to STX (ΔTm)Thermal Shift Assay[6]
C1/C2 toxinsRcSxphWeaker than STX (ΔTm)Thermal Shift Assay[6]

Note: The table summarizes data from various sources and experimental conditions. Direct comparison of absolute values should be made with caution. Relative potencies and affinities provide a valuable measure of the impact of structural modifications.

Molecular Basis of Binding Interactions

Docking simulations have provided insights into the molecular interactions governing the binding of this compound and its analogs to the sodium channel pore.[1][9] The binding is primarily mediated by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the toxins and negatively charged carboxylate residues in the P-loops of the channel's four domains.[1][3][10] The orientation of the toxin in the binding site and the presence of additional functional groups, such as the hydroxyl group at the N1 position in neothis compound or the sulfate (B86663) groups in gonyautoxins, can significantly influence the binding affinity.[8][11] For instance, the N1-hydroxyl group of neothis compound can form an additional interaction with the channel, contributing to its higher potency compared to this compound.[11][12]

Experimental Methodologies: A Detailed Look

The determination of binding affinities relies on precise and well-controlled experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the inhibitory effect of the toxins on the function of sodium channels expressed in a cellular system.

Protocol:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with the specific human or rat sodium channel isoform of interest (e.g., hNaV1.7 or rNaV1.4).[4][5]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3.

  • Toxin Application: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV). Various concentrations of the this compound analog are perfused into the cell bath, and the resulting inhibition of the sodium current is measured.

  • Data Analysis: The concentration-response data are fitted to a Langmuir isotherm to determine the IC50 value, which represents the concentration of the toxin that inhibits 50% of the sodium current.[4][5]

Radioligand Receptor Binding Assay (RBA)

The RBA is a high-throughput method that measures the competitive binding of unlabeled toxins against a radiolabeled this compound standard.[13][14][15]

Protocol:

  • Membrane Preparation: Rat brain membranes, which are rich in sodium channels, are prepared and homogenized.[13][15] The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A typical assay buffer consists of 100 mM MOPS and 100 mM choline (B1196258) chloride, with a pH of 7.4.[15]

  • Competition Assay: A constant concentration of radiolabeled this compound (e.g., [3H]STX) is incubated with the rat brain membranes in the presence of varying concentrations of unlabeled this compound standard or the analog being tested.

  • Incubation and Separation: The mixture is incubated at 4°C for 1 hour to reach equilibrium.[13] The bound and free radioligand are then separated by vacuum filtration through a filter plate.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a microplate scintillation counter.[13]

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the toxin in an unknown sample can be determined by comparing its displacement of the radioligand to that of the standard.

Visualizing the Binding Relationship

The following diagram illustrates the fundamental principle of this compound and its analogs binding to the sodium channel, leading to the blockade of sodium ion influx.

ToxinBinding cluster_channel Voltage-Gated Sodium Channel (NaV) Pore Channel Pore (Binding Site 1) Na_in Na+ Pore->Na_in Gate Activation/Inactivation Gates STX This compound (STX) STX->Pore Binding & Blockade Analogs STX Analogs (e.g., neo-STX, GTX) Analogs->Pore Na_out Na+ Na_out->Pore Normal Influx ExperimentalWorkflow prep 1. Preparation of Reagents - Sodium Channel Source (e.g., rat brain membranes) - Radiolabeled this compound ([3H]STX) - Unlabeled this compound Analogs incubation 2. Competitive Incubation Mix [3H]STX, NaV source, and varying concentrations of unlabeled analog prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., Vacuum Filtration) incubation->separation detection 4. Quantification of Bound Radioactivity (Scintillation Counting) separation->detection analysis 5. Data Analysis - Generate Competition Curve - Determine IC50 or Kd detection->analysis

References

A Head-to-Head Comparison: Saxitoxin Detection by ELISA vs. HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of saxitoxin (B1146349), a potent neurotoxin, is critical. This guide provides an objective comparison of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Quantitative Comparison

The performance of ELISA kits and HPLC-MS/MS for this compound detection varies in terms of sensitivity, specificity, and the ability to differentiate between this compound analogs. The following tables summarize the key quantitative data for each method.

Table 1: Performance Characteristics of this compound ELISA Kits

ParameterPerformance DataSource
Limit of Detection (LOD) 0.015 ng/mL[1][2] - 0.02 ng/mL (ppb)[3][1][2][3]
Assay Midpoint (50% B/B0) Approximately 0.09 ng/mL[1][4]
Assay Range 0.02 ng/mL to 0.4 ng/mL[1]
Precision (CV%) Standards: <10%, Samples: <15%[4]
Cross-Reactivity See Table 2[4]

Table 2: Cross-Reactivity of a Commercial this compound ELISA Kit

AnalogCross-Reactivity (%)
This compound (STX)100
Decarbamoyl STX29
GTX 2 & 323
GTX-5B23
Lyngbyatoxin13
Sulfo GTX 1 & 22.0
Decarbamoyl GTX 2 & 31.4
Neothis compound1.3
Decarbamoyl Neo STX0.6
GTX 1 & 4<0.2
Source: ABRAXIS® this compound (PSP) ELISA Microtiter Plate insert[4]

Table 3: Performance Characteristics of HPLC-MS/MS for this compound and Analogs

ParameterPerformance DataSource
Limit of Detection (LOD) 0.33–5.52 µg·kg⁻¹ (for a range of 8 PSP toxins)[5]
Limit of Quantification (LOQ) 1.32–11.29 µg·kg⁻¹ (for a range of 8 PSP toxins)[5]
Linearity (R²) ≥ 0.9900[5]
Recovery 81.52–116.50%[5]
Precision (RSD%) ≤ 19.10%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the intricacies of each detection method.

This compound ELISA Protocol (Competitive ELISA)

This protocol is based on a typical commercial this compound ELISA kit.

  • Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare the required amount of diluted wash buffer.

  • Standard and Sample Addition: Add 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.

  • Antibody and Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate solution to each well, followed by 50 µL of the anti-saxitoxin antibody solution.

  • Incubation: Gently mix the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Decant the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with the diluted wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light. A color change will occur.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve generated from the known standards. The color intensity is inversely proportional to the this compound concentration.[1][2]

This compound HPLC-MS/MS Protocol

This protocol outlines a general workflow for the analysis of this compound and its analogs in shellfish.

  • Sample Extraction:

    • Homogenize the shellfish tissue.

    • Extract the toxins using an appropriate solvent, such as 0.1 M HCl or acetonitrile/water with formic acid.[4][5]

    • Centrifuge the mixture to pellet the solids.

  • Sample Clean-up (optional but recommended):

    • The supernatant may be subjected to solid-phase extraction (SPE) to remove matrix interferences. C18 or other suitable cartridges can be used.

  • Chromatographic Separation:

    • Inject a specific volume of the extracted and cleaned-up sample into the HPLC system.

    • Separate the this compound and its analogs on a suitable analytical column, often a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient elution with a mobile phase typically consisting of aqueous and organic solvents with modifiers like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each this compound analog, a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored for quantification and confirmation.

  • Data Analysis:

    • Identify and quantify the this compound analogs in the sample by comparing the retention times and the mass-to-charge ratios of the precursor and product ions to those of certified reference standards.

    • Use a calibration curve generated from the reference standards to determine the concentration of each analog in the sample.

Visualizing the Workflows

The following diagrams illustrate the principles and workflows of each method.

ELISA_Principle cluster_well Microtiter Well Immobilized Antibody Immobilized Secondary Antibody Anti-STX Antibody Anti-Saxitoxin Antibody Anti-STX Antibody->Immobilized Antibody Binds to This compound This compound (Sample) This compound->Anti-STX Antibody Competes for binding STX-Enzyme Conjugate This compound-Enzyme Conjugate STX-Enzyme Conjugate->Anti-STX Antibody Competes for binding Substrate Substrate STX-Enzyme Conjugate->Substrate Enzyme acts on Colored Product Colored Product Substrate->Colored Product Converts to

Caption: Competitive ELISA principle for this compound detection.

Experimental_Workflows cluster_ELISA ELISA Workflow cluster_HPLC HPLC-MS/MS Workflow e1 Sample/Standard Addition e2 Add Antibody & Enzyme Conjugate e1->e2 e3 Incubation e2->e3 e4 Washing e3->e4 e5 Add Substrate e4->e5 e6 Incubation & Color Development e5->e6 e7 Stop Reaction e6->e7 e8 Read Absorbance e7->e8 h1 Sample Extraction h2 Sample Clean-up (SPE) h1->h2 h3 LC Separation h2->h3 h4 MS/MS Detection h3->h4 h5 Data Analysis h4->h5

Caption: High-level experimental workflows for ELISA and HPLC-MS/MS.

Conclusion

Both ELISA and HPLC-MS/MS are powerful tools for the detection of this compound, each with its own set of advantages and limitations.

  • ELISA offers a rapid, high-throughput, and cost-effective screening method. Its sensitivity is high, making it suitable for detecting low levels of this compound. However, its specificity can be a limitation, as the antibodies may cross-react with multiple this compound analogs, providing a cumulative result rather than a profile of individual toxins.

  • HPLC-MS/MS is considered the gold standard for confirmatory analysis. It provides high specificity and selectivity, allowing for the separation, identification, and individual quantification of a wide range of this compound analogs. While the initial instrument cost and complexity of the method are higher, it delivers more detailed and accurate data, which is often required for regulatory purposes and in-depth research.

The choice between ELISA and HPLC-MS/MS will ultimately depend on the specific requirements of the study, including the need for high-throughput screening versus detailed confirmatory analysis, the sample matrix, and budgetary constraints. For comprehensive and unambiguous results, a combination of both methods is often employed, with ELISA for initial screening and HPLC-MS/MS for the confirmation and accurate quantification of positive samples.

References

Cross-Validation of Receptor Binding Assays with Mouse Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a drug candidate from the laboratory to clinical application hinges on a thorough understanding of its interaction with its biological target and its subsequent physiological effects. This guide provides a comprehensive comparison of in vitro receptor binding assays and in vivo mouse bioassays, two critical methodologies in the drug discovery and development pipeline. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of how the affinity of a compound for its receptor correlates with its biological efficacy in a living organism.

Data Presentation: Correlating In Vitro Affinity with In Vivo Efficacy

A crucial aspect of preclinical drug development is establishing a meaningful correlation between a compound's in vitro binding affinity for its target receptor and its in vivo efficacy. The following table summarizes quantitative data from various studies, comparing the in vitro inhibition constant (Kᵢ) with the in vivo effective dose (ED₅₀) for a selection of compounds targeting the dopamine (B1211576) D₂ receptor. A lower Kᵢ value indicates a higher binding affinity, while a lower ED₅₀ value signifies greater potency in the animal model.

CompoundReceptor TargetIn Vitro Kᵢ (nM)Mouse BioassayIn Vivo ED₅₀ (mg/kg)Correlation Notes
HaloperidolDopamine D₂1.2[1]Apomorphine-induced climbing0.07[2]Strong positive correlation observed.
RisperidoneDopamine D₂3.1[1]Conditioned avoidance response0.12[2]Good correlation between high affinity and potent behavioral effect.
OlanzapineDopamine D₂11.0[1]Conditioned avoidance response0.25[2]Demonstrates a consistent relationship between in vitro and in vivo data.
ClozapineDopamine D₂126[1]Apomorphine-induced climbing1.2[2]Lower affinity corresponds to a higher effective dose in vivo.
BlonanserinDopamine D₂0.49[3]Catalepsy induction0.3[3]High affinity aligns with potent in vivo central nervous system effects.
NemonaprideDopamine D₂0.23[4]Inhibition of hyperactivity0.05[2]Strong correlation for this high-affinity antagonist.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for both the receptor binding assay and a representative mouse bioassay are provided below.

Radioligand Receptor Binding Assay: Determination of Kᵢ for Dopamine D₂ Receptor

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of an unlabeled test compound for the dopamine D₂ receptor.[5][6][7]

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist).

  • Unlabeled competitor: Test compound and a known D₂ antagonist (e.g., haloperidol) for determining non-specific binding.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D₂ cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

    • Wash the membrane pellet with fresh membrane preparation buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of the unlabeled test compound.

      • 50 µL of a fixed concentration of [³H]-Spiperone (typically at or near its Kₔ value).

      • 50 µL of the membrane preparation.

    • For total binding, replace the test compound with assay buffer.

    • For non-specific binding, use a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol) instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mouse Bioassay: Hot-Plate Test for Analgesic Efficacy

The hot-plate test is a widely used method to assess the analgesic properties of drugs by measuring the latency of a mouse's response to a thermal stimulus.[8][9][10][11][12]

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Male Swiss Webster mice (20-25 g).

  • Test compound and vehicle control (e.g., saline).

  • Stopwatch.

Procedure:

  • Acclimatization:

    • Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the hot-plate temperature to a constant 55 ± 0.5°C.

    • Gently place each mouse on the hot plate and immediately start the stopwatch.

    • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, it is removed from the hot plate, and the maximum latency is recorded.

  • Drug Administration:

    • Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency:

    • At a predetermined time after drug administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the mean response latency for each treatment group at each time point.

    • Determine the dose-response relationship by testing a range of doses of the test compound.

    • Calculate the ED₅₀ value, which is the dose of the drug that produces a 50% maximal analgesic effect, using a suitable statistical method (e.g., probit analysis or non-linear regression).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binding G_Protein Inactive G-Protein (αβγ-GDP) GPCR->G_Protein Activation G_Protein_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Cross_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Data Analysis and Correlation Target_ID Target Identification and Validation Assay_Dev Receptor Binding Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_to_Lead Hit-to-Lead (Determine Ki) HTS->Hit_to_Lead Animal_Model Animal Model Selection Hit_to_Lead->Animal_Model Correlation In Vitro-In Vivo Correlation (IVIVC) Hit_to_Lead->Correlation Bioassay Mouse Bioassay (Determine ED50) Animal_Model->Bioassay PK_PD Pharmacokinetics/ Pharmacodynamics Bioassay->PK_PD PK_PD->Correlation Lead_Opt Lead Optimization Correlation->Lead_Opt Decision Go/No-Go Decision Lead_Opt->Decision Decision->Hit_to_Lead Iterate Decision->Bioassay Iterate

Caption: A logical workflow for the cross-validation of in vitro and in vivo assays.

References

Comparative Toxicity of Saxitoxin from Different Algal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity of saxitoxin (B1146349) and its analogs produced by three prominent marine dinoflagellate genera: Alexandrium, Gymnodinium, and Pyrodinium. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on toxin profiles, specific toxicities, and the underlying methodologies for their determination.

Introduction

This compound (STX) and its more than 50 analogs, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that block voltage-gated sodium channels in nerve and muscle cells, leading to paralysis and, in severe cases, respiratory failure and death.[1][2] These toxins are naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[3] The consumption of shellfish that have bioaccumulated these toxins can lead to paralytic shellfish poisoning (PSP) in humans.[3][4] The overall toxicity of a contaminated sample is not solely dependent on the concentration of this compound itself, but on the specific profile of its analogs, each possessing a different level of toxicity.[1][5] This guide focuses on the comparative toxicity of saxitoxins produced by the dinoflagellate genera Alexandrium, Gymnodinium, and Pyrodinium, which are major contributors to PSP events worldwide.[2][3]

Comparative Toxicity and Toxin Profiles

The toxicity of this compound and its derivatives varies significantly among the different producing organisms. This is primarily due to the unique composition of this compound analogs, or "toxin profile," characteristic of each species and even strain. The overall toxicity is typically expressed in this compound equivalents (STX eq.), calculated by summing the concentrations of individual toxins multiplied by their respective Toxicity Equivalence Factors (TEFs). The TEF of a specific analog is its toxicity relative to this compound (STX), which is assigned a TEF of 1.0.

Algal GenusRepresentative SpeciesCommon Toxin Analogs DetectedCellular Toxin Content (per cell)
Alexandrium A. pacificum (A. catenella), A. tamarense, A. fundyense, A. minutum, A. ostenfeldiiThis compound (STX), Neothis compound (NEO), Gonyautoxins (GTX1, GTX2, GTX3, GTX4), C-toxins (C1, C2)1.7 to 105.83 pg STX eq.
Gymnodinium G. catenatumThis compound (STX), Decarbamoyl this compound (dcSTX), Gonyautoxins (GTX2, GTX3), C-toxins (C1, C2), and unique Benzoyl analogs (GC1, GC2, GC3)26.0 to 101 pg STX eq.
Pyrodinium P. bahamenseThis compound (STX), Decarbamoyl this compound (dcSTX), B1 toxin (GTX5)1.68 to 86.2 pg STX eq.

Table 1: Comparative Toxin Profiles and Cellular Toxicity of this compound-Producing Dinoflagellates. This table summarizes the common this compound analogs and the range of cellular toxin content observed in representative species of Alexandrium, Gymnodinium, and Pyrodinium. The cellular toxin content can vary significantly based on environmental conditions and the specific strain.

Toxicity Equivalence Factors of Common this compound Analogs

The following table presents the TEFs for several common this compound analogs, as determined by mouse bioassay. These factors are essential for calculating the total toxicity of a sample containing a mixture of these toxins.

Toxin AnalogAbbreviationToxicity Equivalence Factor (TEF)
This compoundSTX1.00
Neothis compoundNEO0.92
Gonyautoxin 1GTX10.99
Gonyautoxin 2GTX20.36
Gonyautoxin 3GTX30.64
Gonyautoxin 4GTX40.73
Gonyautoxin 5 (B1)GTX50.08
Decarbamoyl this compounddcSTX0.51

Table 2: Toxicity Equivalence Factors (TEFs) for Common this compound Analogs. The TEFs are relative to this compound (STX) and are based on intraperitoneal injection in mice. Data compiled from various sources.

Experimental Protocols

Accurate determination of this compound toxicity relies on standardized and validated experimental procedures for toxin extraction, purification, and bioassay.

Toxin Extraction from Algal Cells

A common method for extracting saxitoxins from dinoflagellate cultures involves the following steps:

  • Cell Harvesting: Algal cultures in late-exponential growth phase are harvested by centrifugation.

  • Cell Lysis: The cell pellet is resuspended in a small volume of 0.05 M acetic acid.

  • Extraction: The cell suspension is subjected to probe sonication or repeated freeze-thaw cycles to ensure complete cell lysis and release of intracellular toxins.

  • Centrifugation: The lysate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the crude toxin extract is carefully collected for further purification or direct analysis.

G cluster_extraction Toxin Extraction Workflow Harvest Harvest Algal Cells (Centrifugation) Lyse Cell Lysis (0.05 M Acetic Acid, Sonication/Freeze-thaw) Harvest->Lyse Resuspend pellet Centrifuge Centrifugation (10,000 x g) Lyse->Centrifuge Collect Collect Supernatant (Crude Toxin Extract) Centrifuge->Collect Separate supernatant

Workflow for this compound extraction from algal cells.

Toxin Purification using Solid Phase Extraction (SPE)

Crude extracts often contain interfering substances that can affect the accuracy of toxicity assays. Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating saxitoxins.

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and deionized water.

  • Sample Loading: The crude toxin extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with deionized water to remove polar impurities.

  • Elution: The saxitoxins are eluted from the cartridge with a methanol-water mixture (e.g., 80:20 v/v).

  • Sample Collection: The eluate containing the purified toxins is collected for analysis.[6]

Mouse Bioassay for this compound Toxicity (AOAC Official Method 959.08)

The mouse bioassay remains a reference method for determining the total toxicity of PSTs.[7][8]

  • Animal Model: Male mice weighing 19-21 g are used.

  • Injection: 1 mL of the toxin extract (appropriately diluted) is injected intraperitoneally into each of at least three mice.

  • Observation: The mice are observed for symptoms of PSP, and the time from injection to the last gasp of breath (death time) is recorded.

  • Toxicity Calculation: The median death time is used to determine the toxicity in Mouse Units (MU) from a standardized table (Sommer's Table). One Mouse Unit (MU) is the amount of toxin that will kill a 20 g mouse in 15 minutes.[7][8] The toxicity is then converted to µg STX equivalents per 100 g of sample material.[9]

G cluster_mba Mouse Bioassay Protocol start Prepare Toxin Extract inject Intraperitoneal Injection (1 mL into 19-21g mice) start->inject observe Record Time to Death inject->observe calculate Calculate Toxicity (MU) using Sommer's Table observe->calculate convert Convert to µg STX eq./100g calculate->convert

Simplified workflow of the AOAC mouse bioassay for this compound.

Signaling Pathway: Mechanism of Action

This compound exerts its potent neurotoxic effects by specifically targeting and blocking voltage-gated sodium channels (VGSCs) on the outer surface of excitable cell membranes, such as neurons and muscle cells.[1][4]

  • Binding: this compound binds with high affinity to site 1 of the α-subunit of the VGSC.

  • Pore Blockage: This binding physically occludes the channel pore, preventing the influx of sodium ions (Na+) into the cell.

  • Inhibition of Action Potential: The blockage of Na+ influx prevents the depolarization of the cell membrane, which is necessary for the generation and propagation of action potentials.

  • Paralysis: The inhibition of nerve impulses leads to flaccid paralysis of the affected muscles. In severe cases, this includes the respiratory muscles, leading to respiratory arrest.[1]

G cluster_pathway This compound Signaling Pathway STX This compound (STX) VGSC Voltage-Gated Sodium Channel (VGSC) STX->VGSC Binds to Site 1 Na_influx Na+ Influx VGSC->Na_influx Blocks Depolarization Membrane Depolarization Na_influx->Depolarization Prevents Action_Potential Action Potential Propagation Depolarization->Action_Potential Inhibits Paralysis Muscle Paralysis Action_Potential->Paralysis Leads to

Mechanism of this compound-induced paralysis.

Conclusion

The toxicity of this compound produced by different algal species is a complex issue, heavily influenced by the specific profile of this compound analogs. Alexandrium species often exhibit high cellular toxicity and produce a wide range of carbamate (B1207046) and N-sulfocarbamoyl toxins. Gymnodinium catenatum is notable for producing unique benzoyl derivatives in addition to other common analogs. Pyrodinium bahamense is a significant source of this compound and its decarbamoyl derivative. Understanding these differences is critical for accurate risk assessment of harmful algal blooms and for the development of effective mitigation strategies and potential therapeutic applications of these potent neurotoxins. The standardized protocols outlined in this guide provide a framework for consistent and comparable toxicity assessments.

References

Saxitoxin vs. Tetrodotoxin: A Comparative Guide to Molecular Interactions with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular interactions of two potent neurotoxins, saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX), with voltage-gated sodium (Nav) channels. By leveraging experimental data from electrophysiology, site-directed mutagenesis, and structural studies, we aim to elucidate the key differences in their binding mechanisms and functional effects, offering valuable insights for research and drug development.

Executive Summary

This compound and tetrodotoxin are well-characterized pore blockers of most voltage-gated sodium channel isoforms. Both toxins bind to a common receptor, designated as neurotoxin binding site 1, located in the outer vestibule of the channel pore. Their high affinity and specificity have made them invaluable tools for the characterization of Nav channel structure and function. Despite their similar mechanism of action, STX and TTX exhibit notable differences in their molecular interactions with the channel, leading to variations in binding affinity and isoform selectivity. These distinctions primarily arise from their unique chemical structures and the specific amino acid residues within the Nav channel pore that they engage. Understanding these subtleties is crucial for the development of novel, isoform-selective Nav channel modulators for therapeutic applications.

Comparative Analysis of Molecular Interactions

The interaction of both STX and TTX with Nav channels is primarily governed by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the toxins and negatively charged amino acid residues in the channel's outer pore. However, the precise nature of these interactions and the contribution of other residues differ between the two toxins.

Key Differences in Binding:

  • Differential Engagement of Pore Residues: While both toxins interact with a core set of residues, mutagenesis studies have revealed distinct dependencies. For instance, the affinity of STX is markedly reduced by mutations of glutamate (B1630785) and aspartate residues in more superficial positions of the outer vestibule (e.g., Glu758 and Asp1532 in the skeletal muscle isoform, µ1), whereas TTX binding is more significantly impacted by the mutation of a tyrosine residue (Tyr401 in µ1).[1][2]

  • Isoform-Specific Affinity: A striking difference is observed in their affinity for the human nociceptive channel, hNav1.7. This isoform is highly sensitive to TTX (nanomolar range) but displays a significantly lower affinity for STX (micromolar range).[3] This disparity is attributed to two specific amino acid residues in the P-loop of domain III of hNav1.7.[3][4]

  • Guanidinium Group Orientation: Although both toxins possess guanidinium moieties essential for binding, their spatial orientation within the channel pore is thought to differ, leading to distinct interactions with the surrounding amino acid side chains.[5][6]

Quantitative Comparison of Toxin Affinity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of STX and TTX for various Nav channel isoforms, highlighting the differences in their potencies.

Nav Channel IsoformToxinIC50 (nM)SpeciesExperimental SystemReference
hNav1.7 This compound702 ± 53HumanCHO Cells[3]
hNav1.7 Tetrodotoxin18.6 ± 1.0HumanCHO Cells[3]
rNav1.4 This compound2.8 ± 0.1RatCHO Cells[3]
rNav1.4 Tetrodotoxin17.1 ± 1.2RatCHO Cells[3]
hNav1.4 This compound3.0 ± 1.6HumanMammalian Cells[7]
hNav1.4 TetrodotoxinNot specifiedHumanMammalian Cells
hNav1.1 Tetrodotoxin~10 (72% block)HumanHEK293T Cells
hNav1.2 Tetrodotoxin~10 (36% block)HumanHEK293T Cells
hNav1.3 Tetrodotoxin~10 (67% block)HumanHEK293T Cells
hNav1.6 Tetrodotoxin~10 (74% block)HumanHEK293T Cells

Key Interacting Residues

The outer vestibule of the Nav channel, formed by the P-loops of the four homologous domains (I-IV), constitutes the binding site for both STX and TTX. Specific amino acid residues within these P-loops play critical roles in toxin binding.

cluster_Nav Nav Channel Pore (Outer Vestibule) cluster_Toxins Toxins D1 Domain I (e.g., Asp400, Tyr401) D2 Domain II (e.g., Glu755, Glu758) D3 Domain III (e.g., Lys1237, T1398/I1399 in hNav1.7) D4 Domain IV (e.g., Asp1532) STX This compound (STX) STX->D1 Interacts STX->D2 Strong Interaction (Glu758) STX->D3 Lower affinity in hNav1.7 STX->D4 Strong Interaction (Asp1532) TTX Tetrodotoxin (TTX) TTX->D1 Strong Interaction (Tyr401) TTX->D2 Interacts TTX->D3 High affinity in hNav1.7 TTX->D4 Interacts cluster_Cloning Molecular Biology cluster_Expression Cellular Expression cluster_Electrophysiology Functional Analysis cluster_Analysis Data Interpretation WT_cDNA Wild-Type Nav Channel cDNA Mutagenesis Site-Directed Mutagenesis WT_cDNA->Mutagenesis Transfection Transfection into HEK293/CHO Cells WT_cDNA->Transfection Mutant_cDNA Mutant Nav Channel cDNA Mutagenesis->Mutant_cDNA Mutant_cDNA->Transfection Expression Nav Channel Expression Transfection->Expression Patch_Clamp Whole-Cell Patch-Clamp Expression->Patch_Clamp IC50_WT Determine IC50 (Wild-Type) Patch_Clamp->IC50_WT IC50_Mutant Determine IC50 (Mutant) Patch_Clamp->IC50_Mutant Comparison Compare IC50 Values IC50_WT->Comparison IC50_Mutant->Comparison Conclusion Identify Key Residues for Toxin Binding Comparison->Conclusion

References

evaluating the performance of different HPLC columns for saxitoxin separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of paralytic shellfish toxin analysis, selecting the appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step that dictates the accuracy and efficiency of saxitoxin (B1146349) and its analogues' separation. This guide provides an objective comparison of commonly employed HPLC columns, supported by experimental data to inform your selection process.

This compound (STX) and its numerous analogues, a group of potent neurotoxins, pose a significant threat to public health and are a major concern in the seafood industry. Accurate detection and quantification of these toxins are paramount. The choice of an HPLC column, the heart of the separation process, directly impacts critical performance parameters such as retention, resolution, peak shape, and sensitivity. This guide delves into the performance of reversed-phase (C18 and C8) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns for the analysis of saxitoxins.

Performance Comparison of HPLC Columns

The selection of an HPLC column for this compound analysis hinges on the specific analogues being targeted and the desired chromatographic performance. While reversed-phase columns, particularly C18, are widely used, HILIC columns offer distinct advantages for the separation of highly polar this compound analogues and their isomers.

Reversed-Phase Chromatography: The Workhorse for this compound Analysis

Reversed-phase HPLC is a widely adopted technique for the analysis of this compound and its analogues. The separation is primarily based on the hydrophobic interactions between the analytes and the stationary phase.

C18 Columns: These columns, with their long alkyl chains, are generally considered superior for the retention and separation of the broad range of this compound analogues.[1] Studies have shown that C18 columns, such as the Waters HSS-C18 and Cadenza CD-C18UP, provide excellent performance.[1] It is crucial to select a C18 column with proper end-capping, as columns with insufficient end-capping, like the HSS-T3, can lead to broad peaks due to undesirable interactions between the residual silanol (B1196071) groups on the stationary phase and the N1-hydroxy toxins such as neothis compound (neoSTX) and gonyautoxins (GTX1+4).[1]

C8 Columns: While suitable for all toxin groups, C8 columns generally exhibit lower retention and separation efficiency for saxitoxins compared to their C18 counterparts.[1] Columns such as the Unison UK-C8UP and BEH C8 have been used in this compound analysis.[1]

The following table summarizes the performance of various reversed-phase columns for the separation of this compound and its analogues based on published data.

ColumnToxin Analyte(s)Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Source
Waters HSS-C18 (2.1 x 100 mm, 1.7 µm)C1Not Specified10.6 nM35.2 nM[2]
C2Not Specified3.3 nM11.1 nM[2]
GTX1Not Specified6.9 nM23.1 nM[2]
GTX2Not Specified5.3 nM17.5 nM[2]
GTX3Not Specified1.8 nM6.0 nM[2]
GTX4Not Specified4.2 nM13.9 nM[2]
GTX5Not Specified43.4 nM144.7 nM[2]
neoSTXNot Specified84.0 nM279.9 nM[2]
dcSTXNot Specified135.6 nM451.9 nM[2]
dcGTX2Not Specified6.1 nM20.5 nM[2]
dcGTX3Not Specified1.6 nM5.4 nM[2]
Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)STX, GTX2,3, C1,2Not Specified~0.01 - 0.16 µg STX eq./g~0.01 - 0.16 µg STX eq./g[3]
GTX1,4, NEONot Specified0.35 - 0.40 µg STX eq./g0.35 - 0.40 µg STX eq./g[3]
Agilent Zorbax Bonus RP (4.6 x 150 mm, 3.5 µm)GTXs & STXsNot SpecifiedNot SpecifiedNot Specified[4]
Phenosphere-NEXT (4.6 x 250 mm, 5 µm)C toxinsNot SpecifiedNot SpecifiedNot Specified[4]
Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Analogues

HILIC has emerged as a valuable technique for the separation of highly polar compounds like this compound and its analogues. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly effective for the separation of this compound isomers.

Studies have demonstrated the successful use of HILIC columns for the simultaneous analysis of multiple this compound analogues and their biosynthetic intermediates.[5] The enrichment of compounds using HILIC can be highly reproducible with respect to retention times.[5]

ColumnToxin Analyte(s)Retention Time (min)Limit of Detection (LOD)Source
HILIC column (unspecified)Int-C'2Not Specified0.9 µM[6]
C3Not Specified116 µM[6]
Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)This compoundNot SpecifiedNot Specified[7]
TSK gel Amide-80 SaxitoxinsNot SpecifiedNot Specified[8]
Accucore 150 Amide HILIC This compound analoguesNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. Below are representative methodologies for this compound analysis using reversed-phase and HILIC columns.

Reversed-Phase HPLC with Post-Column Derivatization

This method is widely used for the analysis of saxitoxins in various matrices.

  • Sample Preparation:

    • Extract homogenized shellfish tissue with 0.1 M HCl.

    • Centrifuge the extract and collect the supernatant.

    • Perform solid-phase extraction (SPE) cleanup using a C18 cartridge.

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water.

    • Elute the toxins with an appropriate solvent mixture (e.g., methanol/water).

    • Evaporate the eluate and reconstitute in the mobile phase.[7]

  • HPLC Conditions:

    • Column: Waters HSS-C18 (2.1 x 100 mm, 1.7 µm)[1]

    • Mobile Phase A: 20 mM phosphate (B84403) buffer (pH 7.1) containing 4 mM sodium heptanesulfonate for GTXs and STXs group; 1 mM phosphate buffer (pH 6.3) containing 2 mM tetrabutylammonium (B224687) phosphate for C-toxins.[1]

    • Mobile Phase B: Acetonitrile[1]

    • Flow Rate: 0.4 mL/min[1]

    • Detection: Fluorescence detection following post-column oxidation.

HILIC-MS/MS Method

This method is particularly suited for the analysis of a wide range of this compound analogues, including their biosynthetic intermediates.

  • Sample Preparation:

    • Crude extracts of toxin-producing organisms can often be injected directly after filtration.[5]

  • HPLC Conditions:

    • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[7]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A suitable gradient from high organic to higher aqueous content.

    • Detection: Tandem mass spectrometry (MS/MS).

Experimental Workflow Visualization

To better illustrate the analytical process, the following diagram outlines a typical experimental workflow for this compound analysis by HPLC.

Saxitoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection Sample Shellfish Tissue/ Algal Culture Extraction Extraction (e.g., 0.1M HCl) Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18, C8, or HILIC column) Injection->Separation PostColumn Post-Column Oxidation (for FLD) Separation->PostColumn If FLD Detection Detection (FLD or MS/MS) Separation->Detection If MS/MS PostColumn->Detection DataAnalysis Data Acquisition & Analysis Detection->DataAnalysis

Caption: A generalized workflow for the analysis of this compound using HPLC.

Logical Relationship of Column Choice and Performance

The decision-making process for selecting an appropriate HPLC column for this compound analysis involves considering the trade-offs between different column types and their performance characteristics.

Column_Selection_Logic Analyte_Properties This compound Analogue Properties (Polarity, Isomers) Column_Type Choice of Column Chemistry Analyte_Properties->Column_Type influences Desired_Performance Desired Performance Metrics (Retention, Resolution, Sensitivity) Desired_Performance->Column_Type influences Reversed_Phase Reversed-Phase (C18, C8) Column_Type->Reversed_Phase leads to HILIC HILIC Column_Type->HILIC leads to C18_Performance C18: Superior retention & separation for a broad range of analogues. Good end-capping is critical. Reversed_Phase->C18_Performance C8_Performance C8: Lower retention than C18. Suitable for less hydrophobic analogues. Reversed_Phase->C8_Performance HILIC_Performance HILIC: Excellent for highly polar analogues and isomer separation. HILIC->HILIC_Performance

Caption: Logical diagram illustrating the factors influencing HPLC column selection.

References

Assessing the Additive Toxicity of Saxitoxin and Tetrodotoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX), focusing on the assessment of their combined toxic effects. Experimental data, detailed methodologies, and visual representations of key concepts are presented to support a comprehensive understanding of the additive nature of their toxicity.

Executive Summary

This compound (STX) and tetrodotoxin (TTX) are potent neurotoxins that act on voltage-gated sodium channels (Nav)[1][2][3]. Despite their structural differences, they share a common mechanism of action, leading to the blockage of nerve impulses and potentially fatal paralysis[3][4][5]. Due to their similar toxic effects, the possibility of their combined toxicity being additive has been a significant area of research, particularly for food safety and risk assessment[1][2][6][7]. Experimental evidence strongly indicates that the toxicities of STX and TTX are indeed additive, meaning their combined effect is equal to the sum of their individual effects[1][2][6][8][9]. This has led to the proposal of treating TTX as a member of the paralytic shellfish toxin (PST) group for regulatory purposes[1][2][6].

Data Presentation: Acute Toxicity in Mice

The following tables summarize the quantitative data from a key study assessing the acute toxicity (LD50) of STX, TTX, and their mixtures in mice via intraperitoneal (i.p.) injection. The predicted LD50 for the mixtures was calculated based on the assumption of additive toxicity.

Table 1: Acute Toxicity of Individual Toxins by Intraperitoneal (i.p.) Injection

ToxinLD50 (nmol/kg)95% Confidence Limits (nmol/kg)
This compound (STX)29.928.1 - 31.8
Tetrodotoxin (TTX)31.229.1 - 36.1

Data sourced from Finch et al., 2018.[1]

Table 2: Predicted vs. Experimentally Determined Acute Toxicity of STX/TTX Mixtures by i.p. Injection

Molar Ratio (STX:TTX)Predicted LD50 (nmol/kg)Experimental LD50 (nmol/kg)95% Confidence Limits (nmol/kg)
1:130.631.529.4 - 33.8
1:330.930.828.8 - 33.0
3:130.230.128.1 - 32.2

Data sourced from Finch et al., 2018.[1][2]

The close correlation between the predicted and experimentally determined LD50 values for the mixtures provides strong evidence for the additive nature of STX and TTX toxicity when administered intraperitoneally.[1][2]

Experimental Protocols

The following section details the methodology for determining the acute toxicity of STX, TTX, and their mixtures in mice, as described in the cited literature.

Animal Model
  • Species: Mouse (e.g., female Swiss Webster)

  • Weight: Typically 18-22 g

  • Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: Animals are acclimatized for a period (e.g., one week) before the experiment.

  • Diet: Standard laboratory chow and water provided ad libitum.

Toxin and Mixture Preparation
  • Toxins: Certified reference materials of this compound (as STX di-hydrochloride) and tetrodotoxin are used.

  • Solvent: Toxins are typically dissolved in a suitable solvent, such as 0.1% acetic acid, to ensure stability.

  • Mixtures: Molar ratios of STX and TTX (e.g., 1:1, 1:3, 3:1) are prepared from stock solutions.

Administration of Toxins
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for assessing acute toxicity. Oral administration (gavage or feeding) has also been used to assess oral toxicity.[1][2]

  • Dosage: A range of doses is administered to different groups of mice to determine the dose-response relationship.

  • Volume: The injection volume is typically kept constant (e.g., 1 mL per 100 g body weight).

Observation and Endpoint
  • Clinical Signs: Mice are observed for clinical signs of toxicity, which are similar for both toxins and include neurotoxic symptoms like paralysis and respiratory distress.[1][2][3]

  • Observation Period: The observation period is typically 24 hours post-administration.

  • Endpoint: The primary endpoint is mortality within the observation period. The number of deaths at each dose level is recorded.

Data Analysis
  • LD50 Calculation: The median lethal dose (LD50), the dose that is lethal to 50% of the test population, is calculated using a recognized statistical method, such as probit analysis.

  • Prediction of Mixture Toxicity: The predicted LD50 of the mixture, assuming additivity, is calculated using the following equation:

    where:

    • LD50_mixture is the predicted LD50 of the mixture.

    • LD50_STX is the experimentally determined LD50 of STX.

    • LD50_TTX is the experimentally determined LD50 of TTX.

    • %STX and %TTX are the molar percentages of STX and TTX in the mixture, respectively.[1]

Mandatory Visualizations

Signaling Pathway of STX and TTX

cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space STX This compound (STX) TTX Tetrodotoxin (TTX) Nav Voltage-Gated Sodium Channel (Nav) STX->Nav Binds to Site 1 TTX->Nav Binds to Site 1 Nav->Na_ion Blocks AP Action Potential Propagation

Caption: Mechanism of action for STX and TTX on voltage-gated sodium channels.

Experimental Workflow for Additivity Assessment

start Start prep Prepare STX, TTX, and Mixture Solutions start->prep admin Administer to Mouse Groups (i.p.) prep->admin observe Observe for 24h (Mortality) admin->observe calc_ld50 Calculate Experimental LD50 Values observe->calc_ld50 calc_pred Calculate Predicted Mixture LD50 (Assuming Additivity) calc_ld50->calc_pred compare Compare Experimental and Predicted LD50 calc_ld50->compare calc_pred->compare additive Conclusion: Toxicity is Additive compare->additive Values Correlate end End additive->end

Caption: Workflow for assessing the additive toxicity of STX and TTX.

Logical Relationship of Additivity Assessment

hypothesis Hypothesis: STX and TTX toxicity is additive premise2 Premise 2: Experimental LD50 of mixture matches predicted LD50 hypothesis->premise2 Leads to Experimental Verification premise1 Premise 1: STX and TTX have the same mechanism of action (Nav channel blockade) premise1->hypothesis conclusion Conclusion: The toxic effects of STX and TTX are additive premise1->conclusion Provides Biological Plausibility premise2->conclusion

Caption: Logical framework for concluding the additivity of STX and TTX toxicity.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like Saxitoxin (B1146349) (STX) are of paramount importance. Adherence to established protocols is critical to mitigate risks and ensure a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, in line with safety and regulatory considerations.

Chemical Inactivation: The Primary Disposal Method

Chemical inactivation is the most effective and widely recommended method for neutralizing this compound in a laboratory setting. This process involves the use of chemical agents to disrupt the toxin's structure, rendering it non-toxic.

The most common and accessible method for this compound inactivation is treatment with a sodium hypochlorite (B82951) solution, commonly known as bleach. For effective decontamination, materials contaminated with this compound, including solutions, contaminated labware, and animal bedding, should be treated with at least a 10% aqueous bleach solution for a minimum of 30 minutes.[1] It is important to note that this compound is resistant to heat and steam autoclaving, making these methods unsuitable for inactivation.[1]

Other chemical inactivation methods that have been shown to be effective include the use of potassium permanganate, ozonation, and chlorination.[2][3] The effectiveness of chlorination is pH-dependent, with significantly increased degradation at a pH above 7.5.[4] At a pH of 9, over 90% removal of this compound can be achieved with a free chlorine residual of 0.5 mg/l after a 30-minute contact time.[4] This increased efficacy at higher pH is attributed to the toxin being present in a form that is more susceptible to oxidation.[4]

It is crucial to be aware of the potential for the formation of disinfection by-products when using methods like ozonation and chlorination.[2][3] Hydrogen peroxide, however, has been noted as not being an effective agent for degrading this compound.[2][3]

Physical and Biological Disposal Methods

In addition to chemical inactivation, physical and biological methods can be employed for the removal of this compound, particularly from contaminated water.

  • Physical Removal: Extracellular saxitoxins can be physically removed from aqueous solutions through methods such as activated carbon adsorption or membrane filtration.[2][3][5]

  • Biological Degradation: Certain bacteria have demonstrated the ability to degrade this compound.[2] For instance, bacteria isolated from the digestive tracts of blue mussels have been shown to significantly reduce the toxicity of algal extracts containing paralytic shellfish toxins.[2]

Summary of Disposal Methods

The following table summarizes the key quantitative data for various this compound disposal methods, providing an at-a-glance comparison for laboratory professionals.

Disposal MethodReagent/ProcessConcentration/DosageContact TimeEfficacyKey Considerations
Chemical Inactivation
Sodium Hypochlorite (Bleach)Aqueous SolutionAt least 10%At least 30 minutesEffective for working solutions, equipment, and spills.[1][6]Readily available and effective.
ChlorinationFree Chlorine0.5 mg/l residual30 minutes>90% removal at pH 9.[4]Effectiveness is highly pH-dependent.[4]
OzonationOzoneNot specifiedNot specifiedCan disrupt the toxin structure.[2][3]Potential for disinfection by-products.[2][3]
Potassium PermanganatePotassium PermanganateNot specifiedNot specifiedCan disrupt the toxin structure.[2][3]
Physical Removal
Activated CarbonAdsorptionNot specifiedNot specifiedEffective for extracellular STXs.[2][3]Primarily for water treatment.
Membrane FiltrationFiltrationNot specifiedNot specifiedEffective for extracellular STXs.[2][3]Primarily for water treatment.

Experimental Protocols

While specific experimental protocols for the validation of these disposal methods are detailed in primary research articles, the general methodologies involve treating a known concentration of this compound with the inactivation agent under controlled conditions (e.g., pH, temperature, contact time). The residual toxicity is then assessed using methods such as mouse bioassay or analytical techniques like high-performance liquid chromatography (HPLC) to confirm the degradation of the toxin.[4] For instance, in studies evaluating chlorination, the disappearance of the parent this compound compounds was monitored, and the elimination of acute toxicity was confirmed through mouse bioassays.[4]

Regulatory Compliance

It is imperative that all disposal procedures for this compound comply with local, state, and federal regulations.[7][8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[7] All inactivated this compound waste should be disposed of as hazardous chemical waste, with containers properly labeled as "deactivated toxin".[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated materials in a laboratory setting.

Saxitoxin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_inactivation Inactivation Procedure cluster_verification Verification & Final Disposal start Identify this compound- Contaminated Material assess_material Assess Material Type (Liquid, Solid, Labware) start->assess_material choose_method Select Inactivation Method assess_material->choose_method bleach_treatment Treat with >=10% Bleach for >=30 minutes choose_method->bleach_treatment Standard Lab Waste chlorination Chlorination (pH > 7.5) choose_method->chlorination Aqueous Waste other_methods Other Approved Methods (e.g., Ozonation) choose_method->other_methods Specialized Waste verify_inactivation Verify Inactivation (if required by protocol) bleach_treatment->verify_inactivation chlorination->verify_inactivation other_methods->verify_inactivation dispose_waste Dispose as Hazardous Waste (Follow Local/State/Federal Regulations) verify_inactivation->dispose_waste end_process Disposal Complete dispose_waste->end_process

This compound Disposal Workflow

By adhering to these outlined procedures, laboratory professionals can effectively and safely manage this compound waste, ensuring the protection of personnel and the environment.

References

Safeguarding Researchers: Essential Protocols for Handling Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the potent neurotoxin Saxitoxin (STX) presents significant occupational hazards. Strict adherence to safety and disposal protocols is paramount to mitigate the risks of exposure, which can lead to severe health consequences, including respiratory arrest and death.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment is crucial to determine the appropriate level of personal protective equipment. For standard laboratory operations involving this compound, which are designated as Biosafety Level 2 (BSL-2), the following PPE is mandatory[1]:

  • Gloves: Chemical-resistant inner and outer gloves are required.[3][4][5]

  • Lab Coat: A dedicated lab coat must be worn.[1]

  • Eye Protection: Safety glasses or goggles are essential to prevent splashes.[1]

  • Respiratory Protection: Depending on the risk of aerosol generation, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary.[1]

For spills or procedures with a high risk of aerosolization, a higher level of protection, such as a powered air-purifying respirator (PAPR), may be required.[3]

Table 1: Quantitative Safety Data for this compound

ParameterValueSpecies/Conditions
Lethal Dose (LD50) 0.6 µg/kgHuman (parenteral)[3]
5.7 µg/kgHuman (oral)[3]
263 µg/kgMouse (oral)[2][3][6]
Lethal Concentration (LC50) 300 µg/m³/24HMouse (inhalation)[3][6]
Decontamination 10% aqueous bleach solution for at least 30 minutesEffective for inactivation[1][3]
Storage Temperature Below -20°CDeep freeze[6]

Operational Procedures

All work with this compound, particularly when handling its dry or lyophilized form, must be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol exposure.[1] When reconstituting the toxin, it is recommended to resuspend the entire vial at once to avoid weighing out aliquots of the potent powder.[1] A "Toxins in Use" sign should be prominently displayed on the laboratory door when this compound is being handled.[1]

Experimental Protocol: Reconstitution of Lyophilized this compound
  • Preparation: Don the appropriate PPE as outlined above. Ensure the biological safety cabinet or fume hood is operating correctly.

  • Decontamination Preparation: Prepare a 10% aqueous bleach solution for immediate decontamination of spills and waste.

  • Reconstitution:

    • Carefully transfer the vial of lyophilized this compound into the BSC or fume hood.

    • Using a calibrated pipette, add the required volume of the appropriate solvent (as specified by the manufacturer) to the vial.

    • Gently swirl the vial to ensure the toxin is completely dissolved. Avoid vigorous shaking to prevent aerosol generation.

  • Labeling: Clearly label the reconstituted this compound solution with the toxin name, concentration, date of reconstitution, and a hazard warning.

  • Initial Decontamination: Decontaminate all surfaces inside the BSC or fume hood, as well as any equipment that came into contact with the toxin, using the 10% bleach solution.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, vials, and gloves, in a designated hazardous waste container.

Emergency and Disposal Plans

Spill Response

In the event of a liquid Toxin spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the laboratory for at least 30 minutes to allow any aerosols to dissipate.[1]

  • Alert: Notify the appropriate safety personnel and the Principal Investigator.

  • Decontaminate: Wearing appropriate PPE, cover the spill with absorbent material and apply a 10% aqueous bleach solution. Allow a contact time of at least 30 minutes before cleaning.[1]

Exposure Protocol

Any exposure to this compound is a medical emergency.

  • Immediate Action:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1]

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[1][2]

    • Ingestion or Inhalation: Move to a safe area with fresh air.

  • Seek Medical Attention: Call emergency services immediately.[1]

  • Reporting: The Principal Investigator and supervisor must be notified, and a First Report of Exposure/Release form must be submitted within 24 hours.[1]

Disposal Plan

All waste contaminated with this compound must be decontaminated before disposal.

  • Liquid Waste: Treat with a 10% aqueous bleach solution for a minimum of 30 minutes.[1]

  • Solid Waste: This includes contaminated labware, PPE, and animal bedding.[1] All burnable waste should be incinerated at temperatures exceeding 815°C (1500°F).[7] Animal carcasses should also be incinerated.[1]

  • Non-burnable Waste: Items that cannot be incinerated should be soaked in a 2.5% sodium hypochlorite (B82951) solution with 0.25% sodium hydroxide (B78521) for 4 hours.[7]

Note: this compound is heat resistant and not effectively inactivated by steam autoclaving.[1]

Visualized Workflows

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling this compound? RiskAssessment Conduct Risk Assessment Start->RiskAssessment AerosolRisk Risk of Aerosol Generation? RiskAssessment->AerosolRisk StandardPPE Standard BSL-2 PPE: - Double Gloves - Lab Coat - Eye Protection AerosolRisk->StandardPPE Low EnhancedPPE Enhanced PPE: - Standard BSL-2 PPE - N95 Respirator or PAPR AerosolRisk->EnhancedPPE High Proceed Proceed with Work StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling this compound.

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Evacuate Evacuate Area (min. 30 mins) Spill->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Cover with Absorbent Material DonPPE->Contain Decontaminate Apply 10% Bleach Solution (min. 30 mins contact) Contain->Decontaminate CleanUp Clean Up Spill Decontaminate->CleanUp Dispose Dispose of Waste as Hazardous CleanUp->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step spill response for this compound.

Disposal_Workflow cluster_disposal This compound Waste Disposal Waste Generate this compound-Contaminated Waste WasteType Type of Waste? Waste->WasteType LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid SolidWaste Solid Waste WasteType->SolidWaste Solid (Burnable) DecontaminateLiquid Treat with 10% Bleach (min. 30 mins) LiquidWaste->DecontaminateLiquid Incinerate Incinerate (>815°C) SolidWaste->Incinerate DisposeLiquid Dispose as Hazardous Liquid Waste DecontaminateLiquid->DisposeLiquid End Disposal Complete Incinerate->End DisposeLiquid->End

Caption: Disposal workflow for this compound-contaminated waste.

References

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